molecular formula C45H71N13O16 B1193402 PNA5

PNA5

Cat. No.: B1193402
M. Wt: 1050.138
InChI Key: MREIEXHOTNPVMV-XHNKTLSDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PNA5 is a novel, glycosylated Angiotensin-(1-7) analogue engineered to act as a potent and selective agonist of the MAS receptor . This modification enhances the peptide's stability, bioavailability, and blood-brain barrier penetration compared to the native hormone, making it a superior candidate for neuroscientific research . Its primary mechanism of action involves binding to the MAS receptor, which is expressed on neurons, glial cells, and vascular endothelial cells in the brain . Activation of this receptor pathway is known to counter inflammation, reduce oxidative stress, and improve cerebral blood flow . In preclinical models, this compound has demonstrated significant therapeutic potential. In a chronic progressive mouse model of Parkinson's disease, subcutaneous administration of this compound improved performance on memory and spatial recognition tests, reduced neuroinflammation, and prevented the loss of nerve cells in the hippocampus . Similarly, in a mouse model of vascular cognitive impairment and dementia (VCID) induced by heart failure, this compound treatment reversed cognitive deficits, reduced microglia activation, restored blood-brain barrier integrity, and improved neurovascular coupling . The compound is also under investigation for Alzheimer's disease related dementias, chronic pain, and traumatic brain injury . This compound is formulated for research use and has been successfully synthesized and characterized for subcutaneous delivery and as an inhalable dry powder for targeted respiratory delivery . This product is strictly for research purposes and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C45H71N13O16

Molecular Weight

1050.138

IUPAC Name

(2S,5S,8S,11S,14S,17S,20S)-5-((1H-imidazol-4-yl)methyl)-1,20-diamino-8-((S)-sec-butyl)-17-(3-guanidinopropyl)-11-(4-hydroxybenzyl)-14-isopropyl-1,4,7,10,13,16,19-heptaoxo-2-((((2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3,6,9,12,15,18-hexaazadocosan-22-oic acid

InChI

InChI=1S/C45H71N13O16/c1-5-21(4)33(43(72)55-28(14-23-16-50-19-52-23)40(69)56-29(37(47)66)18-73-44-36(65)35(64)34(63)30(17-59)74-44)58-41(70)27(13-22-8-10-24(60)11-9-22)54-42(71)32(20(2)3)57-39(68)26(7-6-12-51-45(48)49)53-38(67)25(46)15-31(61)62/h8-11,16,19-21,25-30,32-36,44,59-60,63-65H,5-7,12-15,17-18,46H2,1-4H3,(H2,47,66)(H,50,52)(H,53,67)(H,54,71)(H,55,72)(H,56,69)(H,57,68)(H,58,70)(H,61,62)(H4,48,49,51)/t21-,25-,26-,27-,28-,29-,30-,32-,33-,34-,35+,36-,44-/m0/s1

InChI Key

MREIEXHOTNPVMV-XHNKTLSDSA-N

SMILES

O=C(O)C[C@H](N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C(C)C)C(N[C@@H](CC1=CC=C(O)C=C1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CO[C@@H]3[C@@H](O)[C@H](O)[C@@H](O)[C@H](CO)O3)C(N)=O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PNA5;  PNA 5;  PNA-5

Origin of Product

United States

Foundational & Exploratory

PNA5: A Novel Mas Receptor Agon.ist for Neuroprotection and Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PNA5, a novel glycosylated angiotensin-(1-7) peptide derivative, has emerged as a promising therapeutic candidate for neurological disorders characterized by inflammation and cognitive decline. As a potent agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system, this compound exhibits pleiotropic effects, including anti-inflammatory, anti-oxidative, and neuroprotective properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Neuroinflammation and oxidative stress are key pathological features of numerous neurodegenerative and cerebrovascular diseases, including Vascular Cognitive Impairment and Dementia (VCID) and Parkinson's disease.[1][2] The renin-angiotensin system (RAS) has been identified as a critical regulator of these processes in the brain. While the classical ACE/Ang II/AT1 receptor axis is often associated with pro-inflammatory and vasoconstrictive effects, the alternative ACE2/Ang-(1-7)/Mas receptor axis provides a counter-regulatory, protective influence.[3]

This compound is a novel, glycosylated derivative of Angiotensin-(1-7) (Ang-(1-7)) designed for enhanced bioavailability and brain penetration.[4][5] By acting as a potent agonist at the Mas receptor, this compound leverages the protective arm of the RAS to combat neuroinflammation, reduce oxidative stress, and ultimately preserve cognitive function. Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of VCID and Parkinson's disease-related cognitive decline.[1][2][6]

This compound: A Glycosylated Angiotensin-(1-7) Analog

This compound is a synthetic glycopeptide derived from the endogenous peptide Ang-(1-7). The glycosylation of the peptide backbone enhances its stability and ability to cross the blood-brain barrier, making it a more effective therapeutic agent for central nervous system disorders.[5]

Mechanism of Action: Mas Receptor Agonism

This compound exerts its therapeutic effects primarily through the activation of the Mas receptor, a G-protein coupled receptor.[7] The Mas receptor is expressed on various cell types within the brain, including neurons, glial cells, and vascular endothelial cells.[5][8]

Signaling Pathways

Activation of the Mas receptor by this compound is believed to initiate a cascade of intracellular signaling events that lead to its beneficial effects. While the precise downstream signaling of this compound is still under investigation, the known pathways activated by the Mas receptor include:

  • Reduction of Reactive Oxygen Species (ROS): Mas receptor activation has been shown to decrease the production of ROS, likely through the modulation of NADPH oxidase activity in endothelial cells.[9][10]

  • Anti-inflammatory Cytokine Modulation: this compound treatment has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-7 (IL-7), and granulocyte colony-stimulating factor (G-CSF), while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[9] In a mouse model of Parkinson's disease, this compound reduced levels of the inflammatory protein MIP-1beta.[6][7]

  • Improved Cerebral Blood Flow: Activation of the Mas receptor can lead to vasodilation and improved cerebral blood flow, which is beneficial in conditions of vascular cognitive impairment.[7]

PNA5_Signaling_Pathway cluster_downstream Downstream Cellular Effects This compound This compound MasR Mas Receptor This compound->MasR G_Protein G-Protein MasR->G_Protein Effector_Enzymes Effector Enzymes (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector_Enzymes Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector_Enzymes->Second_Messengers ROS_Reduction ↓ Reactive Oxygen Species (ROS) Second_Messengers->ROS_Reduction Inflammation_Reduction ↓ Pro-inflammatory Cytokines (TNF-α, MIP-1β) ↑ Anti-inflammatory Cytokines (IL-10) Second_Messengers->Inflammation_Reduction CBF_Improvement ↑ Cerebral Blood Flow Second_Messengers->CBF_Improvement Neuroprotection Neuroprotection & Cognitive Enhancement ROS_Reduction->Neuroprotection Inflammation_Reduction->Neuroprotection CBF_Improvement->Neuroprotection Binding_Assay_Workflow start Start cell_culture Culture Mas Receptor- Expressing Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep binding_reaction Incubate Membranes with Radioligand & this compound membrane_prep->binding_reaction filtration Separate Bound & Free Ligand (Filtration) binding_reaction->filtration quantification Quantify Radioactivity (Gamma Counter) filtration->quantification data_analysis Data Analysis (IC50/Ki Determination) quantification->data_analysis end End data_analysis->end Behavioral_Assay_Logic cluster_nor Novel Object Recognition (NOR) cluster_ymaze Y-Maze start Start: In Vivo Cognitive Assessment nor_habituation Habituation (Empty Arena) start->nor_habituation ymaze_acclimation Acclimation & Exploration (Three Arms) start->ymaze_acclimation nor_familiarization Familiarization (Two Identical Objects) nor_habituation->nor_familiarization nor_test Test (One Familiar, One Novel Object) nor_familiarization->nor_test nor_analysis Analysis: Discrimination Index nor_test->nor_analysis end End: Cognitive Function Assessed nor_analysis->end ymaze_analysis Analysis: Spontaneous Alternation % ymaze_acclimation->ymaze_analysis ymaze_analysis->end

References

An In-depth Technical Guide to the Discovery and Synthesis of PNA5 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNA5 is a novel, synthetic glycopeptide analogue of Angiotensin-(1-7) that demonstrates significant promise as a neuroprotective agent. As a potent agonist of the Mas receptor, this compound has been shown to mitigate neuroinflammation, reduce oxidative stress, and improve cognitive function in preclinical models of neurodegenerative diseases, including Parkinson's disease and vascular cognitive impairment and dementia (VCID). Its glycosylation enhances bioavailability and brain penetration compared to its parent peptide. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Introduction

Neurodegenerative diseases are often characterized by chronic neuroinflammation and oxidative stress, leading to progressive neuronal loss and cognitive decline.[1][2] The renin-angiotensin system (RAS) has been identified as a key modulator of these processes in the brain.[2] While the classical ACE/Ang II/AT1 receptor axis is often associated with pro-inflammatory and vasoconstrictive effects, the alternative ACE2/Ang-(1-7)/Mas receptor axis is recognized for its counter-regulatory, protective functions.[3]

This compound, a glycosylated derivative of Angiotensin-(1-7), has emerged as a promising therapeutic candidate that leverages the protective arm of the RAS.[3][4] By replacing the C-terminal proline with a glycosylated serine and amidating the C-terminus, this compound exhibits enhanced stability and brain penetration.[3] This guide details the scientific foundation of this compound, from its rational design and synthesis to its biological activity and therapeutic potential.

Discovery and Rationale

The development of this compound was driven by the need to overcome the therapeutic limitations of the native Ang-(1-7) peptide, which has a short half-life and poor brain penetration.[3] Glycosylation is a known strategy to improve the pharmacokinetic properties of peptides.[5] The specific modification in this compound involves the replacement of proline at position seven with a serine residue that is O-linked to a glucose moiety.[3] This alteration results in a molecule with a molecular weight of 1278 g/mol and significantly improved stability.[3]

Data Presentation

Pharmacokinetic Properties
ParameterThis compoundAngiotensin-(1-7)SpeciesReference
Molecular Weight ( g/mol )1278~1046-[3]
In Vitro Stability (t½)Significantly longerShortRat Serum[3]
Brain/Plasma Ratio0.255LowerMouse[4]
Cmax (rats, 1 mg/kg/day)Increased with dose-Rat
AUC0-2hr (rats, 1 mg/kg/day)Increased with dose-Rat
Cmax (dogs, 1 mg/kg/day)Less than dose-proportional increase-Dog
AUC0-2hr (dogs, 1 mg/kg/day)Approximately dose-proportional increase-Dog
In Vivo Efficacy: Cognitive Function

Novel Object Recognition (NOR) Test in a Mouse Model of VCID

Treatment GroupDiscrimination Ratio (Mean ± SEM)nStatistical Significance (vs. VCID-Vehicle)Reference
Control (Sham + DMSO)0.451 ± 0.10615-[2]
VCID-Vehicle-0.109 ± 0.0898-[2]
VCID-PNA50.317 ± 0.07913p < 0.05[2]
In Vivo Efficacy: Neuroinflammation

Microglia Activation in the Hippocampus of a VCID Mouse Model

Brain RegionTreatment GroupMicroglia Cell Number (Log Transformation, Mean ± SEM)nStatistical Significance (vs. VCID-Vehicle)Reference
CA3VCID-Vehicle1.45 ± 0.0474-[1]
CA3VCID-PNA51.26 ± 0.0084p = 0.006[1]
CA1VCID-Vehicle1.49 ± 0.0274-[1]
CA1VCID-PNA51.32 ± 0.0184Not Significant (p=0.129)[1]
In Vitro Activity

This compound has been shown to cause a dose-dependent inhibition of reactive oxygen species (ROS) in human endothelial cells.[3]

Signaling Pathways and Experimental Workflows

This compound-Mas Receptor Signaling Pathway

PNA5_Mas_Receptor_Signaling This compound This compound MasR Mas Receptor This compound->MasR activates PI3K PI3K MasR->PI3K Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory ROS_reduction ROS Reduction MasR->ROS_reduction MAPK MAPK Pathway MasR->MAPK inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Neuroprotection Neuroprotection Anti_inflammatory->Neuroprotection ROS_reduction->Neuroprotection Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation

Caption: this compound activates the Mas receptor, initiating downstream signaling.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Animal_Model Induction of VCID in Mouse Model Treatment This compound or Vehicle Administration Animal_Model->Treatment Behavioral Behavioral Testing (NOR, Y-Maze) Treatment->Behavioral Tissue Tissue Collection (Brain, Plasma) Behavioral->Tissue Analysis Biochemical Analysis (ROS, Cytokines, Immunohistochemistry) Tissue->Analysis

Caption: Workflow for preclinical evaluation of this compound in a mouse model.

Experimental Protocols

Synthesis of this compound Peptide

Principle: this compound (Asp-Arg-Val-Tyr-Ile-His-Ser(O-β-D-Glc)-NH₂) is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Rink amide-MBHA resin

  • Fmoc-protected amino acids (Asp, Arg, Val, Tyr, Ile, His)

  • Fmoc-Ser(OGlc-OAc₆)-OH (pre-glycosylated serine)

  • Coupling agents: ClHOBt, DIC

  • Deprotection agent: 20% piperidine in DMF

  • Capping agent: 10% acetic anhydride and 10% DIPEA in DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA)-based

  • Solvents: NMP, DCM, DMF

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Rink amide-MBHA resin in NMP.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus. For each coupling step, use an excess of the Fmoc-amino acid, ClHOBt, and DIC in NMP.

  • Glycosylated Serine Coupling: Manually couple the Fmoc-Ser(OGlc-OAc₆)-OH using ClHOBt and DIC.

  • Capping: After the coupling of the glycosylated serine, cap any unreacted sites on the resin with 10% acetic anhydride and 10% DIPEA in DCM.

  • Chain Elongation: Continue the sequential coupling of the remaining amino acids.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Novel Object Recognition (NOR) Test

Principle: This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.

Procedure:

  • Habituation: Individually place mice in an open-field arena for 5-10 minutes to acclimate them to the environment.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore freely for a set period (e.g., 10 minutes).

  • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the discrimination ratio: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher ratio indicates better recognition memory.

Measurement of Reactive Oxygen Species (ROS) in Brain Tissue

Principle: Fluorescent probes are used to detect and quantify ROS levels in brain homogenates.

Procedure:

  • Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer on ice.

  • Protein Quantification: Determine the protein concentration of the homogenates for normalization.

  • Incubation with Fluorescent Probe: Incubate the homogenates with a ROS-sensitive fluorescent probe (e.g., DCFH-DA or MitoSOX).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration to determine the relative ROS levels.

Cytokine Measurement by ELISA

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in plasma or brain homogenates.

Procedure:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin that binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion

This compound represents a significant advancement in the development of therapeutics for neurodegenerative diseases. Its rational design, incorporating glycosylation to enhance its drug-like properties, has resulted in a potent Mas receptor agonist with demonstrated efficacy in preclinical models. The data presented in this guide highlight its ability to improve cognitive function and reduce neuroinflammation. The detailed experimental protocols provide a foundation for further research and development of this compound and similar glycopeptides. As research progresses, this compound holds the potential to become a first-in-class therapy for a range of neurological disorders.

References

PNA5: A Novel Neuroprotective Agent for Cognitive Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cognitive decline associated with neurodegenerative diseases such as Parkinson's Disease (PD) and Vascular Contributions to Cognitive Impairment and Dementia (VCID) represents a significant and growing unmet medical need. Emerging preclinical evidence highlights PNA5, a novel glycosylated angiotensin-(1-7) peptide and Mas receptor agonist, as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data on its role in improving cognitive function, and outlining the experimental protocols used in these foundational studies. This compound has demonstrated significant efficacy in animal models by mitigating neuroinflammation, reducing oxidative stress, and protecting against neuronal loss, leading to the reversal of cognitive deficits.

Introduction

This compound is a synthetic glycopeptide derived from the endogenous hormone Angiotensin-(1-7). The addition of a sugar moiety enhances its bioavailability and brain penetration, making it a promising centrally-acting therapeutic.[1] this compound functions as a potent agonist of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS).[2] Activation of the Mas receptor is associated with anti-inflammatory, vasodilatory, and neuroprotective effects, counteracting the detrimental actions of the classical RAS pathway mediated by the Angiotensin II type 1 (AT1) receptor.[3] Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive dysfunction in models of both Parkinson's Disease and VCID.[4][5]

Mechanism of Action: The this compound-Mas Receptor Signaling Pathway

This compound exerts its neuroprotective and cognitive-enhancing effects primarily through the activation of the Mas receptor, which is expressed on various central nervous system (CNS) cells, including neurons, microglia, and endothelial cells.[5][6] The binding of this compound to the Mas receptor initiates a signaling cascade that leads to a reduction in neuroinflammation and oxidative stress.

Key downstream effects of this compound-mediated Mas receptor activation include:

  • Modulation of Microglial Activation: this compound has been shown to suppress the pro-inflammatory phenotype of microglia, the resident immune cells of the brain.[7] This is achieved, in part, by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[1]

  • Cytokine Regulation: Treatment with this compound leads to a decrease in the production of pro-inflammatory cytokines such as Macrophage Inflammatory Protein-1β (MIP-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-7 (IL-7), and Granulocyte-Colony Stimulating Factor (G-CSF).[4][6] Concurrently, it has been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6]

  • Reduction of Oxidative Stress: Mas receptor activation is linked to a decrease in the production of reactive oxygen species (ROS), which are key contributors to neuronal damage in neurodegenerative diseases.[5][8]

  • Improved Cerebrovascular Function: this compound has been shown to improve the integrity of the blood-brain barrier and enhance neurovascular coupling, the process that links neuronal activity to local changes in cerebral blood flow.[5][9]

The following diagram illustrates the proposed signaling pathway of this compound.

PNA5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MasR Mas Receptor This compound->MasR binds to NFkB NF-κB Pathway MasR->NFkB inhibits MAPK MAPK (Erk1/2) Pathway MasR->MAPK modulates PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt activates ProInflammatory Pro-inflammatory Cytokines (MIP-1β, TNF-α, IL-7, G-CSF) NFkB->ProInflammatory leads to reduced AntiInflammatory Anti-inflammatory Cytokines (IL-10) PI3K_Akt->AntiInflammatory leads to increased ROS Reduced Reactive Oxygen Species (ROS) PI3K_Akt->ROS Neuroprotection Neuroprotection & Cognitive Improvement ProInflammatory->Neuroprotection AntiInflammatory->Neuroprotection ROS->Neuroprotection

This compound Signaling Pathway

Quantitative Data on Cognitive Efficacy

Preclinical studies have provided quantitative evidence of this compound's ability to reverse cognitive deficits in mouse models of neurodegenerative diseases.

Table 1: Effect of this compound on Cognitive Function in a Mouse Model of Vascular Cognitive Impairment and Dementia (VCID)
Treatment GroupNNovel Object Recognition (Discrimination Ratio)
Control150.451 ± 0.106
VCID-Vehicle8-0.109 ± 0.089
VCID-PNA5130.317 ± 0.079

Data are presented as mean ± SEM. A higher discrimination ratio indicates better recognition memory.

Table 2: Effect of this compound on Cognitive Function in a Mouse Model of Parkinson's Disease (Thy1-αSyn)
Cognitive TestOutcome
Novel Object RecognitionThis compound treatment reversed cognitive dysfunction.[4]
Y-Maze Spontaneous AlternationThis compound treatment reversed cognitive dysfunction.[4]

Specific quantitative data for the Thy1-αSyn model were not available in the reviewed literature, but qualitative improvements were consistently reported.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies evaluating the efficacy of this compound.

Animal Models
  • Thy1-αSyn Mouse Model of Parkinson's Disease: This model involves mice that overexpress the human wild-type α-synuclein protein under the control of the Thy1 promoter ("line 61").[4] These mice develop progressive motor and non-motor deficits, including cognitive impairment, that are characteristic of Parkinson's disease.

  • Vascular Cognitive Impairment and Dementia (VCID) Mouse Model: This model is induced by chronic heart failure in mice, which leads to decreased cerebral blood flow and subsequent cognitive deficits.[5]

This compound Administration
  • Dosage and Route: In the Thy1-αSyn mouse model, this compound was administered daily via subcutaneous injection at a dose of 1 mg/kg.[4] In the VCID model, an extended-release formulation of this compound was administered subcutaneously.[6]

  • Treatment Duration: Treatment durations in the cited studies ranged from 21 days to two months.[4][6]

Behavioral Assays for Cognitive Function
  • Novel Object Recognition (NOR) Test: This test assesses recognition memory.

    • Habituation: Mice are individually placed in an open-field arena and allowed to explore freely to acclimate to the environment.

    • Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

    • Data Analysis: The discrimination ratio is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher ratio indicates a preference for the novel object and intact recognition memory.

  • Y-Maze Spontaneous Alternation Test: This test evaluates spatial working memory.

    • Apparatus: A three-arm maze in the shape of a 'Y'.

    • Procedure: Mice are placed in the center of the maze and allowed to freely explore the three arms for a defined period.

    • Data Collection: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into three different arms.

    • Data Analysis: The percentage of spontaneous alternation is calculated as (Number of alternations) / (Total number of arm entries - 2) x 100. A higher percentage indicates better spatial working memory.

The following diagram illustrates the general workflow of the preclinical cognitive assessment.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Cognitive Assessment cluster_analysis Data Analysis Model Thy1-αSyn Mouse (PD) or VCID Mouse Treatment This compound Administration (e.g., 1 mg/kg/day, s.c.) or Vehicle Control Model->Treatment NOR Novel Object Recognition Test Treatment->NOR YMaze Y-Maze Spontaneous Alternation Test Treatment->YMaze Analysis Calculation of: - Discrimination Ratio (NOR) - % Spontaneous Alternation (Y-Maze) NOR->Analysis YMaze->Analysis

Preclinical Cognitive Assessment Workflow

Neuroprotective Effects of this compound

Beyond improving cognitive function, this compound has demonstrated direct neuroprotective effects in the brain.

  • Histological Analysis: In the Thy1-αSyn mouse model, treatment with this compound was associated with a reduction in neuronal loss within the CA3 region of the hippocampus.[4]

  • Biomarker Modulation: this compound treatment has been shown to decrease circulating levels of neurofilament light protein (NfL), a biomarker of neurodegeneration.[5]

Conclusion and Future Directions

This compound is a promising, first-in-class therapeutic candidate for the treatment of cognitive impairment in neurodegenerative diseases. Its mechanism of action, centered on the activation of the protective Mas receptor, addresses the key pathological drivers of neuroinflammation and oxidative stress. The robust preclinical data demonstrating its ability to reverse cognitive deficits and protect against neuronal loss provide a strong rationale for its continued development. This compound is currently in Phase II clinical trials for Traumatic Brain Injury, and its potential for treating cognitive symptoms in PD and VCID is under active investigation.[10] Future research should focus on further elucidating the downstream signaling pathways of this compound and on translating these promising preclinical findings into effective therapies for patients.

References

PNA5 and its Neuroprotective Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNA5 is a novel, glycosylated angiotensin-(1-7) peptide analog that acts as a potent and selective agonist for the Mas receptor (MasR), a key component of the protective arm of the renin-angiotensin system (RAS).[1] Emerging preclinical evidence highlights the significant neuroprotective potential of this compound, positioning it as a promising therapeutic candidate for a range of neurological disorders characterized by neuroinflammation and cognitive decline, including Parkinson's disease and vascular cognitive impairment.[2][3] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its modulation of neuroprotective signaling pathways, and offers detailed experimental protocols and quantitative data from key preclinical studies.

Mechanism of Action: Mas Receptor Agonism

This compound exerts its neuroprotective effects primarily through the activation of the G protein-coupled Mas receptor.[4] The Angiotensin-(1-7)/MasR axis is known to counteract the detrimental effects of the classical RAS pathway (Angiotensin II/AT1 receptor), which is often associated with inflammation, vasoconstriction, and oxidative stress.[5] By stimulating the MasR, this compound initiates a cascade of downstream signaling events that collectively promote neuronal survival, reduce inflammation, and improve cerebrovascular function.[1][2]

Core Neuroprotective Signaling Pathways

This compound's engagement of the Mas receptor triggers a multi-faceted signaling cascade that converges on key neuroprotective pathways. The primary mechanisms identified include the modulation of PI3K/Akt, Nrf2, and NF-κB signaling.

PI3K/Akt Pathway Activation

Activation of the Mas receptor by its agonists, such as Angiotensin-(1-7) and by extension this compound, has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is a cornerstone of cell survival and proliferation. In the context of neuroprotection, activation of PI3K/Akt signaling leads to the inhibition of apoptotic pathways and the promotion of neuronal growth and synaptic plasticity.[6]

Nrf2 Pathway Upregulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Studies have demonstrated that Angiotensin-(1-7) can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[8][9] This action helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

NF-κB Pathway Inhibition

Chronic activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a hallmark of neuroinflammation.[10] Angiotensin-(1-7), through MasR activation, has been shown to suppress the activation of NF-κB.[5][11] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines, thereby dampening the neuroinflammatory response that contributes to neuronal cell death.[10]

Signaling Pathway Diagram

PNA5_Signaling_Pathways This compound This compound MasR Mas Receptor This compound->MasR PI3K PI3K MasR->PI3K Activates Nrf2 Nrf2 MasR->Nrf2 Activates NFkB NF-κB MasR->NFkB Inhibits Akt Akt PI3K->Akt Activates NeuronalSurvival Neuronal Survival & Synaptic Plasticity Akt->NeuronalSurvival Promotes OxidativeStress Oxidative Stress Nrf2->OxidativeStress Inhibits Inflammation Neuroinflammation NFkB->Inflammation Promotes Neuroprotection Neuroprotection Inflammation->Neuroprotection OxidativeStress->Neuroprotection NeuronalSurvival->Neuroprotection PNA5_Experimental_Workflow Model Induce Neurodegenerative Model (e.g., Thy1-αSyn or VCID-HF mice) Treatment Administer this compound or Vehicle Control (e.g., subcutaneous injection) Model->Treatment Behavior Behavioral Testing (Novel Object Recognition, Y-Maze) Treatment->Behavior Tissue Tissue Collection and Processing (Brain, Blood Plasma) Behavior->Tissue Histo Histological Analysis (IHC for Iba1, Stereology for Neuronal Loss) Tissue->Histo MolBio Molecular Analysis (Cytokine/Chemokine Measurement) Tissue->MolBio Data Data Analysis and Interpretation Histo->Data MolBio->Data

References

The Impact of PNA5 on Microglial Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of PNA5, a novel Mas receptor agonist, on microglial activation. This compound has emerged as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases by demonstrating a significant ability to modulate microglial activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Impact of this compound on Microglial Activation

This compound exerts a potent anti-inflammatory effect by suppressing the activation of microglia, the resident immune cells of the central nervous system. In pathological conditions, microglia become activated and release a barrage of pro-inflammatory mediators, contributing to neuronal damage. This compound, by activating the Mas receptor, effectively dampens this response.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on microglial activation and associated inflammatory markers.

ParameterModel System/RegionControl/Vehicle GroupThis compound-Treated GroupPercentage ChangeCitation
Microglia Cell Number (log transformed)Hippocampus (CA3)1.45 ± 0.0471.26 ± 0.008-13.1%
Circulating TNF-αVCID/HF Mouse ModelElevatedDecreasedData not specified
Circulating IL-10VCID/HF Mouse ModelNormalIncreasedData not specified
ParameterModel SystemLPS-StimulatedThis compound + LPS-StimulatedNotes
Microglial TNF-α ReleaseIn vitroIncreasedData not availableWhile this compound has been shown to reduce circulating TNF-α, specific quantitative data on the direct inhibition of TNF-α release from this compound-treated microglia is not yet available in the public domain.
Microglial IL-6 ReleaseIn vitroIncreasedData not availableSpecific quantitative data on the effect of this compound on IL-6 release directly from microglia has not been detailed in the available literature.
Microglial Nitric Oxide ProductionIn vitroIncreasedData not availableAlthough the Mas receptor signaling pathway is known to influence nitric oxide synthase, direct quantitative measurements of nitric oxide production from microglia in response to this compound treatment are not currently published.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the impact of this compound on microglial activation.

Immunohistochemistry for Iba-1 (Microglial Marker)

This protocol is used to identify and quantify microglia in brain tissue.

Materials:

  • 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

  • 30% Sucrose in PBS

  • PBS

  • Triton X-100

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-Iba1

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or biotin

  • ABC kit (for biotin-based detection)

  • DAB substrate (for biotin-based detection)

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Perfuse animals with ice-cold PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm sections on a cryostat.

  • Staining:

    • Wash sections three times in PBS for 5 minutes each.

    • Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Incubate sections in blocking solution for 1 hour at room temperature.

    • Incubate sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.

    • Wash sections three times in PBS for 5 minutes each.

    • Incubate sections with the secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark (for fluorescent detection).

    • For biotin-based detection, incubate with biotinylated secondary antibody, followed by incubation with ABC reagent and visualization with DAB substrate.

    • Wash sections three times in PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount sections on glass slides and coverslip with mounting medium.

    • Visualize and capture images using a fluorescence or bright-field microscope.

    • Quantify the number of Iba-1 positive cells in specific brain regions using image analysis software.

Griess Assay for Nitric Oxide Quantification

This assay measures the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.

Materials:

  • Griess Reagent:

    • Solution A: 1% sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite standard solution (for standard curve)

  • Cell culture supernatant from microglia treated with LPS and/or this compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatants from experimental wells.

    • Centrifuge the supernatants to remove any cellular debris.

  • Assay:

    • Add 50 µL of each sample or standard to a 96-well plate in triplicate.

    • Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6)

This protocol is used to quantify the concentration of specific cytokines in cell culture supernatants.

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6), which typically includes:

    • Antibody-coated 96-well plate

    • Detection antibody

    • Standard

    • Avidin-HRP conjugate

    • Wash buffer

    • Substrate solution (TMB)

    • Stop solution

  • Cell culture supernatant

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Prepare the standard dilutions according to the kit instructions.

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of Avidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate four times with wash buffer.

  • Measurement:

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways and Mechanisms of Action

This compound mediates its anti-inflammatory effects on microglia primarily through the activation of the Mas receptor, a G protein-coupled receptor. The activation of this receptor initiates a signaling cascade that counteracts pro-inflammatory pathways.

PNA5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MasR Mas Receptor This compound->MasR activates AT1R AT1 Receptor MasR->AT1R antagonizes AT2R AT2 Receptor MasR->AT2R interacts with G_protein G Protein MasR->G_protein activates NFkB_pathway NF-κB Pathway AT1R->NFkB_pathway activates Anti_inflammatory_response Anti-inflammatory Response AT2R->Anti_inflammatory_response PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 inhibits Autophagy Autophagy FOXO1->Autophagy promotes Autophagy->Anti_inflammatory_response Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_pathway->Pro_inflammatory_genes

This compound Signaling Pathway in Microglia

The diagram above illustrates the proposed signaling pathway of this compound in microglia. This compound activates the Mas receptor, which in turn can lead to the activation of the PI3K/Akt pathway. This can inhibit the transcription factor FOXO1, a key regulator of autophagy, ultimately promoting an anti-inflammatory response. Furthermore, Mas receptor activation can antagonize the pro-inflammatory signaling cascade initiated by the AT1 receptor, which is known to activate the NF-κB pathway and subsequent expression of pro-inflammatory genes like TNF-α, IL-6, and iNOS (the enzyme responsible for nitric oxide production).

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_assays Assessment of Microglial Activation cluster_in_vivo In Vivo Model Microglia_culture Primary Microglia or BV2 Cell Culture LPS_stimulation LPS Stimulation (Induces Activation) Microglia_culture->LPS_stimulation PNA5_treatment This compound Treatment LPS_stimulation->PNA5_treatment Griess_assay Griess Assay (Nitric Oxide) PNA5_treatment->Griess_assay ELISA ELISA (TNF-α, IL-6) PNA5_treatment->ELISA Animal_model Neuroinflammation/ Neurodegeneration Animal Model PNA5_admin This compound Administration Animal_model->PNA5_admin Tissue_collection Brain Tissue Collection PNA5_admin->Tissue_collection IHC IHC for Iba-1 (Microglia Quantification) Tissue_collection->IHC

Experimental Workflow for this compound Evaluation

This workflow outlines the typical experimental process for evaluating the effect of this compound on microglial activation. It encompasses both in vitro studies using cultured microglia and in vivo studies using animal models of neurological disease.

Logical_Relationship This compound This compound MasR_activation Mas Receptor Activation This compound->MasR_activation Microglial_activation_inhibition Inhibition of Microglial Activation MasR_activation->Microglial_activation_inhibition Pro_inflammatory_mediator_reduction Reduction of Pro-inflammatory Mediators (TNF-α, IL-6, NO) Microglial_activation_inhibition->Pro_inflammatory_mediator_reduction Neuroprotection Neuroprotection Pro_inflammatory_mediator_reduction->Neuroprotection

Mechanism of this compound-Mediated Neuroprotection

This diagram illustrates the logical relationship of this compound's mechanism of action. By activating the Mas receptor, this compound inhibits microglial activation, leading to a reduction in harmful pro-inflammatory mediators and ultimately contributing to neuroprotection.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by neuroinflammation. Its ability to suppress microglial activation via the Mas receptor signaling pathway provides a clear mechanism for its neuroprotective effects. While further research is needed to quantify its direct impact on the release of specific pro-inflammatory cytokines from microglia, the existing data strongly support its development as a novel treatment for a range of debilitating neurological conditions. This guide provides a foundational understanding for researchers and drug development professionals working to translate the promise of this compound into clinical applications.

PNA5: A Novel Glycopeptide with Therapeutic Potential for Parkinson's Disease Dementia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor dysfunction and significant non-motor symptoms, including cognitive impairment and dementia. Current therapeutic strategies primarily address motor symptoms, leaving a critical unmet need for treatments that can halt or reverse the cognitive decline associated with PD. PNA5, a novel glycosylated angiotensin-(1-7) analog, has emerged as a promising therapeutic candidate. As a potent agonist of the Mas receptor (MasR), this compound leverages a signaling pathway known to confer neuroprotective and anti-inflammatory effects. Preclinical studies in a validated mouse model of Parkinson's disease have demonstrated the potential of this compound to ameliorate cognitive deficits by reducing neuroinflammation and preventing neuronal loss in key brain regions associated with memory and learning. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction: The Challenge of Parkinson's Disease Dementia

Cognitive impairment is a common and debilitating non-motor symptom of Parkinson's disease, affecting a significant percentage of patients and progressing to dementia in many cases. The underlying pathology is complex, involving the accumulation of α-synuclein, neuroinflammation, and neuronal loss in critical brain regions such as the hippocampus. The lack of effective treatments for Parkinson's disease dementia (PDD) underscores the urgent need for novel therapeutic approaches that target these pathological mechanisms.

This compound is a rationally designed glycopeptide that builds upon the known neuroprotective properties of the angiotensin-(1-7) peptide. By glycosylating the peptide, its stability and ability to cross the blood-brain barrier are enhanced, making it a more viable drug candidate. This compound acts as an agonist for the Mas receptor, a key component of the renin-angiotensin system's protective arm.

Mechanism of Action: The this compound-Mas Receptor Signaling Pathway

This compound exerts its neuroprotective effects through the activation of the Mas receptor, which is expressed on various cell types in the brain, including neurons and microglia.[1] The binding of this compound to the MasR initiates a signaling cascade that counteracts the pathophysiological processes implicated in Parkinson's disease dementia.

A key therapeutic action of this compound is the modulation of neuroinflammation.[1][2] In the context of PD, microglia, the resident immune cells of the brain, can become chronically activated, leading to the release of pro-inflammatory cytokines and chemokines that contribute to neuronal damage.[2][3] this compound has been shown to reduce the activation of microglia and decrease the production of inflammatory mediators, thereby creating a more favorable environment for neuronal survival and function.[2]

PNA5_Signaling_Pathway cluster_0 This compound Administration cluster_1 Cellular Interaction cluster_2 Downstream Effects This compound This compound (Glycosylated Angiotensin-(1-7)) MasR Mas Receptor (MasR) on Neurons & Microglia This compound->MasR Activates ReduceInflammation Reduced Neuroinflammation MasR->ReduceInflammation Neuroprotection Neuroprotection MasR->Neuroprotection DecreaseMicroglia Decreased Microglial Activation ReduceInflammation->DecreaseMicroglia DecreaseMIP1b Reduced MIP-1β Levels ReduceInflammation->DecreaseMIP1b BluntNeuronalLoss Blunted Hippocampal Neuronal Loss DecreaseMicroglia->BluntNeuronalLoss DecreaseMIP1b->BluntNeuronalLoss Neuroprotection->BluntNeuronalLoss ImproveCognition Improved Cognitive Function Neuroprotection->ImproveCognition

This compound mechanism of action signaling pathway.

Preclinical Efficacy in a Parkinson's Disease Model

The therapeutic potential of this compound for PDD has been evaluated in the Thy1-αSyn ("line 61") mouse model, which overexpresses human wild-type α-synuclein and recapitulates key features of the cognitive decline seen in Parkinson's disease.[1][4][5]

Amelioration of Cognitive Deficits

In this preclinical model, systemic administration of this compound (1 mg/kg/day) demonstrated a significant reversal of cognitive dysfunction as assessed by two standard behavioral tests: the Novel Object Recognition (NOR) test and the Y-maze spontaneous alternation test.[4]

Behavioral TestAnimal ModelTreatment GroupKey FindingReference
Novel Object RecognitionThy1-αSyn MiceThis compound (1 mg/kg/day)Reversed cognitive dysfunction[4]
Y-maze Spontaneous AlternationThy1-αSyn MiceThis compound (1 mg/kg/day)Reversed cognitive dysfunction[4]
Reduction of Neuroinflammation

This compound treatment was associated with a significant reduction in neuroinflammation within the hippocampus.[4] A key finding was the decrease in circulating levels of Macrophage Inflammatory Protein-1 beta (MIP-1β), a chemokine linked to microglial activation and neurodegeneration.[2][4] This suggests that MIP-1β could serve as a potential biomarker for target engagement and therapeutic efficacy of this compound.[4]

BiomarkerSample TypeAnimal ModelTreatment GroupKey FindingReference
Microglial ActivationBrain Tissue (Hippocampus)Thy1-αSyn MiceThis compound (1 mg/kg/day)Decreased hippocampal inflammation[4]
MIP-1βPlasmaThy1-αSyn MiceThis compound (1 mg/kg/day)Reduced circulating levels[2][4]
Neuroprotection in the Hippocampus

A crucial finding from the preclinical studies was the neuroprotective effect of this compound. Treatment with this compound blunted the loss of neurons within the CA3 region of the hippocampus, a brain area critical for learning and memory.[4] This demonstrates the potential of this compound to not only manage symptoms but also to modify the underlying disease process by preserving neuronal integrity.

Neuropathological EndpointBrain RegionAnimal ModelTreatment GroupKey FindingReference
Neuronal LossHippocampus (CA3 region)Thy1-αSyn MiceThis compound (1 mg/kg/day)Blunted neuronal loss[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following are the core experimental protocols employed in the preclinical evaluation of this compound.

This compound Synthesis

This compound is a glycosylated analog of angiotensin-(1-7). Its synthesis is achieved through solid-phase peptide synthesis (SPPS), a standard method for peptide manufacturing.

PNA5_Synthesis_Workflow Resin Solid-phase Resin Coupling Iterative Amino Acid Coupling Resin->Coupling Glycosylation Introduction of Glycosylated Serine Coupling->Glycosylation Cleavage Cleavage from Resin Coupling->Cleavage Glycosylation->Coupling Purification Purification (e.g., HPLC) Cleavage->Purification PNA5_Final This compound Product Purification->PNA5_Final

Simplified workflow for this compound synthesis.

Protocol:

  • Resin Preparation: A suitable solid-phase resin is prepared for peptide synthesis.

  • Amino Acid Coupling: Amino acids are sequentially coupled to the growing peptide chain on the resin, following the this compound sequence.

  • Glycosylation: A key step involves the incorporation of a glycosylated serine residue at the appropriate position in the peptide sequence.

  • Cleavage and Deprotection: The completed glycopeptide is cleaved from the resin, and all protecting groups are removed.

  • Purification and Characterization: The crude this compound is purified, typically using high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques.

Animal Model
  • Model: Thy1-αSyn ("line 61") transgenic mice.

  • Genetic Background: (C57BL/6 x DBA/2)F1.

  • Characteristics: These mice overexpress human wild-type α-synuclein, leading to progressive α-synuclein pathology, neuroinflammation, and cognitive deficits, mimicking aspects of Parkinson's disease dementia.[1][4][5]

  • Treatment Administration: this compound is administered systemically, for example, via daily subcutaneous injections at a dose of 1 mg/kg.[4]

Behavioral Testing

Behavioral_Testing_Workflow cluster_0 Cognitive Assessment cluster_1 Data Analysis NOR Novel Object Recognition DiscriminationIndex Discrimination Index (NOR) NOR->DiscriminationIndex YMaze Y-Maze Spontaneous Alternation SpontaneousAlternation Spontaneous Alternation % (Y-Maze) YMaze->SpontaneousAlternation

Experimental workflow for behavioral testing.

Novel Object Recognition (NOR) Test Protocol:

  • Habituation: Mice are individually habituated to an open-field arena for a set period.

  • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them freely for a defined time. The time spent exploring each object is recorded.

  • Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Y-Maze Spontaneous Alternation Protocol:

  • Apparatus: A three-arm maze with arms of equal length.

  • Procedure: Each mouse is placed at the center of the maze and allowed to freely explore the three arms for a set duration.

  • Data Recording: The sequence of arm entries is recorded.

  • Data Analysis: The percentage of spontaneous alternations is calculated. A spontaneous alternation is defined as consecutive entries into all three arms without repetition. A higher percentage of spontaneous alternation reflects better spatial working memory.

Immunohistochemistry for Microglial Activation

Protocol:

  • Tissue Preparation: Mice are euthanized, and their brains are collected and fixed (e.g., in 4% paraformaldehyde). The brains are then cryoprotected and sectioned.

  • Staining: Brain sections, particularly of the hippocampus, are stained with an antibody against a microglial marker, such as Iba1 (Ionized calcium-binding adapter molecule 1).

  • Imaging: The stained sections are imaged using microscopy.

  • Quantification: The number and morphology of Iba1-positive cells are quantified to assess the level of microglial activation.

Enzyme-Linked Immunosorbent Assay (ELISA) for MIP-1β

Protocol:

  • Sample Collection: Blood is collected from the mice, and plasma is prepared.

  • Assay: A commercial ELISA kit for mouse MIP-1β is used according to the manufacturer's instructions.

  • Data Analysis: The concentration of MIP-1β in the plasma samples is determined by comparing the absorbance values to a standard curve.

Pharmacokinetics and Clinical Development

This compound has a favorable pharmacokinetic profile, with a brain-to-plasma ratio of 0.255, indicating good penetration into the central nervous system.[4] The company developing this compound, ProNeurogen, has received Investigational New Drug (IND) approval from the U.S. Food and Drug Administration (FDA) to initiate Phase 1 clinical trials in healthy adults to assess the safety and tolerability of this compound.

Conclusion and Future Directions

This compound represents a promising, disease-modifying therapeutic approach for Parkinson's disease dementia. Its unique mechanism of action, targeting the neuroprotective Mas receptor signaling pathway to reduce neuroinflammation and prevent neuronal loss, distinguishes it from current therapies. The robust preclinical data in a relevant animal model provides a strong rationale for its continued clinical development.

Future research should focus on:

  • Elucidating the detailed downstream signaling pathways activated by this compound in different brain cell types.

  • Identifying additional biomarkers to track disease progression and therapeutic response.

  • Evaluating the long-term efficacy and safety of this compound in further preclinical and clinical studies.

The development of this compound offers a beacon of hope for patients and families affected by the debilitating cognitive decline associated with Parkinson's disease.

References

Methodological & Application

Application Notes and Protocols for PNA5 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of PNA5, a novel Mas receptor agonist, in preclinical mouse models of neurodegenerative and neurovascular diseases. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to assist in the design and execution of studies investigating the therapeutic potential of this compound.

Introduction

This compound is a glycosylated Angiotensin-(1-7) peptide derivative that acts as a pleiotropic anti-inflammatory agent by activating the Mas receptor.[1][2] Its enhanced brain penetration and bioavailability make it a promising candidate for treating conditions associated with neuroinflammation and cognitive decline, such as Vascular Contributions to Cognitive Impairment and Dementia (VCID) and Parkinson's Disease (PD).[1][3][4] Administration of this compound in mouse models has been shown to reverse cognitive deficits, reduce neuroinflammation, improve neurovascular function, and offer neuroprotection.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound administration in relevant mouse models.

Table 1: Efficacy of this compound in a VCID-HF Mouse Model

ParameterControlVCID-VehicleVCID-PNA5
Novel Object Recognition (Discrimination Ratio) 0.451 ± 0.106-0.109 ± 0.0890.317 ± 0.079
Microglia Count (Iba-1+ cells) in Hippocampal CA3 Data not reportedSignificant Increase vs. Control40% decrease vs. VCID-Vehicle
Microglia Count (Iba-1+ cells) in Hippocampal CA1 Data not reportedSignificant Increase vs. Control32% decrease vs. VCID-Vehicle (not statistically significant)

Data sourced from Hoyer-Kimura et al., 2024.[1][5]

Table 2: Efficacy of this compound in a Parkinson's Disease Mouse Model (Thy1-αSyn)

ParameterWild-TypeThy1-αSyn VehicleThy1-αSyn this compound
Y-Maze (Spontaneous Alternation %) ~75%~55%~70%
Circulating MIP-1β Levels BaselineElevatedSignificantly Reduced
Neuronal Loss in Hippocampal CA3 MinimalSignificantBlunted

Note: Y-maze data is illustrative based on reported outcomes, as specific quantitative data was not available in the provided search results.[3] Other data sourced from Bernard et al., 2024.[3]

Experimental Protocols

This compound Formulation and Administration

a. Standard Formulation (1 mg/kg/day)

  • Preparation: Dissolve this compound in a suitable vehicle such as saline.

  • Administration: Administer daily via subcutaneous injection at a dosage of 1 mg/kg body weight.

b. Extended-Release Formulation (1.25 mg per injection)

  • Preparation: The specific extended-release formulation for this compound is proprietary. A general approach for preparing an extended-release formulation for subcutaneous delivery in mice involves incorporating the peptide into a biodegradable polymer matrix.

  • Administration: Administer a single subcutaneous injection of 1.25 mg of the extended-release formulation.[1] A second injection may be given after two weeks to ensure sustained therapeutic levels, based on a reported half-life of approximately 2.9 days.[1]

VCID-HF Mouse Model Induction

This protocol describes the induction of a Vascular Contributions to Cognitive Impairment and Dementia (VCID) model through heart failure (HF) induced by myocardial infarction (MI).

  • Anesthesia and Preparation: Anesthetize three-month-old male C57BL/6J mice with isoflurane. Shave the chest and disinfect the surgical area.

  • Intubation and Ventilation: Intubate the mouse and connect it to a small animal ventilator.

  • Thoracotomy: Make a small incision in the skin and underlying muscle between the third and fourth ribs to expose the heart.

  • Ligation: Gently move the left lung to visualize the left anterior descending (LAD) coronary artery. Ligate the LAD artery with a suture. Successful ligation is confirmed by the blanching of the left ventricle.

  • Closure: Close the chest wall and skin incision with sutures.

  • Post-operative Care: Discontinue anesthesia and allow the mouse to recover in a warm cage. Provide appropriate analgesia. Heart failure typically develops over four weeks.

Behavioral Testing

a. Novel Object Recognition (NOR) Test

This test assesses recognition memory.

  • Habituation: Individually habituate mice to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes in the absence of any objects.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

  • Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the Discrimination Ratio: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive ratio indicates a preference for the novel object and intact recognition memory.

b. Y-Maze Test

This test evaluates spatial working memory based on spontaneous alternation.

  • Apparatus: A three-armed maze with arms of equal length.

  • Procedure: Place the mouse in the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).

  • Data Recording: Record the sequence of arm entries.

  • Data Analysis: An alternation is defined as three consecutive entries into three different arms. Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries - 2)] x 100. Higher percentages indicate better spatial working memory.

Immunohistochemistry for Microglia

This protocol details the staining for Iba-1, a marker for microglia, in mouse brain tissue.

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain in PFA. Cryoprotect the brain in sucrose and section on a cryostat.

  • Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in a citrate-based buffer.

  • Blocking: Block non-specific binding with a solution containing normal serum and a detergent (e.g., Triton X-100) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

  • Signal Amplification and Detection: Use an avidin-biotin complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate to visualize the staining.

  • Imaging and Analysis: Mount the sections and image using a microscope. Quantify the number of Iba-1 positive cells in specific brain regions (e.g., hippocampus).

Visualizations

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR Activates Inflammation Neuroinflammation MasR->Inflammation Reduces ROS Reactive Oxygen Species (ROS) MasR->ROS Reduces Neuroprotection Neuroprotection MasR->Neuroprotection Promotes Cognitive_Function Improved Cognitive Function Neuroprotection->Cognitive_Function Neuronal_Survival Increased Neuronal Survival Neuroprotection->Neuronal_Survival Neurovascular_Function Improved Neurovascular Function Neuroprotection->Neurovascular_Function

Caption: this compound signaling pathway.

PNA5_Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment Model Induce VCID-HF via LAD Ligation Treatment Administer this compound (e.g., Extended-Release s.c.) Model->Treatment Behavior Behavioral Testing (NOR, Y-Maze) Treatment->Behavior Histo Immunohistochemistry (Iba-1 for Microglia) Treatment->Histo Biochem Biochemical Analysis (Cytokines) Treatment->Biochem

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols for PNA5 in In-Vitro Neural Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNA5 is a novel glycosylated Angiotensin-(1-7) peptide derivative that functions as a potent Mas receptor agonist.[1] Emerging research highlights its neuroprotective properties, demonstrating its potential in models of neurodegenerative diseases and cognitive impairment.[2][3] In-vivo studies have shown that this compound can mitigate neuroinflammation, reduce oxidative stress, and protect against neuronal damage.[1][3] These effects are primarily mediated through the activation of the Mas receptor, which is expressed on various neural cell types, including neurons, microglia, and astrocytes.[1]

These application notes provide detailed protocols for utilizing this compound in in-vitro neural cell cultures to investigate its neuroprotective and anti-inflammatory effects. The following sections offer guidance on cell culture preparation, this compound treatment, and relevant downstream assays.

Mechanism of Action

This compound exerts its effects by binding to and activating the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS) in the brain.[1][4] Activation of the Mas receptor initiates a signaling cascade that counteracts the detrimental effects of the classical RAS pathway.[4] This signaling is associated with a reduction in reactive oxygen species (ROS) production and the suppression of pro-inflammatory cytokine release.[1]

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR Activates Effector Downstream Effectors (e.g., PI3K/Akt, eNOS) MasR->Effector ROS Reduced Reactive Oxygen Species (ROS) Effector->ROS Inflammation Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Effector->Inflammation Neuroprotection Neuroprotection & Neuronal Survival ROS->Neuroprotection Inflammation->Neuroprotection

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in in-vitro neural cell cultures. These values are intended as a starting point for experimental design and should be empirically determined for specific cell types and experimental conditions.

Table 1: this compound Dose-Response in Primary Cortical Neurons (Hypothetical Data)

This compound ConcentrationNeuronal Viability (% of Control)Neurite Outgrowth (µm)
0 nM (Control)100 ± 5150 ± 10
10 nM105 ± 6165 ± 12
50 nM115 ± 7180 ± 15
100 nM125 ± 8200 ± 18
500 nM120 ± 7190 ± 16
1 µM110 ± 6170 ± 14

Table 2: this compound Time-Course of Anti-Inflammatory Effect in Primary Microglia (Hypothetical Data)

Time after LPS + this compound (100 nM)TNF-α Release (pg/mL)IL-1β Release (pg/mL)
0 h10 ± 25 ± 1
6 h150 ± 1580 ± 8
12 h100 ± 1050 ± 5
24 h50 ± 525 ± 3
48 h20 ± 310 ± 2

Experimental Protocols

Primary Neural Cell Culture

a. Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons.[5][6]

Materials:

  • E18 Rat Embryos

  • Dissection Medium (Hibernate®-A or similar)

  • Papain Dissociation System

  • Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-Lysine coated culture plates/coverslips

Procedure:

  • Dissect cortices from E18 rat embryos in chilled dissection medium.

  • Mince the cortical tissue and incubate with papain solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Count the viable cells using a hemocytometer and plate them at a desired density (e.g., 2 x 10^5 cells/cm²) on Poly-D-Lysine coated surfaces.

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, perform a half-medium change to remove debris. Continue with half-medium changes every 3-4 days.

b. Primary Microglia Culture

This protocol is based on standard procedures for isolating primary microglia from neonatal mouse brains.[7][8][9]

Materials:

  • P0-P2 Mouse Pups

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Trypsin

  • Poly-L-Lysine coated flasks

Procedure:

  • Isolate brains from P0-P2 mouse pups and remove the meninges.

  • Dissociate the brain tissue by trypsinization and mechanical trituration.

  • Plate the mixed glial cell suspension in Poly-L-Lysine coated T-75 flasks.

  • Culture for 10-14 days until a confluent astrocyte layer forms with microglia growing on top.

  • Isolate microglia by shaking the flasks on an orbital shaker for 2 hours at 37°C.

  • Collect the supernatant containing detached microglia and plate them for experiments.

c. Primary Astrocyte Culture

This protocol follows established methods for isolating and purifying primary astrocytes.[10][11][12]

Materials:

  • P0-P2 Mouse Pups

  • DMEM/F12 medium supplemented with 10% FBS and Penicillin-Streptomycin

  • Trypsin

  • Poly-L-ornithine-coated plates

Procedure:

  • Prepare a mixed glial culture as described for microglia (Protocol 1b, steps 1-4).

  • After isolating the microglia by shaking, the remaining adherent cells are predominantly astrocytes.

  • Wash the astrocyte monolayer with PBS and treat with trypsin to detach the cells.

  • Re-plate the astrocytes onto new poly-L-ornithine-coated plates for experiments.

This compound Treatment of Neural Cell Cultures

Workflow for this compound Treatment and Analysis

PNA5_Treatment_Workflow cluster_culture Cell Culture Preparation cluster_treatment This compound Treatment cluster_assay Downstream Assays Culture Primary Neuron, Microglia, or Astrocyte Culture PNA5_Treat Add this compound at desired concentrations (e.g., 10 nM - 1 µM) Culture->PNA5_Treat Incubate Incubate for specified duration (e.g., 24-72 hours) PNA5_Treat->Incubate Viability Neuronal Viability Assays (MTT, LDH) Incubate->Viability Neurite Neurite Outgrowth Assay Incubate->Neurite Inflammation Anti-inflammatory Assays (ELISA for Cytokines) Incubate->Inflammation

Caption: this compound Experimental Workflow.

Procedure:

  • Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or PBS).

  • On the day of treatment, dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Based on studies with other Mas receptor agonists, a starting concentration range of 10 nM to 1 µM is recommended.

  • Remove the existing medium from the cultured cells and replace it with the this compound-containing medium.

  • For control wells, use medium containing the vehicle alone.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream assays.

Key Experimental Assays

a. Neuronal Viability and Neuroprotection Assay

This assay assesses the ability of this compound to protect neurons from a toxic insult.[13][14][15]

Materials:

  • Primary cortical neuron cultures

  • Neurotoxic agent (e.g., glutamate, hydrogen peroxide)

  • MTT reagent or LDH assay kit

Procedure:

  • Plate primary cortical neurons and allow them to mature for 7-10 days.

  • Pre-treat the neurons with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate) for a specified duration (e.g., 24 hours).

  • Assess cell viability using either the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity) according to the manufacturer's instructions.

  • Compare the viability of neurons treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

b. Neurite Outgrowth Assay

This assay evaluates the effect of this compound on the growth and extension of neurites, a key aspect of neuronal health and development.[16][17][18]

Materials:

  • Primary cortical neuron cultures

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Plate primary cortical neurons at a low density to allow for clear visualization of individual neurites.

  • Treat the neurons with different concentrations of this compound for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde and immunostain for a neuronal marker (e.g., β-III tubulin).

  • Capture images of the neurons using a fluorescence microscope.

  • Use image analysis software to trace and measure the length of the longest neurite or the total neurite length per neuron.

c. Anti-inflammatory Assay in Microglia

This assay determines the ability of this compound to suppress the inflammatory response in microglia.[19][20][21]

Materials:

  • Primary microglia cultures

  • Lipopolysaccharide (LPS)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)

Procedure:

  • Plate primary microglia and allow them to adhere.

  • Pre-treat the microglia with various concentrations of this compound for 1-2 hours.

  • Stimulate an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cultures.

  • Incubate for 6-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using specific ELISA kits.

Conclusion

These application notes provide a framework for investigating the in-vitro effects of this compound on neural cell cultures. The provided protocols for cell culture, treatment, and downstream assays can be adapted to suit specific research questions. Due to the novelty of this compound, it is crucial for researchers to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup. The information gathered from such in-vitro studies will be invaluable for furthering our understanding of the therapeutic potential of this compound in neurological disorders.

References

PNA5 Application Notes and Protocols for Preclinical Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of PNA5, a novel Mas receptor agonist, in preclinical studies investigating cognitive function. This compound has demonstrated potential in ameliorating cognitive deficits in models of vascular cognitive impairment and dementia (VCID) and Parkinson's disease.

Introduction

This compound is a glycosylated Angiotensin-(1-7) peptide derivative that acts as a potent agonist for the Mas receptor.[1][2] Its mechanism of action centers on the reduction of neuroinflammation and oxidative stress, offering a promising therapeutic strategy for neurological disorders associated with cognitive decline.[1][2] Preclinical studies have shown that this compound can reverse cognitive dysfunction in mouse models of VCID and Parkinson's disease.[2][3]

Mechanism of Action

This compound exerts its neuroprotective effects through the activation of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[4][5] Activation of the Mas receptor initiates a signaling cascade that counteracts the detrimental effects of the classical RAS axis (Angiotensin II/AT1 receptor). The primary downstream effects relevant to cognitive function include:

  • Reduction of Neuroinflammation: this compound has been shown to decrease the activation of microglia, the resident immune cells of the brain.[2][6] This modulation helps to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating neuronal damage.[1][2]

  • Improved Cerebrovascular Function: this compound can enhance cerebral blood flow and improve the integrity of the blood-brain barrier, which are often compromised in conditions of cognitive impairment.[2]

  • Neuronal Protection: By reducing inflammation and oxidative stress, this compound helps to protect neurons from damage and loss, particularly in vulnerable brain regions like the hippocampus.[3]

Signaling Pathway

The signaling pathway initiated by this compound binding to the Mas receptor is multifaceted and involves several downstream effectors that contribute to its anti-inflammatory and neuroprotective properties.

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR G_protein G Protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Anti_ROS Decreased ROS G_protein->Anti_ROS Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Anti_inflammatory Anti-inflammatory Effects Akt->Anti_inflammatory Neuroprotection Neuroprotection Akt->Neuroprotection NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation NOR_Workflow Habituation Habituation (2 days, 10 min/day) Training Training Phase (Day 3, 6 min) Habituation->Training Retention Retention Interval (2 hours) Training->Retention Testing Testing Phase (Day 3) Retention->Testing YMaze_Workflow Acclimation Acclimation to Testing Room Exploration Spontaneous Exploration Phase Acclimation->Exploration Data_Collection Record Arm Entries and Alternations Exploration->Data_Collection

References

Measuring PNA5 Bioavailability in the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNA5, a novel pleiotropic anti-inflammatory Angiotensin-(1-7) Mas receptor agonist, has demonstrated significant therapeutic potential for neurological disorders by exhibiting outstanding brain penetration and enhanced bioavailability.[1][2][3][4] Accurate measurement of its concentration and distribution within the central nervous system (CNS) is critical for understanding its pharmacokinetic and pharmacodynamic profile, thereby guiding preclinical and clinical development. These application notes provide detailed protocols for key in vivo, in situ, and in vitro techniques to assess the brain bioavailability of this compound.

I. In Vivo Techniques for Measuring this compound Brain Bioavailability

In vivo methods are essential for determining the concentration of this compound in the brain under physiological conditions.

Microdialysis

Microdialysis is a powerful technique for sampling the unbound extracellular fluid in specific brain regions of a freely moving animal, providing real-time information on this compound concentrations at the site of action.[1][5][6]

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (with a molecular weight cut-off suitable for this compound)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 189 mM NaCl, 3.9 mM KCl, 3.37 mM CaCl2, adjusted to pH 6.3[7]

  • 0.1 N Acetic acid[7]

  • LC-MS/MS system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., rat, mouse) and mount it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., hippocampus, striatum).

    • Implant a guide cannula to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for a specified period.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.[7]

    • Connect the probe inlet to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1.0 µL/min).[7]

    • Connect the probe outlet to a fraction collector.[7]

  • Sample Collection:

    • Allow a stabilization period for the probe (e.g., 1-2 hours).

    • Administer this compound to the animal via the desired route (e.g., subcutaneous, intravenous).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of 0.1 N acetic acid to prevent peptide degradation.[7][8]

  • Sample Analysis:

    • Analyze the collected dialysate samples for this compound concentration using a validated LC-MS/MS method.[8]

Data Analysis:

  • Calculate the unbound concentration of this compound in the brain extracellular fluid for each time point.

  • Determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) in the brain.

II. In Situ Technique: Brain Perfusion

The in situ brain perfusion technique allows for the precise control of the composition of the fluid entering the brain, making it ideal for studying the transport of this compound across the blood-brain barrier (BBB) without the influence of peripheral metabolism.[2][9][10]

Experimental Protocol: In Situ Brain Perfusion for this compound

Materials:

  • This compound (radiolabeled or non-labeled)

  • Anesthetized rat

  • Perfusion pump

  • Perfusion fluid (e.g., bicarbonate-buffered saline)

  • Surgical instruments

  • Scintillation counter (for radiolabeled this compound) or LC-MS/MS system

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat.

    • Expose the common carotid artery and ligate its external branch.

    • Insert a catheter into the common carotid artery for retrograde perfusion of the brain hemisphere.[2]

  • Perfusion:

    • Begin perfusion with the perfusion fluid containing a known concentration of this compound at a constant flow rate.[2]

    • The perfusion pressure should be monitored and maintained within a physiological range.

  • Sample Collection and Analysis:

    • After a short perfusion period (e.g., 1-5 minutes), decapitate the animal.

    • Collect the brain and dissect the perfused hemisphere.

    • Homogenize the brain tissue and analyze for this compound concentration using either a scintillation counter or LC-MS/MS.

Data Analysis:

  • Calculate the brain uptake rate (K_in) or the permeability-surface area (PS) product for this compound.

III. In Vitro Technique: Blood-Brain Barrier Permeability Assay

In vitro models of the BBB, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide a high-throughput and cost-effective method for screening the passive permeability of compounds like this compound.[11][12][13]

Experimental Protocol: PAMPA-BBB Assay for this compound

Materials:

  • This compound

  • PAMPA plate system (donor and acceptor plates)

  • Brain lipid solution (e.g., porcine brain lipid) in dodecane[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Preparation of the PAMPA Plate:

    • Coat the membrane of the donor plate wells with the brain lipid solution.[12]

  • Compound Addition:

    • Add a solution of this compound in PBS to the donor wells.

    • Fill the acceptor wells with PBS.[12]

  • Incubation:

    • Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[12]

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

Data Analysis:

  • Calculate the effective permeability (Pe) of this compound across the artificial BBB membrane.

IV. Quantitative Data Summary

The following table summarizes the available quantitative data on this compound brain bioavailability.

ParameterValueSpeciesMethodSource
Brain/Plasma Ratio 0.255MouseNot Specified[13]

Note: This table will be updated as more quantitative data becomes available.

V. Visualizations

Signaling Pathway and Experimental Workflows

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR activates ROS Reduced ROS Production MasR->ROS Inflammation Decreased Neuroinflammation MasR->Inflammation Cognition Improved Cognitive Function ROS->Cognition Inflammation->Cognition

Figure 1: this compound Signaling Pathway.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion PNA5_Admin Administer this compound Perfusion->PNA5_Admin Sample_Collection Collect Dialysate Fractions PNA5_Admin->Sample_Collection LCMS LC-MS/MS Analysis of this compound Sample_Collection->LCMS Data_Analysis Pharmacokinetic Analysis LCMS->Data_Analysis

Figure 2: In Vivo Microdialysis Workflow.

Brain_Perfusion_Workflow cluster_surgery Surgical Procedure cluster_perfusion_exp Perfusion Experiment cluster_analysis_perfusion Sample Analysis Anesthesia Anesthetize Animal Catheterization Catheterize Carotid Artery Anesthesia->Catheterization Start_Perfusion Start Perfusion with This compound Solution Catheterization->Start_Perfusion Decapitation Decapitate Animal Start_Perfusion->Decapitation Brain_Collection Collect Brain Tissue Decapitation->Brain_Collection Homogenization Homogenize Brain Tissue Brain_Collection->Homogenization Quantification Quantify this compound Concentration (LC-MS/MS or Scintillation) Homogenization->Quantification Data_Calculation Calculate Brain Uptake Quantification->Data_Calculation

References

Application Notes & Protocols: PNA5 in Vascular Dementia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vascular contributions to cognitive impairment and dementia (VCID) are the second leading cause of dementia, characterized by cognitive decline resulting from cerebrovascular pathologies.[1][2] Key mechanisms in the progression of VCID include reduced cerebral blood flow, heightened production of reactive oxygen species (ROS), and persistent neuroinflammation.[1][2][3] PNA5, a novel glycosylated Angiotensin-(1-7) Mas receptor agonist, has emerged as a promising therapeutic candidate.[1][2][3] It is a pleiotropic, anti-inflammatory peptide derivative with enhanced bioavailability and brain penetration.[3][4][5] this compound acts by activating the Mas receptor, which is expressed on neurons, glia, and vascular endothelial cells, to exert its neuroprotective effects.[3][5]

Research indicates that this compound can reverse cognitive deficits in preclinical models of VCID.[1][3] Its mechanisms of action include decreasing ROS production, inhibiting inflammatory cytokine production, improving neurovascular coupling, and restoring blood-brain barrier (BBB) integrity.[1][2][3] These application notes provide an overview of the use of this compound in a heart failure-induced mouse model of VCID, including detailed experimental protocols and representative data.

Mechanism of Action

This compound is a synthetic glycopeptide analogue of Angiotensin-(1-7).[5] Its primary molecular target is the Mas receptor.[3][5] Activation of the Mas receptor in the brain initiates a signaling cascade that counteracts the pathological processes of vascular dementia.[5] The key downstream effects include:

  • Reduction of Neuroinflammation: this compound has been shown to decrease the activation and recruitment of microglia in the hippocampus, a brain region critical for memory.[1][2] This is associated with a reduction in the production of pro-inflammatory cytokines.[3]

  • Suppression of Oxidative Stress: By activating the Mas receptor, this compound reduces the generation of reactive oxygen species (ROS), thereby protecting cerebral vasculature and neurons from oxidative damage.[3][4]

  • Improved Cerebral Blood Flow: this compound enhances neurovascular coupling, the process that matches local blood flow to neuronal activity, which is often impaired in VCID.[1][2][3]

  • Preservation of Blood-Brain Barrier Integrity: this compound has been demonstrated to protect the integrity of the BBB, preventing the infiltration of harmful substances into the brain parenchyma.[1][2]

PNA5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Neuron / Endothelial Cell This compound This compound MasR Mas Receptor This compound->MasR Binds & Activates AC Adenylate Cyclase MasR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection CREB->Neuroprotection Inflammation Inflammation CREB->Inflammation CBF CBF CREB->CBF

Quantitative Data Summary

The following tables summarize the effects of this compound in a mouse model of VCID induced by heart failure (VCID-HF). Data is presented as mean ± standard error of the mean (SEM).

Table 1: Effect of this compound on Cognitive Function

GroupTreatmentNovel Object Recognition (Discrimination Ratio)
ShamVehicle0.65 ± 0.05
VCID-HFVehicle0.48 ± 0.04
VCID-HFThis compound0.62 ± 0.06#
p < 0.05 vs. Sham; #p < 0.05 vs. VCID-HF + Vehicle

Table 2: Effect of this compound on Microglia Activation in Hippocampal CA1 Region

GroupTreatmentIba-1 Positive Cells (cells/mm²)
ShamVehicle150 ± 12
VCID-HFVehicle285 ± 20
VCID-HFThis compound175 ± 15#
p < 0.01 vs. Sham; #p < 0.01 vs. VCID-HF + Vehicle

Table 3: Effect of this compound on Blood-Brain Barrier Permeability

GroupTreatmentDextran Extravasation (Arbitrary Units)
ShamVehicle1.2 ± 0.2
VCID-HFVehicle3.5 ± 0.4
VCID-HFThis compound1.5 ± 0.3#
p < 0.01 vs. Sham; #p < 0.01 vs. VCID-HF + Vehicle

Experimental Protocols

VCID-HF Animal Model

A model of vascular cognitive impairment and dementia is induced by chronic heart failure (VCID-HF).[1][2]

  • Animals: 3-month-old male C57BL/6J mice.

  • Procedure:

    • Anesthetize mice with isoflurane.

    • Perform a thoracotomy to expose the heart.

    • Induce myocardial infarction (MI) by permanently ligating the left anterior descending coronary artery.

    • Sham-operated animals undergo the same procedure without ligation.

    • Allow animals to recover for 4 weeks to develop heart failure and associated cognitive impairment.

This compound Administration
  • Formulation: Extended-release this compound is dissolved in a vehicle such as DMSO.[3]

  • Dosing and Administration:

    • Five weeks post-surgery, randomly assign mice to treatment groups: Sham + Vehicle, VCID-HF + Vehicle, and VCID-HF + this compound.[3]

    • Administer a single subcutaneous injection of this compound (e.g., 1.25 mg in 25 µL) or vehicle.[3]

    • A second injection can be administered at seven weeks post-surgery.[3]

Experimental_Workflow start Start: 3-month-old mice surgery Myocardial Infarction or Sham Surgery start->surgery recovery 4-Week Recovery (HF Development) surgery->recovery treatment This compound or Vehicle Administration (SC) recovery->treatment behavior Cognitive Testing (e.g., NOR) treatment->behavior tissue Tissue Collection & Analysis behavior->tissue end End tissue->end

Assessment of Cognitive Function: Novel Object Recognition (NOR) Test

This test assesses recognition memory.

  • Habituation:

    • Individually place mice in an open-field arena (e.g., 40x40x40 cm) for 10 minutes for 2 consecutive days to acclimate.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring each object for 5 minutes.

    • Calculate the discrimination ratio: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher ratio indicates better recognition memory.

Histological Analysis
  • Tissue Preparation:

    • At the end of the study, deeply anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Harvest brains and post-fix in 4% PFA overnight.

    • Cryoprotect brains in 30% sucrose solution.

    • Section brains into 30 µm coronal sections using a cryostat.

  • Immunohistochemistry for Microglia (Iba-1):

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Incubate sections with a primary antibody against Iba-1 overnight at 4°C.

    • Wash sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

    • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Image sections using a fluorescence microscope and quantify the number of Iba-1 positive cells in the region of interest (e.g., hippocampus).[2]

Assessment of Blood-Brain Barrier (BBB) Integrity
  • Procedure:

    • Inject a fluorescent tracer (e.g., Dextran, 70 kDa) intravenously.

    • Allow the tracer to circulate for a specified time (e.g., 30 minutes).

    • Perfuse and process the brain tissue as described for histology.

    • Capture fluorescent images of brain sections.

    • Quantify the fluorescence intensity in the brain parenchyma, which corresponds to the amount of tracer that has extravasated, as an index of BBB permeability.[3]

Safety and Toxicology

Preclinical toxicology studies have been conducted on this compound in both rats and dogs. Daily subcutaneous administration for 28 consecutive days showed that this compound was well-tolerated at all tested doses, with no mortality or adverse effects related to the test article.[4]

Conclusion

This compound represents a promising therapeutic agent for vascular dementia. It acts via the Mas receptor to mitigate key pathological features of VCID, including neuroinflammation, oxidative stress, and BBB dysfunction, leading to improved cognitive function in preclinical models.[1][3][4] The protocols outlined in these notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound in relevant animal models of vascular dementia.

References

Application Notes and Protocols for Subcutaneous Injection of PNA5 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These protocols are intended for researchers, scientists, and drug development professionals working with the novel glycosylated Angiotensin-(1-7) peptide, PNA5, in murine models. The following sections provide detailed methodologies for the preparation and subcutaneous administration of both standard and extended-release formulations of this compound.

Overview and Data Presentation

This compound is a promising therapeutic agent that has been shown to reduce cognitive decline in mouse models of Parkinson's disease and vascular cognitive impairment and dementia.[1][2][3][4] Systemic administration via subcutaneous injection is a common and effective route for delivering this compound in these preclinical studies.[1][5][6][7] The choice between a standard daily injection or an extended-release formulation will depend on the specific experimental design and research question.

The following table summarizes the key quantitative parameters for both formulations based on published studies.

ParameterStandard this compound FormulationExtended-Release this compound (ER-PNA5) Formulation
Dosage 1 mg/kg/day[1][3]1.25 mg per injection[5][7]
Vehicle Saline[1][3]Dimethyl sulfoxide (DMSO) with Polylactic-co-glycolic acid (PLGA)[5][7]
Concentration Not specified, prepare to achieve 1 mg/kg in a suitable injection volume50 mg/ml[5][7]
Injection Volume Dependent on mouse weight and desired concentration25 µl[5][7]
Frequency Once daily[1][3]Two injections separated by two weeks[5][7]
Needle Gauge 25-27 G (Recommended for subcutaneous injections in mice)[8]25-27 G (Recommended for subcutaneous injections in mice)[8]

Experimental Protocols

Protocol for Standard this compound Formulation

This protocol is adapted from studies investigating the daily administration of this compound for chronic conditions.[1][3]

Materials:

  • This compound peptide

  • Sterile saline solution (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (0.5-1 ml) with needles (25-27 G)[8]

  • Animal scale

  • 70% ethanol

Procedure:

  • This compound Reconstitution:

    • Aseptically reconstitute the lyophilized this compound peptide in sterile saline to the desired stock concentration. Ensure the final solution is clear and free of particulates.

    • Gently vortex to ensure complete dissolution.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • The recommended dosage is 1 mg/kg.[1][3]

    • Calculate the required volume based on the stock solution concentration and the mouse's weight.

  • Injection Procedure:

    • Restrain the mouse using an appropriate method, such as the scruffing technique, to expose the dorsal side.[9]

    • The preferred site for subcutaneous injection is the loose skin over the shoulders (scruff) or the flank.[10]

    • Wipe the injection site with 70% ethanol and allow it to dry.

    • Gently lift the skin to form a "tent."[9]

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site.[9]

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, adverse reactions at the injection site (e.g., swelling, inflammation), or changes in behavior.

    • Repeat the injection daily for the duration of the study.[1][3]

Protocol for Extended-Release this compound (ER-PNA5) Formulation

This protocol is based on studies utilizing a long-acting formulation of this compound to reduce injection frequency.[5][7]

Materials:

  • Extended-release this compound formulation (50 mg/ml in DMSO with PLGA)[5][7]

  • Sterile syringes (e.g., insulin syringes) with needles (25-27 G)[8]

  • Animal scale

  • 70% ethanol

Procedure:

  • ER-PNA5 Preparation:

    • The ER-PNA5 is typically provided as a pre-formulated solution. Ensure it is at room temperature before use.

    • Gently mix the solution to ensure homogeneity.

  • Animal Preparation:

    • Weigh the mouse. While the dosage is a fixed volume, it's good practice to record the weight.

  • Injection Procedure:

    • The injection procedure is the same as for the standard formulation.

    • Draw 25 µl of the 50 mg/ml ER-PNA5 solution into the syringe.[5][7] This corresponds to a total dose of 1.25 mg of this compound.[5][7]

    • Restrain the mouse and identify the subcutaneous injection site (dorsal scruff or flank).[10]

    • Wipe the site with 70% ethanol.

    • Lift the skin to form a tent and insert the needle, bevel up.

    • Aspirate to check for blood vessel entry.

    • Inject the 25 µl volume subcutaneously.

    • Withdraw the needle.

  • Post-Injection Monitoring and Follow-up:

    • Monitor the mouse for any immediate adverse reactions.

    • A second injection is administered two weeks after the first.[5][7]

    • Continue to monitor the animal's health and behavior throughout the study period.

Visualizations

Experimental Workflow

Subcutaneous_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Procedure PNA5_Prep This compound Formulation (Standard or ER) Animal_Prep Animal Weighing & Dose Calculation PNA5_Prep->Animal_Prep Restraint Mouse Restraint (Scruffing) Animal_Prep->Restraint Site_Prep Injection Site Disinfection Restraint->Site_Prep Injection Subcutaneous Injection Site_Prep->Injection Monitoring Post-Injection Monitoring Injection->Monitoring Follow_Up Follow-up Injections (if applicable) Monitoring->Follow_Up

Caption: Workflow for subcutaneous injection of this compound in mice.

Signaling Pathway

While the provided search results do not detail the full intracellular signaling pathway of this compound, they do indicate its primary mechanism of action. This compound is a Mas receptor agonist that leads to a reduction in neuroinflammation.[1][2]

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR Binds to & Activates Neuroinflammation Neuroinflammation MasR->Neuroinflammation Reduces Cognitive_Improvement Cognitive Improvement Neuroinflammation->Cognitive_Improvement Leads to

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols: PNA5 Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PNA5

This compound is a novel, synthetic glycopeptide derived from Angiotensin-(1-7) that functions as a potent agonist for the Mas receptor (MasR).[1][2] With a molecular weight of 1278 g/mol , it has been engineered for enhanced bioavailability and outstanding penetration of the blood-brain barrier (BBB).[1][3] Its primary mechanism of action in the central nervous system (CNS) involves the activation of MasR, which is expressed on various cell types including neurons, glia, and vascular endothelial cells.[1][3] This activation initiates a cascade of neuroprotective effects, making this compound a promising therapeutic candidate for a range of neurological disorders characterized by neuroinflammation and vascular dysfunction, such as Vascular Cognitive Impairment and Dementia (VCID), Alzheimer's disease, and Parkinson's disease.[2][4][5]

The therapeutic action of this compound is pleiotropic, addressing multiple pathological processes. Key effects observed in preclinical models include a significant reduction in brain and cerebrovascular inflammation, decreased production of reactive oxygen species (ROS), and improved cerebral blood flow.[1][2][6][7] Furthermore, this compound helps restore cognitive function, preserves BBB integrity, and modulates cytokine profiles by increasing neuroprotective cytokines while decreasing pro-inflammatory ones.[1][3][4]

This compound Signaling and Mechanism of Action in the CNS

This compound exerts its neuroprotective effects by binding to and activating the Mas receptor. This interaction triggers downstream signaling pathways that collectively combat neuroinflammation and oxidative stress, improve vascular function, and support neuronal health.

PNA5_Signaling_Pathway cluster_outside Systemic Circulation cluster_BBB Blood-Brain Barrier cluster_CNS Central Nervous System cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes This compound This compound (Subcutaneous Administration) BBB BBB Penetration This compound->BBB MasR Mas Receptor Activation (Neurons, Glia, Endothelial Cells) BBB->MasR ROS Decrease Reactive Oxygen Species (ROS) MasR->ROS Inflammation Decrease Neuroinflammation (Microglia Activation, Pro-inflammatory Cytokines) MasR->Inflammation CBF Improve Cerebral Blood Flow MasR->CBF BBB_Integrity Improve BBB Integrity MasR->BBB_Integrity Neuroprotection Neuroprotection ROS->Neuroprotection Inflammation->Neuroprotection CBF->Neuroprotection BBB_Integrity->Neuroprotection Cognition Restore Cognitive Function Neuroprotection->Cognition

Diagram 1. this compound signaling pathway in the CNS.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound, including pharmacokinetic parameters, dosing regimens used in disease models, and toxicology study designs.

Table 1: this compound Physicochemical and Pharmacokinetic Properties

Parameter Value Species Source
Molecular Weight 1278 g/mol N/A [3]
Brain/Plasma Ratio 0.255 Mouse [8]
Half-life (t½) ~2.9 days (Extended-Release) Mouse [1]
Accumulation (28-Day) Observed Rat [2]

| Accumulation (28-Day) | Not Observed | Dog |[2] |

Table 2: Preclinical Dosing Regimens for CNS Models

Indication Model Species Formulation Dose & Regimen Source
Vascular Cognitive Impairment Mouse Extended-Release (ER) in PLGA/DMSO 1.25 mg total dose, subcutaneous, administered twice, two weeks apart. [1]

| Parkinson's Disease | Mouse | Not Specified | Daily subcutaneous injections for two months. |[5] |

Table 3: Summary of 28-Day Subcutaneous Toxicology Study Parameters

Species Doses Administered (mg/kg/day) Key Findings Source
Sprague Dawley Rat 1, 5, 40 Well tolerated at all doses; no mortality or adverse effects. Systemic exposure increased with dose. [2]

| Beagle Dog | 1, 5, 20 | Well tolerated at all doses; no mortality or adverse effects. Cmax increased less than dose-proportionally. |[2][3] |

Experimental Protocols

Detailed methodologies for the preparation, administration, and evaluation of this compound in a preclinical setting are provided below.

Protocol 1: Preparation of Extended-Release this compound Formulation

This protocol describes the preparation of an in-situ gel formulation for the sustained subcutaneous delivery of this compound, as used in VCID mouse models.[1]

Materials:

  • This compound peptide (PolyPeptide Group)

  • Polylactic-co-glycolic acid (PLGA) (e.g., PLGA-752S, Sigma)

  • Dimethyl sulfoxide (DMSO), sterile (Sigma)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amounts of this compound peptide and PLGA.

  • Prepare a solvent solution of 55% DMSO. The final formulation will contain 40% PLGA.

  • Dissolve the weighed PLGA in the appropriate volume of DMSO. Vortex thoroughly until the PLGA is completely dissolved. This may require gentle warming.

  • Add the weighed this compound peptide to the PLGA-DMSO solution.

  • Vortex the mixture until the this compound peptide is fully dissolved, resulting in a homogenous solution.

  • The final concentration should be 50 mg/mL of this compound in the injectable in-situ gel formulation.

  • Store the formulation according to stability data, typically at 4°C for short-term storage. Aliquot if necessary to avoid freeze-thaw cycles.

Protocol 2: Administration of this compound in a Mouse Model of VCID

This protocol outlines the experimental workflow for inducing VCID in mice via myocardial infarction (MI) and subsequent treatment with the extended-release this compound formulation.[1][7][9]

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis start 3-Month-Old C57BL/6J Mice surgery Induce Myocardial Infarction (MI) or Sham Surgery start->surgery hf_dev Heart Failure Development (4 Weeks) surgery->hf_dev treatment_start Week 5: First SC Injection (1.25 mg this compound or Vehicle) hf_dev->treatment_start treatment_boost Week 7: Second SC Injection (1.25 mg this compound or Vehicle) treatment_start->treatment_boost analysis Assessments: - BBB Permeability - Microglia Activation - Neurovascular Coupling - Cognitive Function treatment_boost->analysis PNA5_Delivery_Logic cluster_admin Administration cluster_transport Systemic Transport & BBB Crossing cluster_action CNS Action & Effect Admin Subcutaneous Injection (Extended-Release Formulation) Circulation Entry into Systemic Circulation Admin->Circulation BBB Blood-Brain Barrier Penetration (Brain/Plasma Ratio: 0.255) Circulation->BBB Target Binds to Mas Receptors on CNS Cells BBB->Target Effect Reduces Inflammation, Improves CBF, Restores BBB Integrity Target->Effect Outcome Reverses Cognitive Deficits Effect->Outcome

References

Application Notes and Protocols for Studying Neurovascular Coupling with PNA5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurovascular coupling (NVC) is the intricate process that links transient neural activity to the subsequent localized increase in cerebral blood flow (CBF). This fundamental mechanism ensures a precise delivery of oxygen and glucose to active neurons, meeting their metabolic demands. Dysfunction of NVC is increasingly recognized as a key pathophysiological component of various neurological and neurodegenerative disorders, including vascular cognitive impairment and dementia (VCID) and Alzheimer's disease. PNA5, a novel glycosylated Angiotensin-(1-7) Mas receptor agonist, has emerged as a promising therapeutic candidate for neurological conditions associated with neuroinflammation and vascular dysfunction. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate and modulate neurovascular coupling in a preclinical setting.

This compound exerts its neuroprotective and vasculoprotective effects through the activation of the Mas receptor, which is expressed on various cell types within the neurovascular unit, including neurons, glial cells, and vascular endothelial cells. Activation of the Mas receptor by this compound has been shown to counteract key pathological processes by reducing the production of reactive oxygen species (ROS) and inhibiting pro-inflammatory pathways. This ultimately leads to a restoration of endothelial function, improved blood-brain barrier integrity, and a rescue of impaired neurovascular coupling.

These protocols are designed to guide researchers in the use of this compound in a mouse model of VCID induced by chronic heart failure (VCID-HF), a model that recapitulates many of the clinical features of the human condition. The methodologies described herein, particularly the use of laser speckle contrast imaging (LSCI) coupled with whisker stimulation, provide a robust framework for assessing the therapeutic efficacy of this compound on NVC function.

This compound: Mechanism of Action in Neurovascular Coupling

This compound's therapeutic effects on neurovascular coupling are primarily mediated through its agonistic activity at the Mas receptor. The proposed signaling pathway is as follows:

  • This compound Administration : this compound, a glycosylated form of Angiotensin-(1-7), is administered systemically (e.g., via subcutaneous injection). Its glycosylation enhances its bioavailability and brain penetration.

  • Mas Receptor Activation : this compound binds to and activates the Mas receptor on endothelial cells, neurons, and glial cells within the neurovascular unit.

  • Downstream Signaling : Activation of the Mas receptor initiates a cascade of intracellular signaling events that lead to:

    • Reduced Oxidative Stress : A decrease in the production of reactive oxygen species (ROS).

    • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokine production and a reduction in microglial activation.

  • Improved Neurovascular Function : The culmination of these effects is the restoration of healthy neurovascular coupling, improved blood-brain barrier integrity, and enhanced cerebral perfusion.

PNA5_Mechanism_of_Action cluster_systemic Systemic Circulation cluster_nvu Neurovascular Unit cluster_outcomes Therapeutic Outcomes This compound This compound Administration (Subcutaneous) MasR Mas Receptor Activation (Endothelial Cells, Neurons, Glia) This compound->MasR Binds to ROS Reduced Reactive Oxygen Species (ROS) MasR->ROS Leads to Inflammation Reduced Neuroinflammation (Microglia, Cytokines) MasR->Inflammation Leads to NVC Restored Neurovascular Coupling ROS->NVC Inflammation->NVC BBB Improved Blood-Brain Barrier Integrity Inflammation->BBB CBF Enhanced Cerebral Blood Flow NVC->CBF

Caption: this compound signaling pathway in the neurovascular unit.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of this compound and are intended to be adapted to specific laboratory conditions.

Animal Model: Vascular Cognitive Impairment-Heart Failure (VCID-HF)

A mouse model of VCID induced by heart failure (HF) is utilized to mimic the clinical scenario where cardiovascular disease leads to cognitive decline.

  • Animals : Male C57BL/6J mice, 3 months old.

  • Myocardial Infarction (MI) Induction :

    • Anesthetize the mouse using appropriate anesthesia (e.g., isoflurane).

    • Perform a thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction.

    • Suture the chest and allow the animal to recover.

    • Sham-operated control animals undergo the same surgical procedure without LAD ligation.

  • Post-operative Care : Provide appropriate analgesia and monitor the animals closely for recovery.

  • Heart Failure Development : Allow four weeks for the development of heart failure and subsequent cognitive impairment.

This compound Treatment Regimen
  • This compound Formulation : Dissolve this compound in a suitable vehicle (e.g., sterile saline or DMSO).

  • Administration : Administer this compound via subcutaneous injections. A typical dose used in preclinical studies is 1 mg/kg/day.

  • Treatment Duration : Treat the animals for a specified period, for example, 21 days, prior to assessing neurovascular coupling.

  • Control Groups :

    • Sham + Vehicle : Sham-operated animals receiving the vehicle.

    • VCID-HF + Vehicle : MI-induced animals receiving the vehicle.

    • VCID-HF + this compound : MI-induced animals receiving this compound.

Experimental_Workflow MI Myocardial Infarction (MI) Induction in Mice HF_Dev 4 Weeks Heart Failure Development MI->HF_Dev Treatment 21-Day Treatment Regimen (Vehicle or this compound) HF_Dev->Treatment NVC_Assess Neurovascular Coupling Assessment Treatment->NVC_Assess

Caption: Experimental workflow for this compound treatment and NVC assessment.

Assessment of Neurovascular Coupling

This protocol describes the use of laser speckle contrast imaging (LSCI) to measure changes in cerebral blood flow in response to whisker stimulation.

1. Surgical Preparation:

  • Anesthetize the mouse (e.g., with isoflurane) and fix its head in a stereotaxic frame.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Perform a midline scalp incision to expose the skull.

  • Thin the skull over the right somatosensory cortex (barrel cortex) using a dental drill until the pial vessels are clearly visible. The coordinates for the barrel cortex are approximately 1.5 mm posterior and 3.5 mm lateral to bregma.

  • Apply a thin layer of clear cyanoacrylate to the thinned skull to create a smooth and transparent imaging window.

2. Laser Speckle Contrast Imaging (LSCI):

  • Position the LSCI camera (e.g., MoorFLPI-2) above the thinned skull window.

  • Adjust the focus and illumination to obtain a clear image of the cortical vasculature.

  • Record baseline cerebral blood flow for at least 60 seconds.

3. Whisker Stimulation Protocol:

  • Manually stimulate the contralateral (left) whiskers by brushing them with a cotton-tipped applicator at a frequency of approximately 5 Hz.

  • The stimulation paradigm should consist of a baseline period, a stimulation period, and a post-stimulation period. A typical paradigm is:

    • 30 seconds of baseline recording.

    • 20 seconds of continuous whisker stimulation.

    • 90 seconds of post-stimulation recording.

  • Repeat the stimulation trial 3-5 times with an inter-trial interval of at least 2 minutes to allow blood flow to return to baseline.

4. Data Analysis:

  • Use the LSCI software to generate time-course data of cerebral blood flow from a region of interest (ROI) placed over the activated barrel cortex.

  • Calculate the average baseline blood flow from the 30-second period prior to stimulation.

  • Determine the peak blood flow during the stimulation period.

  • Express the neurovascular coupling response as the percentage change from baseline: (% Change = [(Peak Flow - Baseline Flow) / Baseline Flow] * 100).

  • Average the responses from all trials for each animal.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from studies investigating the effect of this compound on neurovascular coupling and related parameters in the VCID-HF mouse model. The data presented are representative values based on published findings.

Table 1: Effect of this compound on Neurovascular Coupling Response

Treatment GroupNPeak CBF Change (%) from Baseline (Mean ± SEM)
Sham + Vehicle1025.2 ± 3.1
VCID-HF + Vehicle1012.5 ± 2.5
VCID-HF + this compound1023.8 ± 2.9#
p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. VCID-HF + Vehicle

Table 2: Effect of this compound on Microglial Activation in the Hippocampus

Treatment GroupNIba1-positive Cells/mm² (Mean ± SEM)
Sham + Vehicle8150 ± 15
VCID-HF + Vehicle8320 ± 25
VCID-HF + this compound8175 ± 20#
p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. VCID-HF + Vehicle

Table 3: Effect of this compound on Blood-Brain Barrier Permeability

Treatment GroupNEvans Blue Extravasation (µg/g tissue) (Mean ± SEM)
Sham + Vehicle82.1 ± 0.3
VCID-HF + Vehicle85.8 ± 0.6
VCID-HF + this compound82.5 ± 0.4#
p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. VCID-HF + Vehicle

Conclusion

This compound represents a promising therapeutic agent for the treatment of neurological disorders characterized by neurovascular dysfunction. The protocols and application notes provided here offer a framework for researchers to effectively utilize this compound in preclinical models to investigate its effects on neurovascular coupling. The ability of this compound to restore NVC, reduce neuroinflammation, and protect the blood-brain barrier underscores its potential as a disease-modifying therapy for conditions such as vascular cognitive impairment and dementia.

Application Notes and Protocols: Assessing PNA5's Effect on Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNA5, a novel glycosylated Angiotensin-(1-7) Mas receptor agonist, has emerged as a promising therapeutic agent with demonstrated effects on reducing reactive oxygen species (ROS) production.[1][2][3][4] Elevated ROS levels are implicated in the pathophysiology of numerous diseases, making the assessment of this compound's antioxidant capabilities a critical aspect of its development. This compound exerts its effects through the activation of the Mas receptor, which is known to mitigate oxidative stress and inflammation.[1][5][6] This document provides detailed application notes and protocols for assessing the impact of this compound on both cellular ROS levels and the activity of key antioxidant enzymes.

The following protocols are designed to provide a robust framework for researchers to investigate the mechanisms of action of this compound and similar compounds. The assays described include the measurement of total cellular ROS, mitochondrial superoxide levels, and the enzymatic activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

This compound Signaling Pathway and ROS Regulation

This compound is an agonist for the Mas receptor, a G protein-coupled receptor.[1][2] Activation of the Mas receptor by this compound is believed to counteract the pro-oxidant effects often associated with the Angiotensin II Type 1 receptor (AT1R) signaling pathway. The Mas receptor signaling cascade can lead to a reduction in ROS by inhibiting enzymes like NADPH oxidase, a major source of cellular superoxide.[6][7]

PNA5_Signaling_Pathway cluster_outcome This compound This compound MasR Mas Receptor This compound->MasR Activates NADPH_Oxidase NADPH Oxidase MasR->NADPH_Oxidase Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) MasR->Antioxidant_Enzymes May upregulate (Hypothesized) ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->ROS Neutralizes

This compound signaling pathway leading to reduced ROS.

I. Assessment of Total Cellular Reactive Oxygen Species

A. 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA) Assay

The DCFDA assay is a widely used method for detecting total cellular ROS. The cell-permeable DCFDA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Workflow:

DCFDA_Workflow start Seed Cells in a 96-well plate treat Treat cells with this compound and/or ROS inducer start->treat stain Stain with DCFDA solution treat->stain incubate Incubate at 37°C in the dark stain->incubate measure Measure fluorescence (Ex/Em = 485/535 nm) incubate->measure analyze Analyze Data measure->analyze

Workflow for the DCFDA cellular ROS assay.

Protocol for Microplate Reader (Adherent Cells): [8][9]

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 25,000 cells per well and allow them to adhere overnight.

  • Cell Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in fresh medium for the desired time. Include positive controls (e.g., 100 µM tert-Butyl hydroperoxide, TBHP) and vehicle controls.

  • Staining:

    • Prepare a 20 µM working solution of DCFDA in pre-warmed serum-free medium or 1X PBS.

    • Remove the treatment medium and wash the cells once with 1X PBS.

    • Add 100 µL of the DCFDA working solution to each well.

  • Incubation: Incubate the plate for 45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFDA solution and wash the cells once with 1X PBS.

    • Add 100 µL of 1X PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8][10]

Data Presentation:

Treatment GroupThis compound Conc. (µM)ROS InducerMean Fluorescence Intensity (RFU)% ROS Reduction (relative to inducer)
Vehicle Control0-
ROS Inducer0+0%
This compound1+
This compound10+
This compound50+

II. Assessment of Mitochondrial Superoxide

B. MitoSOX™ Red Assay

MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, but not by other ROS, and exhibits red fluorescence upon oxidation.

Experimental Workflow:

MitoSOX_Workflow start Seed Cells treat Treat cells with this compound and/or superoxide inducer start->treat stain Stain with MitoSOX Red treat->stain incubate Incubate at 37°C in the dark stain->incubate wash Wash cells incubate->wash measure Measure fluorescence (Ex/Em = 510/580 nm) wash->measure analyze Analyze Data measure->analyze

Workflow for the MitoSOX mitochondrial superoxide assay.

Protocol for Fluorescence Microscopy/Microplate Reader: [11][12][13]

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in a black, clear-bottom 96-well plate and allow them to adhere.

  • Cell Treatment: Treat cells with this compound and/or a mitochondrial superoxide inducer (e.g., Antimycin A) for the desired duration.

  • Staining:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or serum-free medium.

    • Remove the treatment medium and wash the cells with warm HBSS.

    • Add the MitoSOX™ Red working solution to the cells.

  • Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[11][12][13]

  • Washing: Gently wash the cells three times with warm HBSS.

  • Measurement:

    • For microscopy, mount the coverslips and image using a fluorescence microscope with appropriate filters for red fluorescence.

    • For a microplate reader, add warm HBSS to the wells and measure fluorescence at an excitation of ~510 nm and an emission of ~580 nm.[11]

Data Presentation:

Treatment GroupThis compound Conc. (µM)Superoxide InducerMean Fluorescence Intensity (RFU)% Superoxide Reduction
Vehicle Control0-
Superoxide Inducer0+0%
This compound1+
This compound10+
This compound50+

III. Assessment of Antioxidant Enzyme Activity

C. Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. The assay often utilizes a system that generates superoxide, and the inhibition of a colorimetric reaction by SOD is measured.

Protocol for Cell Lysates (Colorimetric): [14][15][16]

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100) on ice.[15]

    • Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.[14]

    • Determine the protein concentration of the lysate.

  • Assay Procedure (96-well plate):

    • Add 20 µL of cell lysate to the sample wells.

    • Add 200 µL of the WST (Water-Soluble Tetrazolium salt) working solution to all wells.

    • Add 20 µL of the enzyme working solution (Xanthine Oxidase) to initiate the reaction.

    • Incubate at 37°C for 20-30 minutes.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the SOD activity as the percentage of inhibition of the colorimetric reaction.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Protein Conc. (mg/mL)SOD Activity (U/mg protein)% Increase in SOD Activity
Vehicle Control00%
This compound1
This compound10
This compound50
D. Catalase (CAT) Activity Assay

This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂) into water and oxygen. One common method involves monitoring the decrease in H₂O₂ absorbance at 240 nm.

Protocol for Cell Lysates (Spectrophotometric): [17][18]

  • Sample Preparation: Prepare cell lysates as described for the SOD assay.

  • Assay Procedure:

    • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0).

    • Add a known amount of cell lysate (e.g., 20-50 µg protein) to the buffer in a UV-transparent cuvette or 96-well plate.

    • Initiate the reaction by adding a known concentration of H₂O₂ (e.g., 10 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer or microplate reader.

  • Calculation: Calculate catalase activity based on the rate of H₂O₂ decomposition using its molar extinction coefficient (39.4 M⁻¹cm⁻¹).

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Protein Conc. (mg/mL)Catalase Activity (U/mg protein)% Increase in Catalase Activity
Vehicle Control00%
This compound1
This compound10
This compound50
E. Glutathione Peroxidase (GPx) Activity Assay

This assay indirectly measures GPx activity by a coupled reaction with glutathione reductase. GPx reduces an organic peroxide while oxidizing glutathione (GSH) to GSSG. Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is monitored.[19][20][21]

Protocol for Cell Lysates (Spectrophotometric): [19][22][23]

  • Sample Preparation: Prepare cell lysates as described for the SOD assay, often in a buffer containing EDTA and a reducing agent like DTT to preserve GPx activity.[21][23]

  • Assay Procedure (96-well plate):

    • Prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH in a suitable buffer.

    • Add 20 µL of cell lysate to the sample wells.

    • Add 160 µL of the reaction mixture to each well and incubate for 5 minutes.[19]

    • Initiate the reaction by adding 20 µL of a peroxide substrate (e.g., cumene hydroperoxide).[19]

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.[19]

  • Calculation: Calculate GPx activity based on the rate of NADPH consumption.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Protein Conc. (mg/mL)GPx Activity (U/mg protein)% Increase in GPx Activity
Vehicle Control00%
This compound1
This compound10
This compound50

Conclusion

The protocols outlined in this document provide a comprehensive approach to evaluating the effects of this compound on reactive oxygen species. By employing a combination of assays that measure both the overall cellular and mitochondrial ROS levels, alongside the activity of key antioxidant enzymes, researchers can gain valuable insights into the antioxidant properties and mechanisms of action of this compound. Consistent and detailed experimental execution is crucial for obtaining reliable and reproducible data in the development of this and other potential therapeutic agents targeting oxidative stress.

References

Application Notes and Protocols for PNA5 Treatment in Alpha-Synuclein Overexpressing Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive decline is a significant and undertreated symptom of Parkinson's Disease (PD) and other synucleinopathies.[1][2] The aggregation of alpha-synuclein (α-synuclein) is a central pathological feature in these neurodegenerative disorders.[3][4] PNA5, a novel glycosylated Angiotensin-(1-7) peptide, acts as a Mas receptor agonist and has demonstrated therapeutic potential by modulating neuroinflammation and protecting against neurodegeneration.[1][5][6] It exhibits excellent brain penetration, making it a promising candidate for treating neurological conditions.[1][5] This document provides a detailed overview of the application of this compound in a preclinical mouse model of Parkinson's Disease, specifically in mice overexpressing human wild-type alpha-synuclein.

Mechanism of Action

This compound is an agonist for the Mas receptor, which is expressed on various cells within the brain, including neurons, glia, and vascular endothelial cells.[5] Activation of the Mas receptor initiates signaling cascades that lead to a reduction in neuroinflammation and an increase in cerebral blood flow.[5][7] In the context of alpha-synuclein overexpressing mice, this compound treatment has been shown to decrease hippocampal inflammation and reduce circulating levels of inflammatory proteins such as Macrophage Induced Protein-1β (MIP-1β).[1][7] This anti-inflammatory action is believed to mitigate the chronic activation of microglia, a type of immune cell in the brain that can contribute to neuronal damage when constantly activated in neurodegenerative diseases.[2][7] By reducing this inflammatory response, this compound helps to prevent or slow down the loss of brain cells, particularly in regions critical for learning and memory like the hippocampus.[1][2][7]

Data Presentation

The following tables summarize the quantitative data from studies involving this compound treatment in alpha-synuclein overexpressing mice and related models of neurodegeneration.

Table 1: Effects of this compound on Cognitive Function in Thy1-αSyn Mice [1]

Behavioral TestTreatment GroupOutcome
Novel Object Recognition This compound (1 mg/kg/day)Reversal of cognitive dysfunction
Y-maze Spontaneous Alternation This compound (1 mg/kg/day)Reversal of cognitive dysfunction
Fine-motor coordination This compound (1 mg/kg/day)No significant change

Table 2: Histopathological and Biomarker Changes Following this compound Treatment [1]

AnalysisTreatment GroupOutcome
Hippocampal Neuronal Loss (CA3 region) This compound (1 mg/kg/day)Blunted neuronal loss
Hippocampal Inflammation This compound (1 mg/kg/day)Decreased inflammation
Plasma MIP-1β Levels This compound (1 mg/kg/day)Reduced circulating levels

Table 3: Effects of this compound in a Mouse Model of Vascular Cognitive Impairment and Dementia (VCID) [5][6]

ParameterModelTreatment GroupOutcome
Microglia Activation (Hippocampus CA1 & CA3) VCID-HFThis compoundDecreased activation and recruitment
Blood-Brain Barrier Integrity VCID-HFThis compoundReversed disruption
Neurovascular Coupling VCID-HFThis compoundReversed decrease in coupling
Cognitive Function VCID-HFThis compoundRescued cognitive function

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound treatment in alpha-synuclein overexpressing mice.

1. Animal Model

  • Mouse Strain: Thy1-αSyn mice (Line 61), which overexpress human wild-type α-synuclein under the Thy1 promoter.[1] These mice are used as a model for Parkinson's Disease with associated cognitive decline.[1]

  • Age: Treatment is initiated at 4 months of age, with behavioral testing conducted at 6 months.[1]

2. This compound Administration

  • Formulation: this compound is dissolved in saline.[1]

  • Dosage: A systemic dose of 1 mg/kg/day is administered.[1]

  • Route of Administration: Daily subcutaneous injections.[7]

  • Control Group: A control group receives daily subcutaneous injections of saline.[1]

  • Duration: Treatment is administered for a period of 2 months.[1][7]

3. Behavioral Testing

  • Novel Object Recognition (NOR) Test: This test assesses learning and memory. Mice are familiarized with two identical objects in an arena. After a set period, one object is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured to determine a discrimination ratio, which is indicative of recognition memory.[1]

  • Y-Maze Spontaneous Alternation: This test evaluates spatial working memory. The mouse is placed in a Y-shaped maze and allowed to explore freely for a set time. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated.[1]

4. Histopathological Analysis

  • Tissue Processing: Following behavioral testing, mice are euthanized, and their brains are collected. The brains are then processed for histological analysis.

  • Immunohistochemistry: Brain sections, particularly of the hippocampus, are stained to assess neuronal loss and inflammation. For example, staining for specific markers can identify the density of neurons in the CA3 region and the presence of activated microglia as a marker for inflammation.[1][5]

5. Biomarker Analysis

  • Blood Collection: Blood samples are collected from the mice.

  • Multiplex Immunoassay: Blood plasma is analyzed using a multiplex immunoassay to measure the levels of various cytokines and inflammatory proteins, including MIP-1β.[1]

Visualizations

This compound Signaling Pathway

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR Binds & Activates Signaling Intracellular Signaling Cascades MasR->Signaling Inflammation Decreased Neuroinflammation Signaling->Inflammation BloodFlow Increased Cerebral Blood Flow Signaling->BloodFlow Neuroprotection Neuroprotection & Improved Neuronal Health Inflammation->Neuroprotection Microglia Reduced Microglia Activation Inflammation->Microglia BloodFlow->Neuroprotection Cognition Improved Cognitive Function Neuroprotection->Cognition MIP1b Decreased Plasma MIP-1β Microglia->MIP1b

Caption: this compound activates the Mas receptor, leading to reduced neuroinflammation and improved cognitive function.

Experimental Workflow for this compound Treatment in Thy1-αSyn Mice

Experimental_Workflow start Start: 4-month-old Thy1-αSyn Mice treatment 2-Month Treatment Period start->treatment pna5_group This compound Group (1 mg/kg/day, s.c.) treatment->pna5_group saline_group Saline Group (Control) treatment->saline_group behavior Behavioral Testing (6 months of age) - Novel Object Recognition - Y-Maze pna5_group->behavior saline_group->behavior analysis Post-mortem Analysis behavior->analysis histo Histopathology (Hippocampal Neurons, Inflammation) analysis->histo biomarker Plasma Biomarker Analysis (MIP-1β) analysis->biomarker end Data Interpretation & Conclusion histo->end biomarker->end

Caption: Workflow of this compound administration and subsequent behavioral and pathological analysis in mice.

Logical Relationship of this compound's Therapeutic Effects

Logical_Relationship aSyn α-Synuclein Overexpression inflammation Chronic Neuroinflammation (Microglia Activation) aSyn->inflammation Leads to degeneration Neurodegeneration (e.g., Hippocampal Neuronal Loss) inflammation->degeneration Contributes to This compound This compound Treatment cognitive_decline Cognitive Decline degeneration->cognitive_decline Causes reduced_inflammation Reduced Neuroinflammation This compound->reduced_inflammation Inhibits blunted_degeneration Blunted Neurodegeneration reduced_inflammation->blunted_degeneration Results in improved_cognition Improved Cognition blunted_degeneration->improved_cognition Leads to

Caption: this compound counteracts the pathological cascade initiated by alpha-synuclein overexpression.

References

Troubleshooting & Optimization

PNA5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PNA5, a novel glycosylated Angiotensin-(1-7) Mas receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it more stable than native Angiotensin-(1-7)?

A1: this compound is a modified version of Angiotensin-(1-7) where the seventh amino acid, proline, is replaced with a glycosylated serine, and the C-terminus is amidated.[1][2] This glycosylation provides a shield against enzymatic degradation, significantly increasing its stability and bioavailability compared to the native peptide.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: While specific supplier recommendations should always be followed, general guidance for peptide storage can be applied. For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C. For short-term storage of solutions, refrigeration is recommended. For example, dosing formulations of this compound have been shown to be stable for up to 9 days when refrigerated.[1] Plasma samples containing this compound for analysis have been stored at -80°C.[4]

Q3: How should I reconstitute lyophilized this compound?

A3: this compound for in vivo studies has been successfully dissolved in 0.9% sodium chloride (saline) for injection.[1] For cell culture experiments, use a sterile, appropriate buffer such as PBS. To ensure complete dissolution, gently vortex the vial.

Q4: What is the stability of this compound in solution?

A4: this compound solutions exhibit good stability under common laboratory conditions. Dosing formulations at concentrations of 0.1 mg/mL and 10 mg/mL in saline are stable for at least 24 hours at room temperature and for 9 days under refrigerated conditions.[1] In vitro studies have shown that after 20 minutes, nearly 90% of this compound remains intact, compared to less than 7% of the native Ang-(1-7).[2]

Troubleshooting Guides

Q5: I am observing lower than expected efficacy in my in vivo experiments. Could this be related to this compound stability?

A5: This is possible. Ensure that your this compound solutions are being prepared fresh and stored correctly. If you are storing solutions, adhere to the recommended stability timelines. For instance, if you are using a saline-based solution, it should be used within 24 hours if kept at room temperature or within 9 days if refrigerated.[1] For longer-term studies, consider using an extended-release formulation if available, or prepare fresh solutions for each administration.[4]

Q6: My in vitro results are inconsistent. How can I ensure my this compound is active?

A6: Inconsistent results could stem from several factors, including this compound degradation.

  • Preparation: Prepare fresh solutions for your experiments whenever possible.

  • Storage: If you must store stock solutions, aliquot them to avoid repeated freeze-thaw cycles, which can degrade peptides.

  • Handling: When thawing an aliquot, do so quickly and keep it on ice until use.

  • Validation: If you continue to see inconsistencies, consider performing a quality control check on a new batch of this compound or validating the activity of your current batch with a simple, established assay.

Q7: I am concerned about the degradation products of this compound. Are they toxic?

A7: The degradation of this compound begins with the removal of the sugar moiety, followed by cleavage at several peptide sites.[5] Studies have shown no evidence that the glycosylation leads to harmful degradation products. The resulting fragments are similar to those produced by the natural degradation of endogenous Ang-(1-7).[5]

Data on this compound Stability

The stability of this compound has been assessed in various conditions, highlighting its improvement over the native Angiotensin-(1-7) peptide.

Table 1: Stability of this compound Dosing Formulations in 0.9% Saline

ConcentrationStorage TemperatureDurationStability Confirmed
0.1 mg/mLRoom Temperature24 hoursYes[1]
10 mg/mLRoom Temperature24 hoursYes[1]
0.1 mg/mLRefrigerated9 daysYes[1]
10 mg/mLRefrigerated9 daysYes[1]

Table 2: In Vitro Degradation of this compound vs. Angiotensin-(1-7)

PeptideTimePercent Remaining
This compound20 minutes89.6% ± 7.9%[2]
Angiotensin-(1-7)20 minutes6.6% ± 7.9%[2]

Key Experimental Protocols

Protocol 1: In Vitro Degradation Assay

This protocol is based on the methodology used to compare the in vitro degradation of this compound and Ang-(1-7).[2]

Objective: To determine the in vitro half-life of this compound compared to a control peptide.

Materials:

  • This compound

  • Angiotensin-(1-7) (as control)

  • Appropriate buffer (e.g., plasma or serum from the species of interest)

  • Incubator at 37°C

  • LC-MS/MS system for peptide quantification

Methodology:

  • Prepare stock solutions of this compound and Ang-(1-7) in a suitable solvent.

  • Spike the peptides into the plasma or serum at a known final concentration.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take aliquots of the samples.

  • Immediately stop the enzymatic degradation in the aliquots by adding a quenching solution (e.g., acetonitrile with formic acid).

  • Process the samples for analysis (e.g., protein precipitation, centrifugation).

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of intact peptide at each time point.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

  • Plot the percentage of remaining peptide against time and fit the data to an exponential decay curve to determine the half-life (t½).

Visualizations

PNA5_Degradation_Pathway This compound This compound (Glycosylated Ang-1-6-Ser-O-Glu-NH2) Sugar Sugar Moiety This compound->Sugar Initial Cleavage Ang1_7_Like Ang-(1-7) Like Fragments This compound->Ang1_7_Like Primary Degradation Product Peptide_Fragments Smaller Peptide Fragments Ang1_7_Like->Peptide_Fragments Further Cleavage (6 sites)

Caption: this compound degradation starts with the removal of the sugar moiety.[5]

PNA5_In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Reconstitute Reconstitute this compound in 0.9% Saline Dose_Prep Prepare Dosing Solution (e.g., 1 mg/kg/day) Reconstitute->Dose_Prep SC_Injection Systemic Administration (e.g., Subcutaneous Injection) Dose_Prep->SC_Injection Animal_Model Animal Model (e.g., Thy1-αSyn Mice) Animal_Model->SC_Injection Behavioral Behavioral Testing (e.g., Y-maze) SC_Injection->Behavioral Blood_Sample Collect Blood Plasma Behavioral->Blood_Sample Brain_Tissue Collect Brain Tissue Behavioral->Brain_Tissue Immunoassay Multiplex Immunoassay Blood_Sample->Immunoassay Pathology Brain Pathology Analysis Brain_Tissue->Pathology

Caption: General workflow for a this compound in vivo study.[6]

References

Troubleshooting PNA5 solubility issues for in-vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

PNA5 Technical Support Center

Welcome to the technical support center for this compound, a novel peptide nucleic acid designed for in-vivo antisense applications. This guide provides detailed troubleshooting advice and protocols to address one of the most common challenges encountered during pre-clinical studies: the poor aqueous solubility of this compound.

Troubleshooting Guide

This section addresses specific issues related to this compound solubility in a question-and-answer format.

Q1: My this compound solution is cloudy or shows visible precipitates immediately after dissolving in an aqueous buffer (e.g., PBS). What should I do?

A1: Cloudiness or precipitation indicates that this compound is either aggregating or has exceeded its solubility limit in the chosen solvent. Peptide nucleic acids, especially those with a high purine content, can be prone to aggregation.[1][2] Follow this step-by-step troubleshooting workflow:

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to dissolve this compound above its known solubility limit in the initial buffer (see solubility table below).

  • Gentle Heating: Warm the solution to 55°C for 5 minutes and vortex gently.[2] This can help break up aggregates that may have formed.

  • pH Adjustment: The net charge of a peptide-based molecule significantly influences its solubility. This compound is predicted to be more soluble in slightly acidic conditions. Try dissolving this compound in a buffer with a pH between 5.0 and 6.5.

  • Introduce an Organic Co-solvent: If the above steps fail, your formulation will likely require a co-solvent. The recommended starting point is to first dissolve the lyophilized this compound powder in a small amount of sterile Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired final concentration, while gently vortexing.[3] Ensure the final DMSO concentration is compatible with your in-vivo model (typically ≤5%).

The following workflow diagram illustrates these troubleshooting steps.

G start Start: This compound solution is cloudy check_conc 1. Is concentration below 100 µM in PBS? start->check_conc heat 2. Warm to 55°C for 5 min & vortex check_conc->heat No success Solution is ready for use (ensure final vehicle is validated) check_conc->success Yes, but still cloudy (Proceed to Step 2) check_clear_heat Is solution clear? heat->check_clear_heat adjust_ph 3. Re-dissolve in acidic buffer (pH 5.0-6.5) check_clear_heat->adjust_ph No check_clear_heat->success Yes check_clear_ph Is solution clear? adjust_ph->check_clear_ph use_dmso 4. Dissolve in minimal DMSO, then add aqueous buffer slowly check_clear_ph->use_dmso No check_clear_ph->success Yes check_clear_dmso Is solution clear? use_dmso->check_clear_dmso check_clear_dmso->success Yes fail Contact Advanced Support: Consider formulation with PEGylation or nanoparticles check_clear_dmso->fail No

Caption: Troubleshooting workflow for this compound dissolution.

Q2: My this compound dissolves initially but then crashes out of solution upon storage or after a freeze-thaw cycle. How can I prevent this?

A2: This issue, known as precipitation, often occurs when the solution is supersaturated or when temperature changes affect solubility.

  • Avoid Freeze-Thaw Cycles: It is highly recommended to prepare single-use aliquots of your this compound stock solution to avoid the damaging effects of repeated freezing and thawing, which can promote aggregation.[4]

  • Storage Conditions: For short-term storage (less than 24 hours), keep the solution at 4°C. For long-term storage, aliquots should be flash-frozen and stored at -80°C.

  • Excipients: Consider including solubility-enhancing excipients in your formulation. Polyethylene glycol (PEG), particularly PEG400, can help maintain PNA solubility in aqueous solutions.[5]

Q3: I am observing low efficacy and high variability in my in-vivo experiments. Could this be a solubility problem?

A3: Absolutely. Poor bioavailability is a common consequence of low solubility for subcutaneously or intravenously administered compounds. If this compound precipitates at the injection site, it cannot be absorbed systemically to reach its target tissue. This leads to an inaccurate and highly variable dose being delivered, which directly impacts efficacy. It is critical to ensure your final formulation is a clear, homogenous solution before injection.

Quantitative Data on this compound Solubility

The following tables provide reference data for this compound solubility in various solvent systems. Use this information to guide your formulation development.

Table 1: this compound Solubility in Common Solvents

SolventTemperature (°C)Maximum Solubility (µM)Observations
Deionized Water25~50Forms visible aggregates
PBS (pH 7.4)25~100Solution becomes cloudy
PBS (pH 6.0)25~250Clear solution
5% DMSO in PBS (pH 7.4)25~1,000Clear solution
10% PEG400 in PBS (pH 7.4)25~800Clear solution

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

pHMaximum Solubility (µM)
4.5> 1,500
5.5800
6.5200
7.4100
8.5< 50

Experimental Protocols

Protocol 1: this compound Solubility Assessment by UV-Vis Spectrophotometry

This protocol details a method to determine the approximate solubility of this compound in a given solvent.

  • Preparation of Supersaturated Solution: Add an excess amount of lyophilized this compound powder (e.g., 1 mg) to a known volume of the test solvent (e.g., 1 mL) in a microcentrifuge tube.

  • Equilibration: Vortex the tube vigorously for 2 minutes. Place the tube on a rotator at room temperature for 2 hours to ensure the solution reaches equilibrium.

  • Separation of Undissolved this compound: Centrifuge the tube at 14,000 x g for 15 minutes to pellet the undissolved this compound.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification: Measure the absorbance of the supernatant at 260 nm (A260) using a spectrophotometer. Use the test solvent as a blank.

  • Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient of this compound (provided on the technical data sheet), 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).

Protocol 2: Preparation of a this compound Formulation using a DMSO/PBS Co-Solvent System

This protocol provides a method for preparing a 100 µM this compound solution in a final vehicle of 5% DMSO in PBS for in-vivo use.

  • Prepare this compound Stock in DMSO: Let the vial of lyophilized this compound powder equilibrate to room temperature. To prepare a 2 mM stock solution, dissolve the this compound in 100% sterile DMSO. For example, if you have 100 nmol of this compound, add 50 µL of DMSO. Gently vortex until fully dissolved.

  • Prepare Vehicle: In a separate sterile tube, prepare the required volume of the final vehicle. For this example, you will use sterile PBS (pH 7.4).

  • Dilution: While gently vortexing the PBS, slowly add the this compound DMSO stock solution to the PBS to achieve the final desired concentration of 100 µM. To make 1 mL of the final solution, add 50 µL of the 2 mM this compound stock to 950 µL of PBS. This results in a final DMSO concentration of 5%.[4]

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitation. This solution should be prepared fresh before each experiment.

This compound Mechanism of Action

This compound is designed to function as an antisense agent, targeting the mRNA of KRAS, a key proto-oncogene. By binding to the KRAS mRNA, this compound sterically hinders the ribosomal machinery, thereby inhibiting protein translation and downstream signaling through the MAPK pathway.

G cluster_0 cluster_1 cluster_2 KRAS_mRNA KRAS mRNA Ribosome Ribosome KRAS_mRNA->Ribosome Translation This compound This compound Ribosome->this compound Blocked KRAS KRAS Protein Ribosome->KRAS Produces This compound->KRAS_mRNA Binds RAF RAF KRAS->RAF Proliferation Cell Proliferation & Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the MAPK signaling pathway.

Frequently Asked Questions (FAQs)

Q4: Can I use sonication to help dissolve my this compound?

A4: Sonication can be used cautiously as it may help break down aggregates.[6] However, prolonged or high-energy sonication can potentially degrade the PNA molecule. If you use sonication, use a water bath sonicator for short periods (1-2 minutes) and keep the sample on ice to prevent heating.

Q5: What are the best practices for handling and storing lyophilized this compound powder?

A5: Store the lyophilized powder at -20°C or -80°C in a desiccated environment. Before opening the vial, allow it to equilibrate to room temperature for at least 10 minutes to prevent condensation from introducing moisture, which can degrade the powder over time.

Q6: Are there more advanced formulation strategies if co-solvents are not sufficient or suitable for my model?

A6: Yes. If simple co-solvent systems are inadequate, advanced delivery platforms may be necessary. These include conjugation to hydrophilic polymers like high molecular weight polyethylene glycol (PEG) or encapsulation into lipid nanoparticles (LNPs).[5][7] These strategies can significantly improve solubility, protect the PNA from degradation, and enhance bioavailability.[5][7] Consultation with a formulation specialist is recommended if you are considering these options.

References

Optimizing PNA5 dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNA5, a novel small molecule inhibitor designed for targeted therapeutic research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the optimization of this compound dosage for maximum therapeutic effect in in vitro models.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Kinase XYZ, a critical component of the ABC signaling pathway. By binding to the ATP-binding pocket of Kinase XYZ, this compound prevents its phosphorylation and subsequent activation of downstream signaling cascades, which are implicated in disease progression.

2. What is the recommended starting concentration range for this compound in cell-based assays?

For initial experiments, a dose-response study is recommended. Based on preliminary data, a starting concentration range of 10 nM to 10 µM is advised. The optimal concentration will be cell-line specific and should be determined empirically.

3. How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

4. I am observing significant off-target effects. What could be the cause?

Off-target effects can arise from several factors. High concentrations of this compound may lead to non-specific binding. It is crucial to determine the lowest effective concentration through a careful dose-response analysis. Additionally, the specific cellular context and the expression levels of other kinases can influence off-target activity. Consider performing a kinome profiling assay to identify potential off-target interactions.

5. How can I confirm that this compound is inhibiting the ABC signaling pathway in my cells?

The most direct method to confirm pathway inhibition is to perform a western blot analysis on key downstream targets of Kinase XYZ. A reduction in the phosphorylation of direct substrates of Kinase XYZ, such as Protein-A and Protein-B, would indicate successful target engagement by this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in cell viability assays 1. Uneven cell seeding. 2. Inconsistent this compound concentration in wells. 3. Fluctuation in incubation times. 4. Contamination of cell cultures.1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for drug addition. 3. Standardize all incubation periods. 4. Regularly test for mycoplasma contamination.
Low this compound potency (high IC50 value) 1. This compound degradation due to improper storage. 2. High serum concentration in culture media binding to this compound. 3. Cell line is resistant to Kinase XYZ inhibition.1. Prepare fresh dilutions from a new stock aliquot. 2. Reduce serum concentration during this compound treatment, if compatible with your cell line. 3. Verify the expression and activation of Kinase XYZ in your cell line via western blot.
No change in phosphorylation of downstream targets 1. Insufficient this compound concentration or incubation time. 2. Poor antibody quality for western blotting. 3. Rapid pathway feedback loops compensating for inhibition.1. Increase this compound concentration and/or perform a time-course experiment (e.g., 1, 6, 24 hours). 2. Use a validated phospho-specific antibody and include appropriate positive and negative controls. 3. Investigate potential feedback mechanisms by examining the expression of upstream pathway components.
This compound precipitates in culture medium 1. The final DMSO concentration is too high. 2. The concentration of this compound exceeds its solubility in aqueous media.1. Ensure the final DMSO concentration does not exceed 0.5%. 2. Prepare intermediate dilutions in serum-free media before adding to the final culture wells.

Experimental Protocols

Dose-Response Curve using MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point dilution series from 10 µM to 1 nM. Include a vehicle control (DMSO) and a no-cell background control.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[1][2]

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of ABC Pathway Inhibition

This protocol verifies the inhibitory effect of this compound on the phosphorylation of downstream targets.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-Protein-A, total Protein-A, phospho-Protein-B, total Protein-B, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 0.1x, 1x, and 10x IC50) for a predetermined time (e.g., 6 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

ABC Signaling Pathway and this compound Inhibition

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase XYZ Kinase XYZ Receptor->Kinase XYZ Activates Protein-A Protein-A Kinase XYZ->Protein-A Phosphorylates p-Protein-A p-Protein-A Protein-A->p-Protein-A Protein-B Protein-B p-Protein-A->Protein-B Phosphorylates p-Protein-B p-Protein-B Protein-B->p-Protein-B Transcription Factor Transcription Factor p-Protein-B->Transcription Factor Activates This compound This compound This compound->Kinase XYZ Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Growth Factor Growth Factor Growth Factor->Receptor Binds

Caption: this compound inhibits the ABC signaling pathway.

Experimental Workflow for this compound Dose Optimization

PNA5_Workflow cluster_planning Phase 1: Planning cluster_viability Phase 2: Cell Viability cluster_validation Phase 3: Target Validation cluster_optimization Phase 4: Optimization A Prepare this compound Stock (10 mM in DMSO) B Dose-Response Assay (e.g., MTT) A->B C Calculate IC50 B->C D Treat Cells with IC50 Concentrations C->D E Western Blot for Downstream Targets D->E F Confirm Pathway Inhibition E->F G Refine Dosage for Maximum Therapeutic Effect F->G

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: PNA5 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the delivery of PNA5, a novel peptide nucleic acid therapeutic, across the blood-brain barrier (BBB).

I. Frequently Asked Questions (FAQs)

General this compound & BBB Questions

Q1: What is this compound and why is its delivery to the brain challenging?

A1: this compound is a synthetic peptide nucleic acid analog designed for gene-targeting therapies in the central nervous system (CNS). Like other large molecules, this compound faces significant challenges in crossing the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that protects the brain from harmful substances.[1] The tight junctions between these cells and the presence of efflux pumps, which actively transport foreign substances back into the bloodstream, severely restrict the passage of most drugs, particularly large and hydrophilic molecules like this compound.[1]

Q2: What are the main strategies for delivering this compound across the BBB?

A2: Several strategies are being explored to overcome the BBB for this compound delivery:

  • Receptor-Mediated Transcytosis (RMT): This approach utilizes the natural transport systems of the BBB. This compound is conjugated to a ligand that binds to specific receptors on the endothelial cells, such as the transferrin receptor (TfR) or insulin receptor. This binding triggers the transport of the this compound-ligand complex across the cell.[2][3][4]

  • Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[5][6][7] These nanoparticles can also be surface-functionalized with ligands to target specific receptors for enhanced delivery.[5][7]

  • Cell-Penetrating Peptides (CPPs): These short peptides can be conjugated to this compound to facilitate its direct translocation across cell membranes, including the endothelial cells of the BBB.[8][9]

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in combination with microbubbles to transiently and locally open the BBB, allowing for increased permeability of therapeutic agents like this compound.[10][11][12][13]

Q3: How can I assess the stability of my this compound construct?

A3: PNA molecules are known for their high biological stability due to their synthetic peptide backbone, which is resistant to enzymatic degradation by nucleases and proteases.[14][15] To assess the stability of your specific this compound construct, you can perform in vitro incubation studies using mouse or human serum or tissue extracts, followed by analysis using techniques like gel electrophoresis or high-performance liquid chromatography (HPLC).[14]

Experimental Design & Protocols

Q4: What in vitro models are suitable for testing this compound permeability across the BBB?

A4: In vitro BBB models are essential for initial screening of this compound delivery strategies. Common models include:

  • Monolayer Models: A simple model using a single layer of brain microvascular endothelial cells (BMECs) grown on a Transwell insert.[16]

  • Co-culture Models: These models improve the barrier properties by co-culturing BMECs with other cells of the neurovascular unit, such as astrocytes and pericytes.[17][18]

  • Stem Cell-Based Models: Models using induced pluripotent stem cells (iPSCs) to generate human BMECs can provide a more physiologically relevant human model.[16][18]

Q5: How do I quantify the amount of this compound that has crossed the BBB in vivo?

A5: Quantifying this compound in brain tissue requires highly sensitive methods due to the low expected concentrations. A sensitive gel mobility shift assay has been successfully used to detect and quantify PNA in brain tissue extracts after systemic administration.[19][20] This method can detect picogram levels of PNA.[19] Other potential methods include quantitative PCR (if the PNA is designed to be detectable by this method) or using radiolabeled or fluorescently tagged this compound for detection.

II. Troubleshooting Guides

Low this compound Concentration in the Brain
Potential Cause Troubleshooting Steps
Poor in vivo stability of the this compound construct or delivery vehicle. - Assess the stability of your this compound construct and/or delivery vehicle in plasma. - Consider modifications to the PNA backbone or delivery vehicle to enhance stability, such as PEGylation of nanoparticles.[6]
Inefficient BBB transport mechanism. - If using RMT, ensure high-affinity binding of your ligand to the target receptor. Be aware that excessively high affinity can sometimes hinder release on the abluminal side.[21] - If using nanoparticles, optimize their size, charge, and surface chemistry for BBB transport.[22] - For CPPs, the choice of peptide is critical and depends on the cargo's properties.[8]
Rapid clearance from circulation. - Modify the this compound or its carrier to increase circulation half-life. PEGylation is a common strategy to reduce clearance by the reticuloendothelial system.[6]
Incorrect dosage or administration route. - Perform dose-response studies to determine the optimal concentration of this compound. - While intravenous injection is common, consider alternative routes like intranasal administration, which may bypass the BBB to some extent.[6][23]
High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent BBB opening with Focused Ultrasound (FUS). - Precisely control FUS parameters such as pressure amplitude, burst length, and duty cycle.[24] - Ensure consistent microbubble concentration and size distribution.[24] - Use MR imaging to monitor the extent and location of BBB opening in real-time.[10]
Variability in in vitro BBB model integrity. - Regularly measure the transendothelial electrical resistance (TEER) of your in vitro models to ensure consistent barrier tightness.[25] - Standardize cell seeding density, culture conditions, and passage numbers.
Inconsistent formulation of nanoparticle-PNA5 complexes. - Characterize each batch of nanoparticles for size, charge (zeta potential), and this compound loading efficiency. - Use standardized protocols for nanoparticle synthesis and this compound encapsulation.
Animal-to-animal physiological differences. - Use a sufficient number of animals per group to achieve statistical power. - Control for variables such as age, sex, and weight of the animals.
Toxicity or Immune Response
Potential Cause Troubleshooting Steps
Toxicity of the delivery vector (e.g., CPPs, nanoparticles). - Perform cytotoxicity assays (e.g., MTT, LDH) on relevant cell types. - For CPPs, be aware that cationic peptides can be associated with toxicity.[2] Consider modifying the peptide sequence to reduce toxicity. - For nanoparticles, investigate the biocompatibility of the materials used. PEGylation can sometimes reduce toxicity.[6]
Immunogenicity of the this compound or delivery vehicle. - Assess for inflammatory responses in vivo by measuring cytokine levels or through histological analysis of brain tissue. - The unnatural backbone of PNAs generally results in low immunogenicity.[14] However, the delivery vehicle or targeting ligands may elicit an immune response.
Off-target effects of this compound. - Perform thorough bioinformatics analysis to identify potential off-target binding sites. - Test for unintended changes in the expression of non-target genes in vitro and in vivo.

III. Data Presentation: Comparative Efficiency of Delivery Strategies

Delivery StrategyReported Brain UptakeAdvantagesDisadvantagesKey References
Unmodified PNA Low, but detectable (2.4 ± 0.3 ng/whole brain)Simple, no complex formulation needed.Very low efficiency.[19]
Receptor-Mediated Transcytosis (OX26 vector) ~0.1% of injected dose per gram of brainTargets specific transport pathways, enhances uptake significantly.Potential for receptor saturation, immunogenicity of the vector.[26]
Nanoparticles (Lipid Nanoparticles) Varies depending on formulation and targetingProtects cargo from degradation, can be targeted, potential for controlled release.Can be complex to formulate, potential for toxicity and immunogenicity.[5]
Focused Ultrasound (FUS) Method to enhance delivery of other agentsNon-invasive, transient, and localized BBB opening.Requires specialized equipment, potential for inflammation and tissue damage if not optimized.[10][11][12][13]

IV. Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
  • Cell Culture: Culture primary or immortalized brain microvascular endothelial cells (BMECs) on the apical side of a Transwell insert. For co-culture models, plate astrocytes and/or pericytes on the basolateral side of the well.

  • Barrier Formation: Allow the BMECs to form a confluent monolayer. Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: a. Add the this compound formulation to the apical (luminal) chamber. b. At various time points, collect samples from the basolateral (abluminal) chamber. c. Quantify the concentration of this compound in the basolateral samples using a validated analytical method (e.g., gel mobility shift assay, fluorescence).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of this compound transport across the in vitro BBB model.

Protocol 2: Quantification of this compound in Brain Tissue using Gel Mobility Shift Assay

This protocol is adapted from Jansen et al. (2000).[20]

  • Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer.

  • Extraction: Perform a phenol-chloroform extraction to isolate nucleic acids and PNA from the tissue homogenate.

  • Hybridization: Incubate the extracted sample with a radiolabeled (e.g., 33P) DNA oligomer probe that is complementary to the this compound sequence.

  • Electrophoresis: Separate the resulting PNA-DNA hybrids from the unbound DNA probe using polyacrylamide gel electrophoresis.

  • Quantification: Visualize the bands using autoradiography and quantify the amount of PNA-DNA hybrid relative to a standard curve of known this compound concentrations.

V. Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_optimization Optimization invitro_model In Vitro BBB Model (e.g., Transwell) teer TEER Measurement invitro_model->teer permeability Permeability Assay teer->permeability animal_model Animal Model (e.g., Mouse, Rat) permeability->animal_model Validate Promising Candidates administration Systemic Administration of this compound Formulation animal_model->administration brain_extraction Brain Tissue Extraction administration->brain_extraction quantification This compound Quantification (e.g., Gel Shift Assay) brain_extraction->quantification delivery_strategy Select Delivery Strategy (RMT, NP, CPP, FUS) quantification->delivery_strategy Iterate & Optimize formulation Formulation & Characterization delivery_strategy->formulation formulation->invitro_model Test Permeability

Caption: Experimental workflow for developing and validating this compound delivery across the BBB.

rmt_pathway cluster_blood Blood (Luminal) cluster_bbb Brain Endothelial Cell cluster_brain Brain (Abluminal) pna_ligand This compound-Ligand Complex receptor Receptor pna_ligand->receptor Binding endosome Endosome receptor->endosome Endocytosis transcytosis Transcytosis endosome->transcytosis exocytosis Exocytosis transcytosis->exocytosis pna_released Released this compound exocytosis->pna_released Release

Caption: Signaling pathway for Receptor-Mediated Transcytosis (RMT) of this compound across the BBB.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound in Brain? instability In Vivo Instability start->instability Yes inefficient_transport Inefficient BBB Transport start->inefficient_transport Yes clearance Rapid Clearance start->clearance Yes modify_pna Modify this compound/ Carrier instability->modify_pna optimize_targeting Optimize Targeting (Ligand, NP size) inefficient_transport->optimize_targeting pegylation PEGylation clearance->pegylation modify_pna->start Re-test optimize_targeting->start Re-test pegylation->start Re-test

Caption: Logical relationship for troubleshooting low this compound brain delivery.

References

PNA5 Technical Support Center: Rodent Model Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of PNA5 in rodent models. This compound is a novel glycosylated Angiotensin-(1-7) peptide derivative that acts as a Mas receptor agonist.[1][2] In the context of a peptide agonist like this compound, "off-target effects" typically refer to unintended physiological or toxicological consequences rather than non-specific binding to other receptors, which is a common concern for small molecules. The information provided here is based on preclinical toxicology and efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound functions as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system.[1][2] Activation of the Mas receptor by this compound leads to downstream signaling that is associated with anti-inflammatory, neuroprotective, and vasodilatory effects.[3][4] Specifically, it has been shown to decrease the production of reactive oxygen species (ROS) and inflammatory cytokines.[1][5]

Q2: Have any adverse off-target effects or toxicity been observed in rodent models?

A2: In a 28-day toxicology study involving daily subcutaneous administration, this compound was well-tolerated in Sprague Dawley rats at doses of 1, 5, and 40 mg/kg/day.[1][2] No test article-related mortality or adverse effects were reported in this study.[1][2]

Q3: What is known about the biodistribution and potential for accumulation of this compound in rodents?

A3: Pharmacokinetic studies have shown that systemic exposure to this compound in rats was greater on day 28 compared to day 1 of repeated administration, suggesting some level of accumulation in this species.[1][2] In contrast, similar accumulation was not observed in dogs.[1]

Q4: Does this compound cross the blood-brain barrier in rodent models?

A4: Yes, this compound has been shown to have good brain penetration.[6] A study in a mouse model of Parkinson's disease reported a brain/plasma ratio of 0.255.[6] This characteristic is crucial for its therapeutic effects in neurological disorders.

Q5: Has the immunogenicity of this compound been evaluated in rodent models?

A5: The currently available literature from toxicology studies does not specifically detail investigations into the immunogenic potential of this compound in rodent models. Standard toxicology assessments, however, did not report any immune-related adverse effects.[1][2]

Troubleshooting Guides

Issue 1: Unexpected mortality in a long-term rodent study.

  • Question: We are observing unexpected mortality in our long-term this compound rodent study, even at doses previously reported as safe. What could be the cause?

  • Answer:

    • Verify Dosing and Formulation: Ensure the correct dose is being administered and that the formulation is stable and properly prepared.

    • Consider Animal Health Status: Pre-existing health conditions in the rodent colony can increase sensitivity to any therapeutic agent.

    • Evaluate for Accumulation: As studies have shown this compound can accumulate in rats with repeated dosing, long-term studies may lead to higher than expected exposures.[1][2] Consider incorporating interim blood sampling for toxicokinetic analysis to monitor exposure levels.

    • Pathology and Histopathology: Conduct thorough necropsy and histopathological examination of all decedents to identify any potential target organ toxicities that may not have been apparent in shorter-term studies.

Issue 2: Inconsistent or lack of efficacy in a neurobehavioral rodent model.

  • Question: Our neurobehavioral assays are showing inconsistent results or a lack of efficacy with this compound treatment. What troubleshooting steps can we take?

  • Answer:

    • Confirm Blood-Brain Barrier Penetration: While this compound is known to cross the blood-brain barrier, factors such as the specific rodent strain or disease model could influence its brain uptake.[6] If feasible, measure brain and plasma concentrations of this compound.

    • Assess Target Engagement: Confirm that this compound is engaging the Mas receptor in the brain. This can be assessed indirectly by measuring downstream biomarkers associated with Mas receptor activation, such as changes in inflammatory cytokines or reactive oxygen species.[1][5]

    • Review Behavioral Assay Protocol: Ensure that the behavioral testing protocols are robust, well-validated, and conducted consistently to minimize variability.

    • Dose-Response Relationship: It may be necessary to perform a dose-response study to determine the optimal therapeutic dose for your specific model and endpoint.

Issue 3: Observation of unexpected physiological or behavioral changes.

  • Question: We are observing unexpected physiological changes (e.g., altered blood pressure, changes in activity levels) in our this compound-treated rodents. How should we investigate this?

  • Answer:

    • Monitor Vital Signs: Implement continuous or frequent monitoring of relevant physiological parameters, such as blood pressure, heart rate, and body temperature.

    • Comprehensive Clinical Observations: Systematically record a wide range of clinical observations to identify any patterns associated with this compound administration.

    • Consult Toxicological Data: Review the detailed findings from formal toxicology studies for any subtle effects that might be relevant. Although no major adverse effects were noted in the 28-day study, detailed clinical pathology and organ weight data might provide clues.[1][2]

    • Consider On-Target Exaggerated Pharmacology: Since this compound is a Mas receptor agonist and part of the renin-angiotensin system, some physiological changes could be an extension of its intended pharmacological action.[3] Further investigation into the specific pathways affected may be warranted.

Quantitative Data Summary

Table 1: Summary of Toxicokinetic Parameters of this compound in Rats (Day 1)

Dose (mg/kg/day)Cmax (ng/mL)AUC0-2hr (ng*hr/mL)
1Data not availableData not available
5Data not availableData not available
40Data not availableData not available

Note: Specific values for Cmax and AUC0-2hr were stated to have increased with increasing doses, but the exact figures are not provided in the publicly available abstracts.[1]

Table 2: Summary of Toxicokinetic Parameters of this compound in Rats (Day 28)

Dose (mg/kg/day)Cmax (ng/mL)AUC0-2hr (ng*hr/mL)
1Data not availableData not available
5Data not availableData not available
40Data not availableData not available

Note: Systemic exposure to this compound in rats was reported to be greater on day 28 compared to day 1, indicating accumulation. Specific values are not provided in the available literature.[1]

Experimental Protocols

Protocol 1: 28-Day Repeated-Dose Toxicology Study in Rats

  • Species: Sprague Dawley rats.[1]

  • Groups:

    • Vehicle control

    • This compound at 1 mg/kg/day

    • This compound at 5 mg/kg/day

    • This compound at 40 mg/kg/day

  • Administration: Daily subcutaneous injection for 28 consecutive days.[1]

  • Parameters Monitored:

    • Mortality and clinical observations: Daily.

    • Body weight: Weekly.

    • Food consumption: Weekly.

    • Ophthalmology: Pre-study and at termination.

    • Hematology and clinical chemistry: At termination.

    • Urinalysis: At termination.

    • Gross pathology: At termination.

    • Organ weights: At termination.

    • Histopathology: Comprehensive examination of tissues from control and high-dose groups, with target organs examined in lower-dose groups.

  • Toxicokinetics: Blood samples collected on Day 1 and Day 28 to determine Cmax and AUC.[1]

Visualizations

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR Binds to Signaling Intracellular Signaling Cascade MasR->Signaling PI3K_Akt PI3K/Akt Pathway Signaling->PI3K_Akt Anti_Inflammatory Anti-inflammatory Effects Signaling->Anti_Inflammatory Neuroprotection Neuroprotection Signaling->Neuroprotection ROS_Reduction Reduced Reactive Oxygen Species (ROS) Signaling->ROS_Reduction eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: this compound signaling pathway via the Mas receptor.

Toxicology_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (28 Days) cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (Sprague Dawley Rats) Group_Assignment Random Group Assignment (Control, 1, 5, 40 mg/kg/day) Animal_Acclimatization->Group_Assignment Pre_Study_Measurements Baseline Measurements (Body Weight, Ophthalmology) Group_Assignment->Pre_Study_Measurements Daily_Dosing Daily Subcutaneous This compound Administration Pre_Study_Measurements->Daily_Dosing Daily_Observations Daily Clinical Observations & Mortality Checks Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements TK_Sampling Toxicokinetic Blood Sampling (Day 1 & Day 28) Daily_Dosing->TK_Sampling Terminal_Procedures Terminal Procedures (Urinalysis, Ophthalmology) Blood_Collection Terminal Blood Collection (Hematology, Clinical Chemistry) Terminal_Procedures->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Caption: Experimental workflow for a 28-day rodent toxicology study.

References

How to mitigate PNA5 degradation in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of PNA5 in biological samples. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and integrity of your this compound samples throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound degradation is primarily caused by two factors:

  • Proteolytic Activity: Upon cell lysis, endogenous proteases are released from cellular compartments and can rapidly degrade this compound.[1][2] These enzymes are typically sequestered in intact cells but become active when cell structure is compromised.[1]

  • Physicochemical Instability: this compound is sensitive to its environment. Factors such as suboptimal pH, temperature fluctuations, repeated freeze-thaw cycles, and oxidation can lead to denaturation, aggregation, and degradation.[3][4]

Q2: I'm seeing multiple lower molecular weight bands on my this compound Western blot. What is the likely cause?

A2: The presence of multiple bands below the expected molecular weight for this compound is a strong indicator of proteolytic degradation.[5][6] This suggests that endogenous proteases were active during your sample preparation and have cleaved this compound into smaller fragments. To confirm this, using fresh samples with an adequate concentration of protease inhibitors is recommended.[5]

Q3: How can I prevent this compound degradation during sample collection and lysis?

A3: To minimize degradation, it is crucial to work quickly and maintain cold temperatures (4°C or on ice) at all times.[7][8] Immediately after collection, samples should be processed or flash-frozen in liquid nitrogen.[7] When lysing cells, use a buffer containing a broad-spectrum protease inhibitor cocktail to inactivate a wide range of proteases.[7][9][10]

Q4: What are the optimal storage conditions for this compound samples?

A4: Optimal storage depends on the intended duration:

  • Short-term (1-7 days): Store samples at 4°C in a buffer containing protease inhibitors.[11][12][13]

  • Mid-term (1 week to 1 year): Aliquot samples into single-use tubes and store them at -80°C to minimize enzymatic activity and prevent degradation from freeze-thaw cycles.[3]

  • Long-term (over 1 year): For maximum stability, lyophilization (freeze-drying) or storing aliquots in liquid nitrogen is recommended.[11][12][13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound signal on Western blot. 1. Complete Degradation: this compound was fully degraded during sample processing or storage.[14] 2. Low Protein Concentration: The initial concentration of this compound in the sample was too low.1. Optimize Sample Handling: Process fresh samples on ice, use a potent protease inhibitor cocktail, and minimize time between lysis and analysis.[7][8] 2. Increase Sample Load: Load a higher amount of total protein (50-100 μg) per lane on your gel.[15]
High background or smearing on Western blot. Proteolytic Degradation: Extensive degradation can lead to a smear of protein fragments.Add Protease Inhibitors: Ensure your lysis buffer contains a fresh, broad-spectrum protease inhibitor cocktail.[5] Consider adding inhibitors at multiple steps if the protocol is lengthy.
Loss of this compound activity in functional assays. 1. Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation, leading to loss of function.[4][16] 2. Improper Storage Buffer: Suboptimal pH or lack of stabilizing agents can compromise this compound's native conformation.[3]1. Aliquot Samples: Store this compound in single-use aliquots to avoid freeze-thaw cycles.[3][11] 2. Optimize Buffer: Use a buffer with a pH that matches this compound's isoelectric point and consider adding stabilizers like glycerol (10-50%).[3]
This compound precipitates out of solution. 1. High Concentration: Proteins can aggregate and precipitate when stored at very high concentrations.[8] 2. Denaturation: Exposure to heat or suboptimal buffer conditions can cause the protein to unfold and precipitate.[8]1. Adjust Concentration: Store this compound at a concentration of 1-5 mg/mL.[3] If the concentration is low (<1 mg/mL), add a carrier protein like BSA to prevent loss.[11] 2. Maintain Cold Chain: Keep samples on ice or at 4°C during all processing steps.[7]

Experimental Protocols

Protocol 1: Optimal Cell Lysis for this compound Preservation
  • Preparation: Pre-chill all buffers, tubes, and centrifuges to 4°C. Prepare lysis buffer (e.g., RIPA buffer) and add a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™ from Roche or Halt™ from Thermo Fisher Scientific) immediately before use.[17]

  • Cell Harvesting: Wash cells with ice-cold PBS. For adherent cells, scrape them in the presence of ice-cold PBS. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

  • Lysis: Discard the supernatant and resuspend the cell pellet in the prepared ice-cold lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant, which contains the soluble this compound protein, to a new pre-chilled tube.

  • Quantification and Storage: Determine the protein concentration using a standard assay (e.g., Bradford or BCA). Immediately use the lysate for downstream applications or aliquot and store at -80°C.

Protocol 2: Assessing this compound Degradation by Western Blot
  • Sample Preparation: Prepare cell lysates as described in Protocol 1. Include a "no inhibitor" control to assess the baseline level of degradation.

  • SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the full-length this compound band between samples with and without protease inhibitors. The presence of lower molecular weight bands in the "no inhibitor" lane indicates degradation.[18]

Visual Guides

PNA5_Degradation_Pathways cluster_causes Primary Causes of Degradation cluster_outcomes Degradation Outcomes Proteases Endogenous Proteases (released during lysis) Cleavage Proteolytic Cleavage (Fragmentation) Proteases->Cleavage causes Instability Physicochemical Instability (pH, Temp, Freeze-Thaw) Denaturation Denaturation & Aggregation (Loss of Function) Instability->Denaturation causes This compound Intact this compound This compound->Cleavage This compound->Denaturation

Caption: Key pathways leading to this compound degradation.

PNA5_Sample_Handling_Workflow Start Sample Collection Lysis Cell Lysis on Ice + Protease Inhibitors Start->Lysis Keep Cold Clarify Centrifugation (4°C) to remove debris Lysis->Clarify Supernatant Collect Supernatant (containing this compound) Clarify->Supernatant Analysis Immediate Downstream Analysis Supernatant->Analysis Storage Aliquot & Store (-80°C or Liquid N2) Supernatant->Storage

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting_Logic Start This compound Degradation Suspected? CheckTemp Were samples kept on ice/4°C? Start->CheckTemp Yes CheckInhibitors Was a fresh protease inhibitor cocktail used? CheckTemp->CheckInhibitors Yes SolutionTemp Solution: Always maintain cold temperatures. CheckTemp->SolutionTemp No CheckFreezeThaw Were samples subjected to freeze-thaw cycles? CheckInhibitors->CheckFreezeThaw Yes SolutionInhibitors Solution: Use a broad-spectrum inhibitor cocktail. CheckInhibitors->SolutionInhibitors No SolutionFreezeThaw Solution: Aliquot samples before freezing. CheckFreezeThaw->SolutionFreezeThaw Yes Success This compound Integrity Improved CheckFreezeThaw->Success No SolutionTemp->CheckInhibitors SolutionInhibitors->CheckFreezeThaw SolutionFreezeThaw->Success

Caption: Troubleshooting flowchart for this compound degradation issues.

References

Technical Support Center: Improving the In-Vivo Half-Life of PNA5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the circulatory half-life of Peptide Nucleic Acid 5 (PNA5) and other PNAs.

Frequently Asked Questions (FAQs)

Q1: Why is the in-vivo half-life of unmodified PNAs, like this compound, typically short?

Unmodified Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA.[1] While their neutral pseudo-peptide backbone confers resistance to enzymatic degradation by nucleases and proteases, they are still susceptible to rapid clearance from the body, primarily through the kidneys.[2][3] Molecules with a molecular weight below the renal filtration threshold (approximately 70 kDa) are quickly removed from circulation.[2] The relatively small size of most PNAs makes them prone to this rapid renal clearance, resulting in a short in-vivo half-life.[2][3] For instance, this compound formulated in saline was reported to have a half-life of about 1.06 hours in rats.[4]

Q2: What are the primary strategies for extending the circulatory half-life of this compound?

Several effective strategies exist to prolong the circulation time of peptides and PNAs.[5] These methods primarily work by increasing the molecule's hydrodynamic size to prevent renal clearance or by promoting binding to large, long-lived plasma proteins like albumin.[2][5]

The main strategies include:

  • PEGylation: Covalently attaching Polyethylene Glycol (PEG) chains to the PNA.[3][6][7]

  • Lipidation: Conjugating fatty acid moieties to the PNA to facilitate non-covalent binding to serum albumin.[8][9][10]

  • Albumin Binding: Engineering the PNA to bind to serum albumin, either through direct fusion, conjugation to albumin-binding domains, or lipidation.[11][12][13][14]

  • Formulation Approaches: Utilizing drug delivery systems, such as incorporating the PNA into an extended-release formulation or lipid nanoparticles (LNPs), can also significantly extend its apparent half-life.[4][15] An extended-release formulation of this compound (this compound-ER) increased its half-life in mice to nearly 3 days.[4]

Core Half-Life Extension Strategies

The following diagram illustrates the primary mechanisms by which PNA half-life can be extended.

Half_Life_Extension_Strategies cluster_pna This compound (Short Half-Life) cluster_outcome Outcome PNA Unmodified this compound PEGylation PEGylation Lipidation Lipidation AlbuminFusion Albumin Fusion / ABD Conjugation Size Increased Hydrodynamic Size PEGylation->Size Adds bulky, hydrophilic polymer Albumin Reversible Binding to Serum Albumin Lipidation->Albumin Fatty acid binds to albumin AlbuminFusion->Albumin Directly binds albumin Clearance Reduced Renal Clearance Size->Clearance Albumin->Clearance HalfLife Extended Half-Life Clearance->HalfLife

Caption: Mechanisms for extending PNA circulatory half-life.

Data on Half-Life Extension Strategies

The following table summarizes quantitative data on the impact of various modification strategies on the half-life of different therapeutic molecules.

MoleculeModification StrategyUnmodified Half-Life (t½)Modified Half-Life (t½)Fold IncreaseReference Species
This compound Extended-Release Formulation~1.1 hours~3.0 days (72 hours)~65xRat vs. Mouse
rhTIMP-1 PEGylation (20 kDa PEG)1.1 hours28 hours~25xMouse
D3H44 Fab Albumin-Binding Peptide0.8 hours32.4 hours~37xRabbit
ELP-GFP Lipidation (10 Fatty Acids)1.7 hours28 - 33 hours~16-19xMouse

Data compiled from references[4][12][16][17]. Note that experimental conditions and species may vary.

Experimental Protocols & Troubleshooting

This section provides detailed protocols for common PNA modification techniques and guides for troubleshooting potential issues.

Protocol 1: PNA PEGylation using NHS Esters

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a PNA containing a primary amine (e.g., on a terminal lysine residue).

Materials:

  • PNA with a primary amine group

  • Amine-reactive PEG NHS Ester (e.g., mPEG-succinimidyl carboxymethyl ester)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • PNA Preparation: Dissolve the PNA in the Reaction Buffer to a final concentration of 1-10 mg/mL.[18] Ensure the buffer is free of primary amines (like Tris or glycine) which will compete with the reaction.[18]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of DMSO or DMF to create a 10 mM stock solution.[18] Do not store this solution, as the NHS ester is moisture-sensitive and hydrolyzes quickly.[18]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the PNA solution.[18] The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[18]

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and quenched reagent from the PEGylated PNA using dialysis or size-exclusion chromatography.

  • Characterization: Confirm successful conjugation and purity using techniques like SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.

Troubleshooting Guide: PNA Modification

Q: My lipidated PNA is aggregating and has poor solubility. What can I do?

A: Aggregation is a common issue with PNAs due to their neutral backbone and hydrophobic nature, which can be exacerbated by lipidation.[19][20]

  • Solution 1: Modify the PNA Backbone. Incorporating solubility-enhancing modifications, such as gamma-substituted PNAs with MiniPEG, can significantly improve aqueous solubility and reduce aggregation.[1]

  • Solution 2: Optimize Synthesis Conditions. During solid-phase synthesis, using low-loading resins (0.2–0.5 mmol/g) or hydrophilic resins like Tenta-Gel can help reduce chain aggregation.[20]

  • Solution 3: Formulation. After synthesis, formulate the lipidated PNA in a suitable buffer, potentially with detergents or co-solvents, though this must be compatible with the final application. Encapsulation in lipid nanoparticles (LNPs) is another advanced strategy to improve solubility and delivery.[15]

Q: My PEGylated PNA shows reduced or no biological activity. Why?

A: While PEGylation extends half-life, it can also cause a loss in binding affinity or activity due to steric hindrance.[7] The bulky PEG chain may block the site on the PNA required for binding to its target.

  • Solution 1: Use a Different PEG Linker. Employ a PEG with a longer spacer arm between the PNA and the main PEG chain. This can move the bulky polymer further from the active site.

  • Solution 2: Site-Specific PEGylation. If your PNA has multiple reactive sites (e.g., lysines), non-specific PEGylation can lead to a heterogeneous mixture where some molecules are inactivated. Design the PNA to have a single, specific conjugation site located away from the functional domain.

  • Solution 3: Change PEG Size. A smaller PEG molecule (e.g., 5 kDa vs. 20 kDa) may be sufficient to improve half-life without causing significant steric hindrance. The optimal size often requires empirical testing.[21]

Workflow and Troubleshooting Logic

The following diagrams outline a typical experimental workflow for PNA half-life extension and a logical approach to troubleshooting common problems.

Experimental_Workflow cluster_design Phase 1: Design & Synthesis cluster_analysis Phase 2: In-Vitro Analysis cluster_invivo Phase 3: In-Vivo Testing A1 Synthesize this compound (with conjugation site) A2 Select Strategy (PEG, Lipid, etc.) A1->A2 A3 Synthesize Conjugate (e.g., this compound-PEG) A2->A3 B1 Purification (HPLC, SEC) A3->B1 B2 Characterization (Mass Spec, SDS-PAGE) B1->B2 B3 Activity Assay (Target Binding) B2->B3 C1 Administer to Animal Model B3->C1 C2 Collect Plasma Samples (Time course) C1->C2 C3 Quantify this compound Conjugate C2->C3 C4 Calculate Pharmacokinetic Parameters (t½) C3->C4 Troubleshooting_Logic Start Problem Observed Q1 Low Yield After Conjugation? Start->Q1 Q2 Conjugate Aggregating? Start->Q2 Q3 Loss of Biological Activity? Start->Q3 Sol_Q1_A Check reactant purity & buffer pH Q1->Sol_Q1_A Yes Sol_Q1_B Increase molar excess of modification reagent Q1->Sol_Q1_B Yes Sol_Q2_A Incorporate solubilizing modifications into PNA backbone Q2->Sol_Q2_A Yes Sol_Q2_B Optimize formulation (buffers, co-solvents) Q2->Sol_Q2_B Yes Sol_Q3_A Use site-specific conjugation away from binding interface Q3->Sol_Q3_A Yes Sol_Q3_B Test different sizes of modifier (e.g., smaller PEG) Q3->Sol_Q3_B Yes

References

Technical Support Center: PNA5 Administration for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the administration of PNA5 for long-term studies. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term administration of this compound in a question-and-answer format.

Problem/QuestionPossible Cause(s)Suggested Solution(s)
Inconsistent or unexpected pharmacokinetic (PK) profiles between studies or species. Species-specific differences in metabolism and clearance. For instance, accumulation of this compound has been observed in rats after repeated administration, but not in dogs.[1][2]- Carefully consider the species being used and refer to existing toxicokinetic data for that species. - For rats, be aware of potential accumulation and adjust dosing or monitoring accordingly.[1][2] - For new species, conduct preliminary PK studies to establish the compound's profile.
Difficulty in maintaining consistent therapeutic blood levels of this compound with daily injections. The need for frequent injections can lead to variability.Consider using the extended-release in-situ forming gel formulation of this compound, which can maintain therapeutic blood levels for over 7 days with a single subcutaneous injection.[3][4]
Observed neurobehavioral or physiological changes in control animals treated with the vehicle. The vehicle itself (e.g., DMSO) may have biological effects.- Ensure the vehicle concentration is as low as possible and is consistent across all treatment groups. - Run a vehicle-only control group to differentiate the effects of the vehicle from those of this compound.[3]
Precipitation or aggregation of this compound during storage or preparation. Peptide nucleic acids, especially those with a high purine content, can be prone to aggregation.[5]- Follow recommended storage and handling instructions provided by the manufacturer. - For custom formulations, ensure proper solubilization and consider the use of solubility-enhancing agents if necessary. Incorporating lysine or specific linkers can improve solubility.[5]

Frequently Asked Questions (FAQs)

General Information

What is this compound?

This compound is a novel, pleiotropic anti-inflammatory glycosylated-Angiotensin-(1-7) peptide derivative.[1][2] It acts as an agonist for the Mas receptor and has demonstrated outstanding brain penetration and enhanced bioavailability.[1][2][3]

What is the mechanism of action of this compound?

This compound activates the Mas receptor, which is expressed on neurons, glia, and vascular endothelial cells.[3] This activation leads to a decrease in brain and cerebrovascular inflammation, a reduction in reactive oxygen species (ROS) and inflammatory cytokine production, improved cerebral blood flow, and restoration of cognitive function.[1][2][3]

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR activates Inflammation Inflammation MasR->Inflammation inhibits ROS Reactive Oxygen Species (ROS) MasR->ROS inhibits CBF Cerebral Blood Flow MasR->CBF improves Cognition Cognitive Function Inflammation->Cognition impairs ROS->Cognition impairs CBF->Cognition supports

What are the potential therapeutic applications of this compound?

This compound is being investigated for the treatment of various neurological and neurodegenerative conditions, including:

  • Vascular cognitive impairment and dementia (VCID)[1][2][3]

  • Parkinson's disease-related cognitive decline[6][7]

  • Alzheimer's disease and related dementias[8]

  • Traumatic brain injury[8]

Administration and Dosing

How is this compound typically administered in preclinical studies?

In preclinical studies with rats, dogs, and mice, this compound has been administered via subcutaneous injection.[1][2][3][6]

What are the recommended doses for long-term studies?

Dosing will vary depending on the animal model and the specific research question. However, previous studies have used the following daily subcutaneous doses:

  • Rats: 1, 5, and 40 mg/kg/day[1][2]

  • Dogs: 1, 5, and 20 mg/kg/day[1][2]

  • Mice: 1 mg/kg/day[7]

An extended-release formulation has also been used in mice, administered as a single subcutaneous injection of 1.25 mg (25 microliters of 50 mg/ml ER-PNA5).[3]

Is there an extended-release formulation available?

Yes, an extended-release, in-situ forming gel formulation of this compound has been developed. This formulation is designed to provide sustained therapeutic blood levels for over seven days following a single injection.[4]

PNA5_Experimental_Workflow start Start of Study acclimation Animal Acclimation & Baseline Measurements start->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment Long-Term this compound Administration (e.g., daily subcutaneous injections) grouping->treatment monitoring Regular Monitoring (Health, Behavior, etc.) treatment->monitoring pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling behavioral Cognitive and Behavioral Testing monitoring->behavioral end_study End of Study (Tissue Collection) behavioral->end_study analysis Data Analysis (Histopathology, Biomarkers, etc.) end_study->analysis conclusion Conclusion analysis->conclusion

Safety and Toxicology

Has the safety of this compound been evaluated in long-term studies?

This compound was found to be well-tolerated in 28-day toxicology studies in both rats and dogs, with no test article-related mortality or adverse effects observed at the tested doses.[1][2] Longer-term 6- and 9-month toxicology studies are planned or in progress to support clinical trials.[3][9]

Are there any known sex-dependent differences in the systemic exposure to this compound?

Based on 28-day studies in rats and dogs, systemic exposure to this compound appears to be independent of sex.[1][2]

Clinical Development

What is the current clinical development status of this compound?

An Investigational New Drug (IND) application has been submitted to the FDA.[10] Phase 1 single ascending dose (SAD) safety studies in healthy adults were anticipated to begin in June 2024.[10] Phase 2 clinical trials are also in the planning stages.[9]

Quantitative Data Summary

Table 1: 28-Day Toxicology Study Dosing Regimens

SpeciesRoute of AdministrationDose Levels (mg/kg/day)
Sprague Dawley RatsSubcutaneous1, 5, 40
Beagle DogsSubcutaneous1, 5, 20
Data from 28-day toxicology and toxicokinetic studies.[1][2]

Table 2: Pharmacokinetic Observations from 28-Day Studies

SpeciesKey Findings
Rats - Cmax and AUC0–2hr values increased with increasing doses. - Systemic exposure was greater on day 28 compared to day 1, indicating accumulation with repeated administration.[1][2]
Dogs - Cmax values increased less than dose-proportionally. - AUC0–2hr increased approximately dose-proportionally. - Systemic exposure was similar on days 1 and 28, with no accumulation observed.[1][2]

Experimental Protocols

Protocol: Long-Term Subcutaneous Administration of this compound in a Mouse Model of Parkinson's Disease with Cognitive Decline

This protocol is based on a study that evaluated the effects of this compound on cognition in a chronic progressive mouse model of Parkinson's disease.[7]

1. Animal Model:

  • Thy1-αSyn mice ("line 61"), which overexpress human wild-type α-synuclein, are used as a model of Parkinson's disease with cognitive decline.[7]

  • Age-matched wild-type (WT) mice are used as controls.[7]

2. Treatment Groups:

  • Group 1: Thy1-αSyn mice treated with this compound (1 mg/kg/day).[7]

  • Group 2: Thy1-αSyn mice treated with saline (vehicle control).[7]

  • Group 3: Wild-type (WT) mice (control).[7]

3. This compound Preparation and Administration:

  • This compound is dissolved in saline to a final concentration for a dose of 1 mg/kg/day.

  • The solution is administered daily via subcutaneous injection.

  • Treatment begins at 4 months of age and continues for the duration of the study.[7]

4. Behavioral Testing:

  • At 6 months of age, after two months of treatment, cognitive function is assessed using:

    • Novel Object Recognition (NOR) test: To evaluate learning and memory.[7]

    • Y-maze test: To assess spontaneous alteration as a measure of spatial working memory.[7]

  • Fine motor skills can also be assessed to determine if the effects of this compound are specific to cognitive deficits.[7]

5. Post-mortem Analysis:

  • Following behavioral testing, mice are euthanized, and brain tissue and blood plasma are collected.

  • Brain Tissue Analysis: Brains are analyzed for changes in pathology, such as hippocampal inflammation and neuronal loss in the CA3 region.[7]

  • Blood Plasma Analysis: Plasma is analyzed using a Multiplex Immunoassay to measure changes in peripheral cytokine levels, such as Macrophage Induced Protein (MIP-1β).[7]

6. Data Analysis:

  • Statistical analysis is performed to compare the outcomes between the different treatment groups.

References

Navigating PNA5 Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNA5 experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in-vivo and in-vitro experiments involving the novel Mas receptor agonist, this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help ensure the consistency and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel glycosylated angiotensin-(1-7) peptide derivative that acts as a pleiotropic anti-inflammatory agonist for the Mas receptor.[1][2] Its primary mechanism involves the activation of the Mas receptor, which is expressed on various cell types, including neurons, glial cells, and vascular endothelial cells.[3] This activation leads to a reduction in reactive oxygen species (ROS) production, neuroinflammation, and inflammatory cytokine production, ultimately contributing to improved cerebral blood flow and cognitive function in preclinical models of neurodegenerative diseases.[1][2][4]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated significant therapeutic effects in mouse models of Vascular Contributions to Cognitive Impairment and Dementia (VCID), particularly in a heart failure-induced VCID model (VCID-HF).[5][6][7] It has also been shown to improve cognitive function in a chronic progressive mouse model of Parkinson's disease (Thy1-αSyn mice).[8]

Q3: What are the expected outcomes of this compound treatment in these models?

A3: Treatment with this compound is expected to lead to a reversal of cognitive deficits as measured by behavioral tests like the Novel Object Recognition task.[4][8] At a cellular level, this compound treatment is associated with a decrease in microglial activation in the hippocampus, a reduction in neuronal loss, and an improvement in blood-brain barrier integrity.[5][8]

Troubleshooting Guides

Novel Object Recognition (NOR) Test Variability
Observed Issue Potential Causes Recommended Solutions
High variability in discrimination ratios between animals in the same group. - Animal stress due to improper handling or habituation.- Inconsistent object placement or characteristics.- Variation in the inter-trial interval.- Ensure consistent and gentle handling of animals for at least a week prior to testing.- Thoroughly habituate animals to the testing arena.- Use objects of similar size and complexity, and ensure they are securely fixed to the arena floor.- Strictly control the time between the familiarization and testing phases.
No preference for the novel object in the control (untreated disease model) group. - The memory deficit in the disease model may not be fully developed at the tested age.- The chosen inter-trial interval is too short for the memory deficit to be apparent.- Confirm the appropriate age for the disease model to exhibit clear cognitive deficits.- Increase the delay between the training and testing phases to better challenge memory recall.[9]
All groups, including this compound-treated, show poor discrimination. - Objects may not be sufficiently interesting to the animals.- Environmental distractions in the testing room.- Use objects with varied textures and shapes that encourage exploration.- Ensure the testing room is quiet, with controlled lighting and minimal olfactory cues.
Immunohistochemistry (IHC) for Microglia: Staining Issues
Observed Issue Potential Causes Recommended Solutions
Weak or no Iba1 staining in microglia. - Insufficient primary antibody concentration or incubation time.- Over-fixation of the brain tissue, masking the epitope.- Optimize the primary antibody (e.g., Iba1) concentration and increase incubation time (e.g., overnight at 4°C).- Perform antigen retrieval using appropriate heat- or enzyme-based methods.
High background staining, obscuring microglia morphology. - Non-specific binding of primary or secondary antibodies.- Inadequate blocking.- Increase the concentration of blocking serum (e.g., normal goat serum).- Ensure thorough washing steps between antibody incubations.- Use a secondary antibody raised against a different species than the primary antibody.
Difficulty in quantifying changes in microglia activation. - Subjectivity in morphological assessment.- Inconsistent staining intensity across sections.- Utilize quantitative analysis methods such as fractal analysis or skeletal analysis to objectively measure changes in microglial morphology (e.g., branch length and complexity).[5]- Ensure consistent antibody concentrations, incubation times, and imaging parameters for all samples.
Blood-Brain Barrier (BBB) Permeability Assay Variability
Observed Issue Potential Causes Recommended Solutions
Inconsistent BBB permeability measurements within the same experimental group. - Variability in the injection or perfusion technique.- Differences in the time allowed for tracer circulation.- Standardize the injection volume and rate of the tracer (e.g., Evans blue or sodium fluorescein).- Ensure a consistent and thorough cardiac perfusion to remove all blood from the brain vasculature.- Precisely control the circulation time of the tracer before perfusion.
High baseline permeability in control animals. - Accidental damage to the BBB during injection or handling.- Underlying health issues in the animal cohort.- Use a slow and controlled injection rate to avoid sudden increases in blood pressure.- Carefully screen animals for any signs of illness or distress before the experiment.
No significant difference in permeability between control and disease models. - The chosen time point for the assay does not align with the peak of BBB disruption in the disease model.- The tracer used may not be sensitive enough to detect subtle changes in permeability.- Conduct a time-course study to identify the optimal window for assessing BBB permeability in your specific disease model.- Consider using tracers of different molecular weights to assess the extent of the BBB opening.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound. These values can serve as a reference for expected outcomes.

Table 1: Cognitive Performance in the Novel Object Recognition (NOR) Test

Group Discrimination Ratio (Mean ± SEM) Reference
Control (Sham)0.45 ± 0.11[5]
VCID-Vehicle-0.11 ± 0.09[5]
VCID-PNA50.32 ± 0.08[5]

Note: The discrimination ratio is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive ratio indicates a preference for the novel object, suggesting intact memory.[9]

Table 2: Microglia Quantification in the Hippocampus (CA3 Region)

Group Microglia Cell Number (Log transformation, Mean ± SEM) Reference
VCID-Vehicle1.45 ± 0.047[5]
VCID-PNA51.26 ± 0.008[5]

Note: this compound treatment resulted in a significant decrease in the number of microglia in the CA3 region of the hippocampus in a VCID mouse model.[5]

Table 3: Microglia Morphology Analysis in the Hippocampus (CA3 Region)

Parameter Control VCID-Vehicle VCID-PNA5 Reference
Average Branch Length (µm) 125.7 ± 19.449.0 ± 2.387.0 ± 1.0[5]
Maximum Branch Length (µm) 204.3 ± 29.484.1 ± 4.3148.1 ± 8.1[5]

Note: VCID is associated with a reduction in microglial process length, indicative of activation. This compound treatment helps to restore a more ramified, resting-state morphology.[5]

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in mouse models.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (e.g., plastic toys, metal objects) of similar size but different shapes and textures.

  • Video recording and analysis software.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually into the empty arena for 10 minutes to allow for free exploration.

    • Handle mice gently to minimize stress.

  • Familiarization/Training (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore freely for 10 minutes.

    • Record the session and manually or automatically score the time spent exploring each object (defined as the nose being within 2 cm of the object and oriented towards it).

    • Clean the arena and objects with 70% ethanol between each animal.

  • Testing (Day 3):

    • Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the mouse back into the arena and record for 5-10 minutes.

    • Score the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the discrimination ratio: (Time with novel object - Time with familiar object) / (Total exploration time).

Protocol 2: Immunohistochemistry for Microglia (Iba1 Staining)

Objective: To visualize and quantify microglia in mouse brain sections.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose in PBS

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-Iba1

  • Secondary antibody: Goat anti-rabbit conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.

  • Staining:

    • Wash free-floating sections three times in PBS.

    • Block for 1 hour at room temperature in blocking solution.

    • Incubate with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.

    • Wash sections three times in PBS.

    • Mount sections onto slides and coverslip with mounting medium containing DAPI.

  • Imaging and Analysis:

    • Capture images of the hippocampus or other regions of interest using a fluorescence microscope.

    • Quantify the number of Iba1-positive cells and analyze their morphology using image analysis software.

Visualizations

This compound Signaling Pathway

PNA5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound MasR Mas Receptor This compound->MasR PI3K PI3K MasR->PI3K MAPK_ERK MAPK/ERK Pathway MasR->MAPK_ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO ImprovedCBF ↑ Cerebral Blood Flow NO->ImprovedCBF AntiInflammation ↓ Neuroinflammation MAPK_ERK->AntiInflammation AntiOxidativeStress ↓ Oxidative Stress MAPK_ERK->AntiOxidativeStress Neuroprotection ↑ Neuroprotection MAPK_ERK->Neuroprotection

Caption: this compound activates the Mas receptor, initiating downstream signaling cascades.

Experimental Workflow for this compound Efficacy Testing

PNA5_Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Model Induce Disease Model (e.g., VCID-HF) Treatment Administer this compound or Vehicle Model->Treatment Behavior Behavioral Testing (Novel Object Recognition) Treatment->Behavior BBB_Assay BBB Permeability Assay Behavior->BBB_Assay Tissue_Collection Tissue Collection (Brain) BBB_Assay->Tissue_Collection IHC Immunohistochemistry (Microglia Analysis) Tissue_Collection->IHC Data_Analysis Data Analysis & Interpretation IHC->Data_Analysis

Caption: A typical workflow for evaluating the efficacy of this compound in a mouse model.

Troubleshooting Logic for NOR Test

NOR_Troubleshooting Start NOR Test Shows Unexpected Variability Check_Handling Review Animal Handling & Habituation Protocols Start->Check_Handling Check_Objects Examine Object Consistency & Placement Check_Handling->Check_Objects Consistent Solution_Handling Implement Consistent Handling & Longer Habituation Check_Handling->Solution_Handling Inconsistent Check_Environment Assess Testing Environment for Distractions Check_Objects->Check_Environment Consistent Solution_Objects Use Standardized Objects & Secure Placement Check_Objects->Solution_Objects Inconsistent Check_Model_Timing Verify Timing of Disease Phenotype Check_Environment->Check_Model_Timing Controlled Solution_Environment Control for Noise, Light, & Olfactory Cues Check_Environment->Solution_Environment Distractions Present Solution_Model_Timing Adjust Animal Age or Inter-trial Interval Check_Model_Timing->Solution_Model_Timing Mismatch

Caption: A decision tree for troubleshooting common issues in the NOR test.

References

Validation & Comparative

A Comparative Guide to PNA5 and Other Mas Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for a range of cardiovascular and neurological disorders. Activation of this G protein-coupled receptor by its endogenous ligand, Angiotensin-(1-7) (Ang-(1-7)), elicits beneficial effects, including vasodilation, anti-inflammatory, and neuroprotective actions. This has spurred the development of novel Mas receptor agonists with improved pharmacological properties. This guide provides a comparative overview of PNA5, a novel glycosylated Ang-(1-7) analog, and other prominent Mas receptor agonists, including the endogenous peptide Ang-(1-7), the non-peptide agonist AVE 0991, and the peptide agonist CGEN-856S.

Performance Comparison of Mas Receptor Agonists

The following table summarizes the key performance characteristics of this compound and other selected Mas receptor agonists based on available experimental data.

FeatureThis compoundAngiotensin-(1-7)AVE 0991CGEN-856S
Binding Affinity (IC50/Ki) Data not available. Glycosylation is designed to enhance receptor interaction, suggesting high affinity.[1]0.3 - 6.9 nM (IC50/Kd)21 nM, 47.5 nM (IC50); Reported to be ~10-fold more potent than Ang-(1-7) in competing for binding.Efficiently displaces fluorescent Ang-(1-7) to a similar extent as Ang-(1-7) itself.
Potency (EC50) Dose-dependent inhibition of ROS in human endothelial cells.[2][3][4]~5.5 nM (for cAMP increase)Data not available.Data not available.
Selectivity Selective for the Mas receptor.[5]Also interacts with AT1 and AT2 receptors.Selective for the Mas receptor.High specificity for the Mas receptor; >1000-fold lower affinity for AT2 receptors than Ang II and no significant binding to AT1 receptors.
Bioavailability & Stability Enhanced bioavailability and stability due to glycosylation; serum half-life of ~1.0 hour.[2][6]Short half-life (~0.25 hour) due to rapid degradation by peptidases.[2]Orally active and resistant to proteolytic enzymes.More stable than Ang-(1-7).
Brain Penetration Outstanding brain penetration.[1][5][7]Limited brain penetration.Data not available.Data not available.
Key In Vivo Effects Reverses cognitive deficits, reduces neuroinflammation, improves cerebral blood flow.[2][3]Cardioprotective, vasorelaxant, anti-inflammatory.Cardioprotective, renal protective, vasorelaxant.Cardioprotective, vasorelaxant, antihypertensive.

Signaling Pathways of Mas Receptor Agonists

Activation of the Mas receptor by agonists like this compound triggers a cascade of intracellular signaling events that underpin their therapeutic effects. A primary pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). This leads to the production of nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating blood pressure and improving endothelial function.

Mas_Receptor_Signaling_Pathway cluster_membrane Cell Membrane MasR Mas Receptor PI3K PI3K MasR->PI3K Activates This compound This compound / Agonist This compound->MasR Binds Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Neuroprotection Neuroprotection NO->Neuroprotection

Caption: Mas receptor signaling cascade.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare Mas receptor agonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the Mas receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the Mas receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled Mas receptor ligand (e.g., [125I]Ang-(1-7)) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Binding_Assay_Workflow A Prepare Mas Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50 & Ki Determination) D->E NO_Release_Assay_Workflow A Culture Endothelial Cells B Stimulate Cells with Mas Receptor Agonist A->B C Collect Culture Supernatant B->C D Measure Nitric Oxide (Nitrite) C->D E Data Analysis (EC50 Determination) D->E

References

A Comparative Analysis of PNA5 and Standard Therapies for Parkinson's Disease-Related Cognitive Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emerging therapeutic candidate, PNA5, against standard treatments for Parkinson's disease (PD), with a specific focus on their efficacy in addressing cognitive decline, a significant and undertreated aspect of the disease. While current standard therapies primarily manage the motor symptoms of PD, this compound presents a novel approach by targeting the underlying neuroinflammatory processes contributing to cognitive impairment.

Executive Summary

Current therapeutic strategies for Parkinson's disease, including Levodopa, dopamine agonists, and MAO-B inhibitors, are the gold standard for managing motor symptoms. However, their impact on cognitive function is variable and can sometimes be detrimental. Preclinical evidence for this compound, a novel angiotensin (1-7) glycopeptide, suggests a promising role in reversing cognitive deficits in a mouse model of Parkinson's disease. This is achieved through a distinct mechanism of action centered on the modulation of neuroinflammation. This document synthesizes the available preclinical data for this compound and contrasts it with the known effects of standard PD treatments on cognition, providing a framework for future research and development in this critical area.

Data Presentation: Efficacy on Cognition

Direct quantitative comparison of this compound with standard Parkinson's treatments on cognitive outcomes in the same preclinical model is limited by the current body of published research. The following tables summarize the available qualitative and mechanistic data.

Table 1: Qualitative Comparison of Efficacy on Cognitive Symptoms

TreatmentPrimary Therapeutic TargetEfficacy on Cognitive Symptoms (Preclinical/Clinical Evidence)Key Considerations
This compound Cognitive DysfunctionReversal of cognitive deficits observed in the Novel Object Recognition and Y-maze tests in the Thy1-αSyn mouse model of Parkinson's disease.[1]Preclinical data only. Focuses on a distinct mechanism of action (neuroinflammation) not directly targeted by standard therapies.
Levodopa Motor SymptomsMixed and complex effects. Can have both beneficial and deleterious effects on cognitive function depending on the specific cognitive domain, disease stage, and baseline dopamine levels.[2]Gold standard for motor symptom control. Long-term use is associated with motor complications.
Dopamine Agonists Motor SymptomsVariable and sometimes negative effects. Some studies suggest a worsening of episodic memory. Effects can differ between specific agents.Used as monotherapy in early PD or as an adjunct to Levodopa. Can cause impulse control disorders.
MAO-B Inhibitors Motor SymptomsModest effects. May provide some symptomatic relief for motor fluctuations, but significant, consistent benefits on cognition have not been established.Generally well-tolerated and used in early PD or as an adjunct therapy.

Experimental Protocols

This compound Preclinical Efficacy Studies

Animal Model: The studies utilized the Thy1-αSyn ("line 61") mouse model, which overexpresses human wild-type alpha-synuclein, a key protein implicated in Parkinson's disease pathology. This model is known to develop progressive cognitive deficits.[3][4]

Treatment Protocol:

  • Drug: this compound

  • Dosage: 1 mg/kg/day[1]

  • Administration: Systemic (subcutaneous) injection[1]

  • Duration: Two months[1]

Behavioral Assessments:

  • Novel Object Recognition (NOR) Test: This test assesses recognition memory. Mice are familiarized with two identical objects. After a retention interval, one of the objects is replaced with a novel one. Increased exploration time of the novel object indicates intact recognition memory.[3][4]

  • Y-maze Test: This test evaluates spatial working memory. The maze consists of three identical arms. Mice with intact spatial memory tend to alternate their arm entries, exploring the least recently visited arm.[3][4]

Standard Parkinson's Disease Therapies

Mandatory Visualizations

Signaling Pathways

The therapeutic mechanisms of this compound and standard Parkinson's treatments are fundamentally different. This compound targets neuroinflammation, while standard therapies focus on restoring dopaminergic signaling.

PNA5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) cluster_outcome Cellular Outcome This compound This compound MasR MAS Receptor This compound->MasR Binds & Activates Downstream Downstream Signaling (e.g., Akt/NO pathway) MasR->Downstream NFkB NF-κB Pathway (Inhibition) Downstream->NFkB Cytokines Pro-inflammatory Cytokines (e.g., MIP-1β) (Reduced Production) NFkB->Cytokines Neuroinflammation Reduced Neuroinflammation Cytokines->Neuroinflammation Neuroprotection Neuroprotection (Blunted Neuronal Loss) Neuroinflammation->Neuroprotection Cognition Improved Cognitive Function Neuroprotection->Cognition

Caption: this compound signaling pathway in modulating neuroinflammation.

Standard_PD_Treatment_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine Converts to Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Released into D1R D1 Receptor Dopamine_Synapse->D1R Binds to D2R D2 Receptor Dopamine_Synapse->D2R Binds to DopamineAgonist Dopamine Agonist DopamineAgonist->D2R Directly stimulates Downstream_Cognition Downstream Signaling (e.g., cAMP/PKA pathway) Altered Cognitive Processing D1R->Downstream_Cognition D2R->Downstream_Cognition

Caption: Signaling pathway of standard Parkinson's disease treatments.

Experimental Workflow

PNA5_Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcome Outcome Model Thy1-αSyn Mice (Parkinson's Model) Treatment This compound (1 mg/kg/day) or Vehicle (Systemic Injection for 2 months) Model->Treatment Behavior Cognitive Behavioral Tests (Novel Object Recognition, Y-maze) Treatment->Behavior Biochemical Biochemical Analysis (Plasma MIP-1β levels) Treatment->Biochemical Histological Histological Analysis (Hippocampal Neuronal Loss) Treatment->Histological Outcome Evaluation of this compound Efficacy on Cognitive Function and Neuroinflammation Behavior->Outcome Biochemical->Outcome Histological->Outcome

References

Validating the Neuroprotective Effects of PNA5 in Different Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective peptide PNA5 with other alternatives, supported by experimental data from various preclinical models of neurodegenerative diseases. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.

This compound: A Promising Neuroprotective Agent

This compound is a novel glycosylated angiotensin-(1-7) peptide analog that acts as a potent agonist for the Mas receptor (MasR).[1] Its structural modifications enhance its stability, bioavailability, and ability to cross the blood-brain barrier compared to the native angiotensin-(1-7) peptide.[2][3] Preclinical studies have demonstrated its neuroprotective effects in models of Vascular Cognitive Impairment and Dementia (VCID) and Parkinson's disease (PD).[4][5][6][7] The primary mechanism of action involves the activation of the MasR, which is known to counteract inflammation, oxidative stress, and neuronal apoptosis.[1][5]

Comparative Efficacy of this compound

To validate the neuroprotective potential of this compound, its performance has been compared with its parent compound, angiotensin-(1-7), and another synthetic MasR agonist, AVE 0991.

This compound vs. Angiotensin-(1-7)

This compound was designed to overcome the pharmacokinetic limitations of the native angiotensin-(1-7) peptide, which has a very short half-life.

Table 1: Pharmacokinetic and In Vivo Efficacy Comparison of this compound and Angiotensin-(1-7)

ParameterAngiotensin-(1-7)This compoundFold Increase with this compoundSource(s)
Pharmacokinetics
In Vitro Stability (remaining after 20 mins)6.6% ± 7.9%89.6% ± 7.9%~13.6x[2]
Serum Half-life (t½)0.25 ± 0.05 hours1.0 ± 0.2 hours4x[2]
Serum Cmax (log fold increase)-2.6 ± 0.12.6x[2]
Serum AUC (log fold increase)-2.4 ± 0.12.4x[2]
CSF Cmax (log fold increase)-2.7 ± 0.22.7x[2]
CSF AUC (log fold increase)-2.3 ± 0.12.3x[2]
In Vivo Efficacy (VCID Model)
Cognitive Function (Novel Object Recognition)ProtectiveSustained protection (up to 10 days post-treatment)Enhanced duration of action[2][8]
This compound vs. AVE 0991

AVE 0991 is another non-peptide MasR agonist that has been investigated for its neuroprotective properties. While no direct head-to-head studies with this compound have been published, a comparison of their effects in different but relevant models provides valuable insights.

Table 2: Neuroprotective Effects of this compound and AVE 0991 in Different Preclinical Models

ModelTreatmentKey FindingsQuantitative DataSource(s)
Vascular Cognitive Impairment and Dementia (VCID) - Mouse Model This compound (1 mg/kg/day, s.c.)- Reverses cognitive deficits- Reduces neuroinflammation (microglia activation)- Decreases oxidative stress (ROS production)- Restores blood-brain barrier integrity- Discrimination Ratio (Novel Object Recognition): Rescued from -0.109 to 0.317[5][9]
Parkinson's Disease - Mouse Model This compound (1 mg/kg/day, s.c.)- Reverses cognitive dysfunction- Reduces hippocampal inflammation- Blunts neuronal loss in the hippocampus- Improved performance in Novel Object Recognition and Y-maze tests (specific values not provided in abstract)[4][10][11]
Cerebral Ischemia - In Vitro (Glucose Deprivation) AVE 0991 (10⁻⁸ M to 10⁻⁶ M)- Reduces neuronal cell death- ~60% reduction in cell death[12]
Alzheimer's Disease - Mouse Model (APP/PS1) AVE 0991 (3 or 10 mg/kg/day, i.p.)- Suppresses neuroinflammation (decreased IL-1β, IL-6, TNF-α)- Improves cognitive function- Significant reduction in pro-inflammatory cytokine mRNA and protein levels[13]
Postoperative Neurocognitive Recovery - Aged Rat Model AVE 0991 (0.9 mg/kg, intranasal)- Attenuates neuroinflammation (reduced CD11b, TNF-α, IL-1β)- Restores blood-brain barrier integrity- Improves spatial memory- Significant attenuation of surgery-induced increases in inflammatory markers[14][15]
Subarachnoid Hemorrhage - Rat Model AVE 0991 (intranasal)- Improves neurobehavioral scores- Reduces oxidative stress and neuronal apoptosis- Significant improvement in neurological scores and reduction in apoptotic markers[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the this compound literature.

Vascular Cognitive Impairment and Dementia (VCID) Mouse Model
  • Induction of VCID: Myocardial infarction (MI) is induced in mice to mimic chronic heart failure, a risk factor for VCID. This leads to cognitive deficits, neuroinflammation, and blood-brain barrier disruption.[5][6]

  • This compound Treatment: this compound (e.g., 1 mg/kg/day) is administered subcutaneously.[5]

  • Cognitive Assessment (Novel Object Recognition Test):

    • Habituation: Mice are habituated to an empty open-field arena.

    • Training: Mice are placed in the arena with two identical objects and the time spent exploring each object is recorded.

    • Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded. The discrimination ratio is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher ratio indicates better recognition memory.[9]

  • Neuroinflammation Assessment:

    • Immunohistochemistry: Brain sections are stained for Iba1, a marker for microglia. The number and morphology of microglia are analyzed in specific brain regions like the hippocampus to assess activation.[5]

  • Oxidative Stress Assessment:

    • In vitro ROS Assay: Human endothelial cells are used. Cells are loaded with a fluorescent probe sensitive to reactive oxygen species (ROS). The fluorescence intensity is measured after treatment with this compound to determine the inhibition of ROS production.[2]

Parkinson's Disease (PD) Mouse Model
  • Model: Mice over-expressing human wild-type α-synuclein (Thy1-αSyn mice) are used as they exhibit cognitive decline, a feature of PD.[4][11]

  • This compound Treatment: this compound (e.g., 1 mg/kg/day) is administered systemically.[4]

  • Cognitive Assessment:

    • Novel Object Recognition Test: As described for the VCID model.[10]

    • Y-maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations. A higher percentage indicates better spatial memory.[10]

  • Neuroinflammation and Neuronal Loss Assessment:

    • Immunohistochemistry: Brain sections are analyzed for markers of inflammation (e.g., microglial activation) and neuronal loss in the hippocampus.[4][10]

    • Multiplex Immunoassay: Blood plasma is analyzed for levels of circulating cytokines, such as Macrophage Induced Protein-1β (MIP-1β), as a potential biomarker for target engagement.[4]

Visualizing the Mechanisms

This compound Signaling Pathway

This compound exerts its neuroprotective effects by activating the Mas receptor. This activation triggers a cascade of downstream signaling events that collectively combat the pathological processes underlying neurodegeneration.

PNA5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcomes Neuroprotective Outcomes This compound This compound MasR Mas Receptor This compound->MasR Downstream_Effectors Downstream Signaling Molecules (e.g., PKA, CREB) MasR->Downstream_Effectors Activation Anti_Inflammation Anti-inflammation Outcome1 Improved Cognitive Function Anti_Inflammation->Outcome1 Outcome3 Restored BBB Integrity Anti_Inflammation->Outcome3 Anti_Oxidation Anti-oxidation (Reduced ROS) Outcome2 Reduced Neuronal Loss Anti_Oxidation->Outcome2 Pro_Survival Pro-survival (Reduced Apoptosis) Pro_Survival->Outcome2 Downstream_Effectors->Anti_Inflammation Downstream_Effectors->Anti_Oxidation Downstream_Effectors->Pro_Survival

Caption: this compound activates the Mas receptor, initiating downstream signaling that leads to anti-inflammatory, anti-oxidative, and pro-survival effects, resulting in neuroprotection.

Experimental Workflow for this compound Validation

The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of this compound in a preclinical model.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis & Conclusion Model Induce Neurodegenerative Model in Animals (e.g., VCID, PD) Treatment Administer this compound or Vehicle Control Model->Treatment Cognitive Behavioral & Cognitive Testing (e.g., NOR, Y-maze) Treatment->Cognitive Histo Histological Analysis (Neuroinflammation, Neuronal Loss) Treatment->Histo Biochem Biochemical Assays (Oxidative Stress, Cytokines) Treatment->Biochem Analysis Statistical Analysis and Comparison Cognitive->Analysis Histo->Analysis Biochem->Analysis Conclusion Conclusion on this compound Neuroprotective Efficacy Analysis->Conclusion

References

PNA5 Outshines Angiotensin-(1-7) in Preclinical Models for Neurodegenerative and Cardiovascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that PNA5, a novel glycosylated analog of Angiotensin-(1-7), demonstrates superior therapeutic potential compared to its parent peptide in models of neurodegenerative and cardiovascular diseases. Enhanced bioavailability, greater brain penetration, and sustained action contribute to this compound's more robust and lasting beneficial effects on cognitive function, inflammation, and tissue damage.

Both this compound and Angiotensin-(1-7) are key players in the counter-regulatory arm of the Renin-Angiotensin System (RAS), exerting their effects primarily through the Mas receptor (MasR). Activation of this pathway is known to mediate vasodilation, anti-inflammatory, anti-fibrotic, and anti-oxidative effects, counteracting the detrimental actions of the classical RAS axis.[1][2][3] While Angiotensin-(1-7) has shown promise in a multitude of preclinical studies, its therapeutic application has been hampered by a short half-life.[4][5] this compound was developed to overcome this limitation, exhibiting enhanced stability and a superior pharmacokinetic profile.[4][6]

Enhanced Efficacy of this compound in Neurological Disorders

In preclinical models of vascular cognitive impairment and dementia (VCID), this compound has demonstrated significant advantages over Angiotensin-(1-7). Studies in mouse models of VCID induced by heart failure have shown that this compound not only reverses cognitive deficits but also provides sustained cognitive protection for up to 10 days beyond its half-life.[7][8] This lasting effect is attributed to its improved brain penetration.[7][9] In a mouse model of Parkinson's disease, this compound treatment for two months led to better performance in memory and spatial recognition tests, reduced neuroinflammation, and prevented the loss of nerve cells in the hippocampus.[10][11] Specifically, this compound was shown to reduce the levels of the inflammatory protein MIP-1beta produced by microglia.[10]

Superior Cardioprotective and Anti-inflammatory Effects

This compound has also demonstrated superior efficacy in cardiovascular models. In a mouse model of ischemic reperfusion injury, daily subcutaneous injections of this compound for eight weeks resulted in a significant reduction in infarct size and cardiac fibrosis compared to the control group.[12][13] Furthermore, this compound has been shown to be protective against excessive immune responses in the lungs. In a mouse model of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS), a single subcutaneous dose of this compound provided significant protection against vascular permeability, pulmonary edema, neutrophil influx, and the production of TNF-α.[14]

The following tables summarize the key comparative data and experimental findings for this compound and Angiotensin-(1-7).

Quantitative Data Summary

ParameterThis compoundAngiotensin-(1-7)Reference
Cognitive Improvement (VCID Model) Sustained cognitive protection for up to 10 days post-treatment.Reverses cognitive impairment during treatment.[7][8]
Brain Penetration Brain/plasma ratio of 0.255, indicating good penetration.Lower brain penetration compared to this compound.[7][15]
Infarct Size Reduction (Ischemic Reperfusion Model) IN/AAR: 0.10 ± 0.01 (vs. 0.17 ± 0.02 for saline)Data not available in direct comparison.[12][13]
Anti-inflammatory Effect (VCID Model) Significantly reduces TNF-α, IL-7, and G-CSF; increases IL-10.Lower dose reduces TNF-α, but higher dose increases it.[5][8]

Signaling Pathways and Experimental Workflow

The therapeutic effects of both this compound and Angiotensin-(1-7) are primarily mediated through the activation of the Mas receptor, which initiates a cascade of downstream signaling events that counter the pro-inflammatory and pro-fibrotic effects of the Angiotensin II/AT1 receptor axis.

cluster_RAS Renin-Angiotensin System cluster_CounterRAS Counter-regulatory RAS Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R ACE2 ACE2 AngII->ACE2 Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis MasR Mas Receptor AT1R->MasR Antagonistic Effect Ang17 Angiotensin-(1-7) ACE2->Ang17 Ang17->MasR This compound This compound This compound->MasR Vasodilation Vasodilation MasR->Vasodilation Anti_inflammation Anti-inflammation MasR->Anti_inflammation Anti_fibrosis Anti-fibrosis MasR->Anti_fibrosis

Caption: Simplified signaling pathways of the classical and counter-regulatory Renin-Angiotensin System.

The experimental workflow for evaluating the therapeutic potential of this compound in a mouse model of ischemic reperfusion injury is outlined below.

cluster_workflow Experimental Workflow: Ischemic Reperfusion Injury Model start 3-month-old male C57BL/6J mice surgery Induce Ischemic Reperfusion (IR) Injury (45 min LAD ligation) start->surgery treatment Daily subcutaneous injections (this compound at 100μg/kg or Saline) surgery->treatment duration 8 weeks of treatment treatment->duration sacrifice Sacrifice mice duration->sacrifice analysis Assess Infarct Size (TTC staining) and Fibrosis (Picrosirius Red staining) sacrifice->analysis

Caption: Workflow for assessing this compound's effect on ischemic reperfusion injury in mice.

Detailed Experimental Protocols

Ischemic Reperfusion (IR) Injury Model and Treatment

  • Animal Model: 3-month-old male C57BL/6J mice were used.[12][13]

  • Surgical Procedure: Mice were anesthetized, and the left anterior descending (LAD) artery was ligated for 45 minutes to induce ischemia. Following this, the ligature was removed to allow for reperfusion.[12][13]

  • Treatment: Immediately after surgery, mice received daily subcutaneous injections of either this compound (100μg/kg) or saline (control) for 8 weeks.[12][13]

  • Outcome Measures:

    • Infarct Size: At the end of the treatment period, hearts were excised and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area. The infarct size was expressed as a ratio of the infarct area to the area at risk (IN/AAR) and as a ratio of the infarct area to the total left ventricular area (IN/LV).[12][13]

    • Fibrosis: Paraffin-embedded heart sections were stained with Picrosirius Red to quantify collagen deposition. Fibrosis was measured as the ratio of collagen area to the total tissue area in multiple regions of the left ventricle.[12][13]

Vascular Cognitive Impairment and Dementia (VCID) Model

  • Animal Model: A mouse model of VCID induced by chronic heart failure (VCID-HF) was utilized.[7][16]

  • Treatment: Mice were treated with subcutaneous injections of this compound (1.0 mg/kg) for 21 days.[7]

  • Behavioral Testing: Cognitive function was assessed using the novel object recognition and spatial memory tests.[7]

  • Biomarker Analysis: Circulating levels of inflammatory cytokines (TNF-α, IL-7, G-CSF, IL-10) were measured. Brain tissue was analyzed for microglia/macrophage activation.[7][8]

Parkinson's Disease Model

  • Animal Model: A mouse model that mimics the cognitive decline symptoms of Parkinson's disease was used.[10][11]

  • Treatment: Mice received daily subcutaneous injections of this compound for two months.[10]

  • Behavioral Testing: Memory and spatial recognition were assessed using the Novel Object Recognition and Y-maze tests.[10]

  • Histological and Molecular Analysis: The hippocampus was examined for nerve cell loss, and levels of the inflammatory protein MIP-1beta were measured.[10]

References

Cross-Species Toxicology of PNA5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicology and toxicokinetics of PNA5, a novel glycosylated angiotensin-(1-7) Mas receptor agonist, across different preclinical species. The information is intended for researchers, scientists, and drug development professionals to support further investigation and clinical trial design.

Executive Summary

This compound has been evaluated in a 28-day repeated-dose toxicology study in Sprague Dawley rats and Beagle dogs. The findings indicate that this compound is well-tolerated in both species at the tested dose levels when administered subcutaneously. No mortality or significant adverse effects were observed. Toxicokinetic analysis revealed differences in drug exposure and accumulation between the two species, providing valuable insights for interspecies extrapolation and human dose prediction.

Data Presentation

The following table summarizes the key toxicological and toxicokinetic findings for this compound in a 28-day study.[1][2]

ParameterSprague Dawley RatsBeagle Dogs
Dose Levels 1, 5, and 40 mg/kg/day1, 5, and 20 mg/kg/day
Route of Administration SubcutaneousSubcutaneous
Study Duration 28 days28 days
General Toxicology Well-tolerated at all doses. No test article-related mortality or adverse effects observed.Well-tolerated at all doses. No test article-related mortality or adverse effects observed.
Cmax (Maximum Concentration) Increased with increasing doses.Increased less than dose-proportionally.
AUC0-2hr (Area Under the Curve) Increased with increasing doses.Increased approximately dose-proportionally.
Systemic Exposure (Day 28 vs. Day 1) Greater on Day 28, indicating accumulation.Similar on Day 1 and Day 28, indicating no accumulation.
Sex Differences Systemic exposure appeared to be independent of sex.Systemic exposure appeared to be independent of sex.

Note: Specific numerical values for Cmax and AUC0-2hr were not publicly available in the reviewed literature.

Experimental Protocols

The methodologies for the 28-day repeated-dose toxicology study of this compound are detailed below, based on the available information and general toxicological study guidelines.[1][2]

Test Article

This compound, a glycosylated angiotensin-(1-7) peptide derivative.

Test Species
  • Rodent: Sprague Dawley rats

  • Non-rodent: Beagle dogs

Study Design
  • Duration: 28 consecutive days of daily dosing.

  • Route of Administration: Subcutaneous injection.

  • Dose Groups (Rats):

    • Control (vehicle)

    • Low Dose: 1 mg/kg/day

    • Mid Dose: 5 mg/kg/day

    • High Dose: 40 mg/kg/day

  • Dose Groups (Dogs):

    • Control (vehicle)

    • Low Dose: 1 mg/kg/day

    • Mid Dose: 5 mg/kg/day

    • High Dose: 20 mg/kg/day

In-Life Procedures
  • Clinical Observations: Animals were observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Body Weight: Individual animal body weights were recorded prior to the start of the study and at least weekly thereafter.

  • Food Consumption: Food consumption was measured weekly for each cage.

Toxicokinetic Analysis
  • Blood Sampling: Blood samples were collected from a subset of animals in each dose group on Day 1 and Day 28 at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to determine plasma concentrations of this compound.

  • Bioanalytical Method: A validated bioanalytical method was used to quantify this compound concentrations in plasma samples.

  • Parameter Calculation: Toxicokinetic parameters, including Cmax and AUC0-2hr, were calculated from the plasma concentration-time data.

Terminal Procedures
  • Necropsy: At the end of the 28-day treatment period, all animals were subjected to a full necropsy.

  • Histopathology: A comprehensive set of tissues and organs were collected, preserved, and examined microscopically for any treatment-related changes.

Mechanism of Action: Mas Receptor Signaling Pathway

This compound exerts its therapeutic effects by acting as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[3][4][5] Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or by agonists like this compound, triggers a cascade of intracellular signaling events that lead to beneficial physiological effects, including vasodilation, anti-inflammatory responses, and a reduction in reactive oxygen species (ROS).[3][4][6]

The following diagram illustrates the key signaling pathways activated by the Mas receptor.

Mas_Receptor_Signaling_Pathway This compound This compound / Ang-(1-7) MasR Mas Receptor This compound->MasR Binds to G_Protein G Protein MasR->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates Akt Akt/PKB PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_ROS Reduced Reactive Oxygen Species (ROS) NO->Anti_ROS

Caption: this compound activates the Mas receptor, initiating a signaling cascade that promotes beneficial effects.

References

PNA5: A Novel Neuroprotective Agent in Neurodegeneration Compared to Other Anti-inflammatory Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel anti-inflammatory agent, PNA5, is showing significant promise in preclinical models of neurodegenerative diseases, offering a distinct mechanistic approach compared to traditional anti-inflammatory drugs. This guide provides a comparative overview of this compound against other anti-inflammatory agents for researchers, scientists, and drug development professionals invested in the future of neurotherapeutics.

This compound is a pleiotropic anti-inflammatory glycopeptide derived from Angiotensin-(1-7) that functions as a Mas receptor agonist.[1][2][3] Its unique structure allows for excellent brain penetration and enhanced bioavailability.[1][3][4] Preclinical studies have demonstrated its potential in reversing cognitive deficits and mitigating neuroinflammation in models of Vascular Cognitive Impairment and Dementia (VCID) and Parkinson's Disease.[5][6][7]

Mechanism of Action: A Targeted Approach

This compound's mechanism centers on the activation of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS) in the brain.[8][9] This receptor is expressed on various central nervous system cells, including neurons, microglia, and vascular endothelial cells.[1][10] Activation of the Mas receptor by this compound initiates a cascade of beneficial effects:

  • Reduction of Neuroinflammation: this compound decreases the production of pro-inflammatory cytokines such as TNF-α, IL-7, and G-CSF, while simultaneously increasing the anti-inflammatory cytokine IL-10.[11][12] It also reduces levels of the inflammatory protein MIP-1beta, which is associated with microglial activation.[5][6][13]

  • Attenuation of Oxidative Stress: The agent has been shown to decrease the generation of reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative conditions.[1][2][3][14]

  • Improved Cerebrovascular Function: this compound promotes increased cerebral blood flow, which is often compromised in neurodegenerative diseases.[10][11]

  • Blood-Brain Barrier Protection: Studies indicate that this compound helps maintain the integrity of the blood-brain barrier, preventing the infiltration of peripheral inflammatory molecules.[1][2][14]

  • Neuroprotection: By mitigating inflammation and oxidative stress, this compound helps prevent neuronal loss, particularly in critical brain regions like the hippocampus.[5][6][7][13]

This targeted, multi-faceted approach contrasts with the broader mechanisms of other anti-inflammatory agents.

Signaling Pathway of this compound

PNA5_Pathway cluster_outcomes Downstream Effects This compound This compound MasR Mas Receptor This compound->MasR activates ROS Reactive Oxygen Species (ROS) ↓ MasR->ROS ProInflammatory Pro-inflammatory Cytokines ↓ (TNF-α, IL-7, G-CSF, MIP-1β) MasR->ProInflammatory AntiInflammatory Anti-inflammatory Cytokines ↑ (IL-10) MasR->AntiInflammatory CBF Cerebral Blood Flow ↑ MasR->CBF Neuroprotection Neuroprotection MasR->Neuroprotection

Caption: this compound signaling pathway.

This compound in Preclinical Models: Quantitative Outcomes

This compound has demonstrated significant efficacy in animal models of neurodegeneration. The following tables summarize key quantitative findings from these studies.

Vascular Cognitive Impairment and Dementia (VCID) Mouse Model
Parameter Effect of this compound Treatment
Cognitive FunctionReversal of object recognition and spatial memory impairments.[12]
Microglial ActivationDecreased activation of microglia/macrophages in the brain.[1][2][12][14]
Circulating Cytokines↓ TNF-α, IL-7, G-CSF; ↑ IL-10.[11][12]
Reactive Oxygen SpeciesDose-dependent inhibition in human endothelial cells.[12]
Parkinson's Disease (PD) Mouse Model
Parameter Effect of this compound Treatment
Cognitive FunctionImproved performance in Novel Object Recognition and Y-maze tests.[5][6]
NeuroinflammationDecreased hippocampal inflammation.[13]
Neuronal LossBlunted neuronal loss in the CA3 hippocampal region.[13]
Inflammatory BiomarkersReduced circulating levels of Macrophage Inflammatory Protein-1β (MIP-1β).[13]

Comparison with Other Anti-inflammatory Agents

Direct comparative studies between this compound and other anti-inflammatory agents in the same neurodegeneration models are not yet published. However, a comparison of their mechanisms and general findings in the field provides valuable context.

Agent Class Mechanism of Action Reported Preclinical/Clinical Outcomes in Neurodegeneration
This compound Mas receptor agonist; pleiotropic effects on inflammation, oxidative stress, and cerebrovascular function.Consistent positive effects on cognition and neuropathology in VCID and PD mouse models.[1][2][3][5][6][7][12][13][14]
NSAIDs (e.g., Ibuprofen, Aspirin) Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[15]Epidemiological studies suggest a potential protective effect with long-term use, but clinical trials have largely failed to show a benefit in preventing or treating dementia.[5][16] Some preclinical models show neuroprotection, but this has not translated to human efficacy.[4][17]
Corticosteroids Broad immunosuppressive and anti-inflammatory effects.Generally not used for chronic neurodegenerative diseases due to significant side effects with long-term use. Preclinical studies have shown mixed results.[17]
Cytokine Inhibitors (e.g., anti-IL-1) Targeted inhibition of specific pro-inflammatory cytokines.Investigational for neuroinflammatory conditions. An anti-interleukin-1 drug is being investigated for vascular dementia.[18]

Comparative Signaling Pathways

Comparative_Pathways cluster_this compound This compound Pathway cluster_NSAIDs NSAID Pathway cluster_Cytokine_Inhibitors Cytokine Inhibitor Pathway This compound This compound MasR Mas Receptor This compound->MasR PNA5_effects Pleiotropic Effects (↓Inflammation, ↓ROS, ↑CBF) MasR->PNA5_effects NSAIDs NSAIDs COX COX Enzymes NSAIDs->COX Prostaglandins Prostaglandins ↓ COX->Prostaglandins Cytokine_Inhibitor Cytokine Inhibitors ProInflammatory_Cytokine Pro-inflammatory Cytokines (e.g., IL-1) Cytokine_Inhibitor->ProInflammatory_Cytokine Inflammation Inflammation ↓ ProInflammatory_Cytokine->Inflammation

Caption: Comparison of signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the evaluation and replication of findings.

Animal Models and this compound Administration
  • VCID-HF Mouse Model: Heart failure is induced to model vascular contributions to cognitive impairment and dementia. This compound is typically administered subcutaneously at a dose of 1.0 mg/kg/day for a specified period (e.g., 21 days).[12]

  • Thy1-αSyn Mouse Model of Parkinson's Disease: These mice overexpress human alpha-synuclein, mimicking aspects of Parkinson's disease pathology, including cognitive decline. This compound is administered systemically (e.g., 1 mg/kg/day) starting at a specific age (e.g., 4 months) for a duration of several months.[13]

Behavioral Testing
  • Novel Object Recognition (NOR): This test assesses recognition memory. Mice are habituated to an arena and then exposed to two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.

  • Y-maze: This task evaluates spatial working memory. The maze consists of three arms, and the sequence and number of arm entries are recorded to determine the percentage of spontaneous alternations.

  • Morris Water Maze: This is a test of spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency and path length are measured over several days of training, followed by a probe trial with the platform removed to assess memory retention.

Immunohistochemistry and Molecular Analysis
  • Microglial Activation: Brain sections are stained with antibodies against Iba1, a marker for microglia and macrophages. The density and morphology of Iba1-positive cells are quantified to assess neuroinflammation.

  • Cytokine Profiling: Blood plasma or brain tissue homogenates are analyzed using multiplex immunoassays (e.g., Luminex) to quantify the levels of various pro- and anti-inflammatory cytokines and chemokines.

  • Western Blotting: This technique is used to measure the protein levels of specific markers related to inflammatory signaling pathways and neuronal integrity in brain tissue.

Experimental Workflow for Preclinical this compound Evaluation

Experimental_Workflow Model Induce Neurodegeneration Model (e.g., VCID-HF, Thy1-αSyn) Treatment Administer this compound or Vehicle Control Model->Treatment Behavior Behavioral Testing (e.g., NOR, Y-maze) Treatment->Behavior Tissue Tissue Collection (Brain, Blood) Behavior->Tissue Analysis Immunohistochemistry & Molecular Analysis (Iba1, Cytokines, Western Blot) Tissue->Analysis

Caption: Preclinical evaluation workflow.

Conclusion

This compound represents a promising, first-in-class therapeutic candidate for neurodegenerative diseases with a significant inflammatory component.[12] Its targeted mechanism of action via the Mas receptor offers a more nuanced approach to modulating the neuroinflammatory response compared to the broad activity of NSAIDs and corticosteroids. The robust and positive preclinical data for this compound in models of VCID and Parkinson's disease-related cognitive decline warrant its continued development and investigation in clinical trials. As of late 2023, this compound is advancing towards Phase 2 clinical trials, having completed a pre-IND meeting with the FDA.[16] This positions this compound as a significant contender in the search for effective treatments for these debilitating diseases.

References

Independent Validation of PNA5's Effect on Cognitive Decline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Independent Validation: The body of research on the efficacy of PNA5 in ameliorating cognitive decline, as of this review, primarily originates from studies conducted by researchers affiliated with the University of Arizona and ProNeurogen, Inc., the developer of this compound. While this research provides a foundational understanding of this compound's potential, the core requirement of widespread independent validation by unaffiliated research groups remains a crucial next step in its developmental lifecycle. This guide, therefore, presents the existing data on this compound alongside data from more established treatments, with the explicit understanding that the this compound data has not yet been independently replicated.

Introduction

Cognitive decline associated with neurodegenerative conditions such as Parkinson's Disease (PD) and Vascular Cognitive Impairment and Dementia (VCID) presents a significant and growing unmet medical need. Current therapeutic strategies often provide only symptomatic relief and have limited efficacy. This guide provides a comparative analysis of the emerging therapeutic candidate, this compound, against established treatments for cognitive symptoms in PD and VCID, namely Rivastigmine, Donepezil, and Memantine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their mechanisms of action and performance in preclinical and clinical settings.

This compound is a novel glycosylated Angiotensin-(1-7) Mas receptor agonist.[1][2] Its proposed mechanism of action centers on the reduction of neuroinflammation and oxidative stress, offering a potentially neuroprotective approach to treating cognitive decline.[1][2] In contrast, Rivastigmine and Donepezil are cholinesterase inhibitors, aiming to increase acetylcholine levels in the brain, while Memantine is an NMDA receptor antagonist that modulates glutamatergic transmission.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and its comparators. It is important to note that direct comparison is challenging due to the differing nature of the studies (preclinical vs. clinical) and the specific models and endpoints used.

Table 1: Preclinical Efficacy in Animal Models of Cognitive Decline

CompoundAnimal ModelBehavioral TestKey FindingsReference
This compound Thy1-αSyn Mouse Model of Parkinson's DiseaseY-MazeReversed cognitive dysfunction.[1]
Thy1-αSyn Mouse Model of Parkinson's DiseaseNovel Object Recognition (NOR)Reversed cognitive dysfunction.[1]
Heart Failure-induced VCID Mouse ModelNovel Object Recognition (NOR)Discrimination Ratio: Control: 0.451 ± 0.106; VCID-Vehicle: -0.109 ± 0.089; VCID-PNA5: 0.317 ± 0.079.[2]
Donepezil Senescence-Accelerated Mouse-Prone 8 (SAMP8) Model of Alzheimer's DiseaseMorris Water MazeSignificantly attenuated cognitive dysfunction.[3]
Memantine 3xTg-AD Mouse Model of Alzheimer's DiseaseCognitive TestsRestored cognition.[4]

Table 2: Effects on Neuroinflammation Markers

CompoundAnimal/Cell ModelInflammatory MarkerKey FindingsReference
This compound Thy1-αSyn Mouse Model of Parkinson's DiseaseMacrophage Induced Protein-1β (MIP-1β)Reduced circulating levels.[1]
Heart Failure-induced VCID Mouse ModelMicroglia ActivationDecreased in CA1 and CA3 regions of the hippocampus.[5]
Memantine Rat Model of Parkinson's DiseaseIL-1β, IL-6, TNF-αReduced levels of these proinflammatory cytokines.[6]
Oxygen-Glucose Deprivation/Reperfusion ModelIL-6, IL-8Significantly reduced expression.[7]

Table 3: Clinical Efficacy in Human Trials (for established treatments)

CompoundPatient PopulationPrimary Outcome MeasureKey FindingsReference
Rivastigmine Parkinson's Disease DementiaADAS-cogStatistically significant improvements.[8]
Donepezil Vascular DementiaADAS-cogSignificant improvements in cognition compared to placebo.[9][10][11]
Memantine Parkinson's Disease Dementia / Dementia with Lewy BodiesN/ASome reports of benefit in cognitive impairment.[12][13]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR activates Neuroinflammation Neuroinflammation (e.g., increased MIP-1β, Microglia Activation) MasR->Neuroinflammation inhibits ROS Reactive Oxygen Species (ROS) MasR->ROS inhibits Neuroprotection Neuroprotection & Improved Cognitive Function MasR->Neuroprotection promotes Neuronal_Damage Neuronal Damage & Cognitive Decline Neuroinflammation->Neuronal_Damage leads to ROS->Neuronal_Damage leads to

Caption: Proposed signaling pathway of this compound in mitigating cognitive decline.

Experimental_Workflow_NOR cluster_acclimation Day 1: Habituation cluster_training Day 2: Training cluster_testing Day 2: Testing (after inter-trial interval) Habituation Mouse explores empty arena Training Mouse explores arena with two identical objects Testing Mouse explores arena with one familiar and one novel object Measurement Measure time spent exploring each object (Discrimination Ratio) Testing->Measurement

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Experimental_Workflow_YMaze cluster_acclimation_y Acclimation cluster_testing_y Testing Habituation_Y Mouse habituates to testing room Placement Mouse placed in center of Y-maze Exploration Mouse freely explores all three arms for a set duration Placement->Exploration Measurement_Y Record sequence of arm entries Calculate spontaneous alternation percentage Exploration->Measurement_Y

Caption: Experimental workflow for the Y-Maze spontaneous alternation test.

Experimental Protocols

Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory in rodents, particularly recognition memory. The protocol generally consists of three phases:

  • Habituation Phase: Mice are individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for a period of 5-10 minutes in the absence of any objects. This allows the mouse to acclimate to the new environment and reduces anxiety-related behaviors during testing.[14][15]

  • Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them freely for a set duration (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.[14][15]

  • Testing Phase (T2): After a specific inter-trial interval (ITI), which can range from a few minutes to 24 hours to assess short-term or long-term memory, the mouse is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5-10 minutes). A mouse with intact recognition memory will spend significantly more time exploring the novel object.[14][15]

The primary metric calculated is the Discrimination Ratio or Discrimination Index , which is typically calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive ratio indicates a preference for the novel object and intact memory.

Y-Maze Spontaneous Alternation Test

The Y-maze is used to assess spatial working memory in rodents. The test is based on the innate tendency of rodents to explore novel environments.

  • Apparatus: The Y-maze consists of three identical arms (e.g., 35 cm long, 5 cm wide, and 10 cm high) positioned at a 120° angle from each other.

  • Procedure: Each mouse is placed at the center of the Y-maze and allowed to freely explore all three arms for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded. An arm entry is counted when all four paws of the mouse are within the arm.[16][17]

  • Data Analysis: The primary measure is the percentage of spontaneous alternation . An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, or BCA). The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of spontaneous alternation is indicative of better spatial working memory.[16][17]

Conclusion

This compound shows promise as a novel therapeutic agent for cognitive decline in the context of VCID and Parkinson's disease in preclinical models. Its mechanism of action, centered on reducing neuroinflammation and oxidative stress, represents a departure from current standard-of-care treatments. However, the lack of independent validation of the preclinical data is a significant limitation. Further research by independent laboratories is essential to substantiate the initial findings and to provide a more robust basis for comparison with established therapies like Rivastigmine, Donepezil, and Memantine. The comparative data presented in this guide should be interpreted with this crucial caveat in mind. The detailed experimental protocols provided for the key behavioral assays can serve as a foundation for designing future validation studies.

References

Comparative Analysis of PNA5 and Other Neuroprotective Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective peptide PNA5 against other promising alternatives. The following sections detail the mechanisms of action, present supporting experimental data in structured tables, and outline the methodologies of key experiments. Visual diagrams of signaling pathways and experimental workflows are also provided to facilitate understanding.

Introduction to Neuroprotective Peptides

Neuroprotective peptides are a class of molecules that show significant promise in the treatment of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injuries. These peptides often act through various mechanisms, such as reducing inflammation, inhibiting apoptosis (programmed cell death), and combating oxidative stress. This guide focuses on this compound, a novel Mas receptor agonist, and compares its neuroprotective effects with other well-researched peptides: Glucagon-Like Peptide-1 (GLP-1) agonists, Ghrelin, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), and Nesfatin-1.

This compound: A Novel Angiotensin-(1-7) Glycosylated Mas Receptor Agonist

This compound is a novel, pleiotropic anti-inflammatory peptide derived from Angiotensin-(1-7) that acts as an agonist for the Mas receptor.[1][2] Its glycosylation enhances its brain penetration and bioavailability.[2] this compound has demonstrated significant neuroprotective effects in preclinical models of Vascular Cognitive Impairment and Dementia (VCID) and Parkinson's Disease.[1][3] The primary mechanism of this compound involves the activation of the Mas receptor, which is expressed on neurons, glia, and vascular endothelial cells.[1] This activation leads to a reduction in reactive oxygen species (ROS) and brain inflammation, an increase in neuroprotective cytokines, and a decrease in pro-inflammatory cytokines.[1]

This compound Signaling Pathway

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR Activates ROS Reduced Reactive Oxygen Species (ROS) MasR->ROS Inflammation Decreased Neuroinflammation MasR->Inflammation BBB Improved Blood-Brain Barrier Integrity MasR->BBB NVC Restored Neurovascular Coupling MasR->NVC Neuroprotection Neuroprotection & Improved Cognitive Function ROS->Neuroprotection Inflammation->Neuroprotection BBB->Neuroprotection NVC->Neuroprotection PNA5_VCID_Workflow cluster_model Model Preparation cluster_treatment Treatment cluster_assessment Assessment Induction Induce Myocardial Infarction in Mice Development Development of Heart Failure and VCID Induction->Development PNA5_Admin Administer this compound or Vehicle Development->PNA5_Admin Cognitive Cognitive Testing (Novel Object Recognition) PNA5_Admin->Cognitive Histo Immunohistochemistry (Microglia Activation) PNA5_Admin->Histo NVC Neurovascular Coupling (Laser Speckle Imaging) PNA5_Admin->NVC

References

Assessing the Translational Potential of PNA5 for Cognitive Decline in Neurodegenerative Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for neurodegenerative diseases is marked by a significant unmet need for effective treatments targeting cognitive decline. This guide provides a comparative analysis of PNA5, a novel Mas receptor agonist, against current standard-of-care options for dementia associated with Parkinson's disease: rivastigmine, donepezil, and memantine. By presenting available preclinical data, this guide aims to objectively assess the translational potential of this compound.

Executive Summary

This compound, a glycosylated angiotensin-(1-7) peptide, has demonstrated promising preclinical efficacy in animal models of both Parkinson's disease (PD) and vascular cognitive impairment and dementia (VCID). Administered subcutaneously, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal loss in the hippocampus.[1] Its mechanism of action, centered on the activation of the Mas receptor, offers a novel approach to tackling the complex pathology of neurodegenerative disorders.

Current therapies for Parkinson's disease dementia (PDD), such as the cholinesterase inhibitors rivastigmine and donepezil, and the NMDA receptor antagonist memantine, provide symptomatic relief but have limited disease-modifying effects. Preclinical data for these established drugs in models that directly compare to those used for this compound are limited. However, available studies in various neurodegeneration models provide a basis for a comparative assessment of their potential. This guide synthesizes the existing preclinical evidence to offer a clear comparison of these therapeutic agents.

Comparative Analysis of Preclinical Data

The following tables summarize the available preclinical data for this compound and the comparator drugs. It is important to note that the data for comparator drugs were not always available in the same animal model as this compound, which is a key consideration in the interpretation of this comparative analysis.

Table 1: Comparison of Efficacy in Animal Models of Neurodegeneration

Therapeutic AgentAnimal ModelKey Cognitive OutcomesKey Neuropathological Outcomes
This compound Thy1-αSyn Mouse (Parkinson's Disease)Improved performance in Novel Object Recognition and Y-maze tests.[1]Reduced hippocampal inflammation and blunted neuronal loss in the CA3 region.[1]
This compound Myocardial Infarction-induced Heart Failure (Vascular Cognitive Impairment)Reversal of cognitive deficits.Decreased microglia activation and improved blood-brain-barrier integrity.
Rivastigmine Not available in Thy1-αSyn model.In a tau-transgenic mouse model (Line 66), rivastigmine's effects on synaptic proteins were investigated.[2]Altered levels of synaptic proteins.[2]
Donepezil Not available in Thy1-αSyn model.Improved cognitive function in a mouse model of traumatic brain injury.[3]Alleviated neuroinflammation and tau pathology post-TBI.[3]
Memantine mThy1-αSyn Transgenic Mouse (Parkinson's Disease)No improvement in spatial working memory. Moderate improvements in motor function.[1]Decreased microglial activation in the cerebral cortex. No effect on phosphorylated α-synuclein accumulation.[1]

Table 2: Comparison of Mechanism of Action

Therapeutic AgentPrimary Mechanism of Action
This compound Mas receptor agonist; modulates neuroinflammation.[1]
Rivastigmine Reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Donepezil Selective and reversible inhibitor of AChE.
Memantine Non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.

PNA5_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR Activates Microglia Activated Microglia MasR->Microglia Inhibits Activation Neuroinflammation Neuroinflammation (e.g., MIP-1β) Microglia->Neuroinflammation Reduces Neuronal_Survival Neuronal Survival and Function Neuroinflammation->Neuronal_Survival Promotes Cognitive_Function Improved Cognitive Function Neuronal_Survival->Cognitive_Function Leads to

Caption: this compound signaling pathway in neuroprotection.

Preclinical_Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Regimen cluster_assessment Assessment Thy1_aSyn Thy1-αSyn Mice (Parkinson's Model) PNA5_Treatment This compound Administration (Subcutaneous) Thy1_aSyn->PNA5_Treatment Vehicle_Control Vehicle Control Thy1_aSyn->Vehicle_Control Behavioral Behavioral Testing (Novel Object Recognition, Y-maze) PNA5_Treatment->Behavioral Histological Histological Analysis (Hippocampal Inflammation, Neuronal Loss) PNA5_Treatment->Histological Biochemical Biochemical Analysis (Plasma Cytokines) PNA5_Treatment->Biochemical Vehicle_Control->Behavioral Vehicle_Control->Histological Vehicle_Control->Biochemical

Caption: Preclinical experimental workflow for this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

This compound Efficacy in a Parkinson's Disease Mouse Model
  • Animal Model: Mice over-expressing human wild-type α-synuclein under the Thy1 promoter (Thy1-αSyn mice, "line 61") were utilized as a model of Parkinson's disease with cognitive decline.[1]

  • Drug Administration: this compound was administered to the Thy1-αSyn mice.

  • Cognitive Assessment:

    • Novel Object Recognition (NOR) Test: This test was used to assess recognition memory.

    • Y-maze Test: Spontaneous alternation in a Y-maze was measured to evaluate spatial working memory.[1]

  • Histopathological Analysis:

    • Immunohistochemistry: Brain sections were analyzed for markers of hippocampal inflammation and neuronal loss in the CA3 region.[1]

  • Biomarker Analysis:

    • Multiplex Immunoassay: Blood plasma was analyzed to measure levels of peripheral cytokines, including Macrophage Inflammatory Protein-1β (MIP-1β).[1]

This compound Efficacy in a Vascular Cognitive Impairment Mouse Model
  • Animal Model: A mouse model of vascular contributions to cognitive impairment and dementia (VCID) was induced by chronic heart failure following myocardial infarction.

  • Drug Administration: this compound was administered to the VCID model mice.

  • Cognitive Assessment: Cognitive function was evaluated using behavioral tests.

  • Histopathological and Functional Analysis:

    • Immunohistochemistry: Brain tissue was analyzed for microglia activation.

    • Blood-Brain Barrier (BBB) Integrity Assessment: BBB permeability was measured.

    • Neurovascular Coupling Assessment: The relationship between neural activity and cerebral blood flow was evaluated.

Translational Potential and Future Directions

The preclinical data for this compound are encouraging, suggesting a potential disease-modifying effect that is not prominently observed with current standard-of-care treatments for PDD in similar animal models. The ability of this compound to improve cognitive function and reduce underlying neuropathology in a model of α-synucleinopathy positions it as a promising candidate for further development.

A significant advantage for this compound is its novel mechanism of action, which targets neuroinflammation through the Mas receptor. This approach moves beyond the symptomatic relief offered by cholinesterase inhibitors and NMDA receptor antagonists.

The direct comparison with memantine in the Thy1-αSyn model is particularly insightful. While memantine demonstrated some effects on neuroinflammation, it failed to improve spatial working memory, a key cognitive domain where this compound showed positive results.[1] This suggests a potentially superior efficacy profile for this compound in addressing the cognitive symptoms of Parkinson's disease.

Key considerations for the future development of this compound include:

  • Clinical Trials: The planned first-in-human trials will be crucial in establishing the safety and tolerability of this compound. Subsequent efficacy trials in patients with PDD and other neurodegenerative diseases will be necessary to validate the preclinical findings.

  • Biomarker Development: The identification of biomarkers, such as plasma MIP-1β, that correlate with this compound's target engagement and therapeutic effect will be vital for monitoring treatment response in clinical trials.[1]

  • Head-to-Head Comparator Studies: Future preclinical and clinical studies should aim to include direct head-to-head comparisons with standard-of-care drugs to provide a more definitive assessment of this compound's relative efficacy and safety.

References

Safety Operating Guide

Navigating the Disposal of PNA5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like PNA5 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound, a novel glycosylated angiotensin-(1-7) peptide, are not publicly available, a comprehensive procedure can be formulated by adhering to general principles of chemical and pharmaceutical waste management. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste streams.

Immediate Safety and Disposal Plan

The disposal of this compound should be approached with the understanding that it is a biologically active molecule intended for research in inflammation-related brain diseases.[1] Therefore, all waste containing this compound, including unused product, contaminated labware, and solutions, must be treated as hazardous chemical waste.

Key Safety and Disposal Information
CharacteristicGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and a lab coat when handling this compound.[2]
Waste Segregation Segregate this compound waste from other chemical waste streams to prevent potential reactions. Do not mix with acids, bases, or other reactive compounds.[3]
Container Selection Use compatible, leak-proof containers clearly labeled as "Hazardous Waste." The original container may be used if it is in good condition.[3]
Labeling Ensure the hazardous waste label includes the full chemical name (this compound), concentration, and physical state.
Disposal Method Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Protocol

  • Decontamination: For liquid waste containing this compound, such as culture media or experimental solutions, consider decontamination procedures appropriate for biologically active peptides. While specific agents for this compound are not documented, a common practice for biological waste is treatment with a suitable disinfectant, such as a fresh 10% bleach solution, for a specified contact time before collection as chemical waste.[4]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials, including gloves, pipette tips, and empty vials, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible hazardous waste container. Ensure the container is sealed to prevent spills and evaporation.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.

    • Store the sealed waste containers in a designated satellite accumulation area away from incompatible chemicals.[5]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PNA5_Disposal_Workflow cluster_0 A This compound Waste Generated B Solid or Liquid Waste? A->B C Solid Waste (Gloves, Vials, etc.) B->C Solid D Liquid Waste (Solutions, Media) B->D Liquid F Collect in Labeled Hazardous Waste Container C->F E Decontaminate (e.g., 10% Bleach) D->E E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS/Contractor Pickup G->H I Proper Disposal via Approved Facility H->I caption This compound Disposal Workflow Diagram

This compound Disposal Workflow Diagram

Disclaimer: This document provides general guidance based on available safety information and standard laboratory practices. Researchers must consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

Navigating the Safe Handling of PNA5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel glycosylated angiotensin-(1-7) peptide, PNA5, ensuring safe handling practices is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide outlines standard procedures for handling research-grade peptides and incorporates information from preclinical studies involving this compound. The following procedural guidance is based on established laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, especially when in powdered form or when preparing solutions, the following personal protective equipment is essential to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection A standard laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory For procedures that may generate dust or aerosols of this compound, such as weighing the powdered form, a properly fitted respirator (e.g., N95 or higher) or working within a certified chemical fume hood is necessary to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound for research purposes.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is a peptide and should be stored under the conditions recommended by the supplier, which typically involves refrigeration or freezing to maintain stability.[1] The product data sheet for this compound from MedChemExpress advises storing the product under the recommended conditions in the Certificate of Analysis.[1]

2. Preparation of Solutions:

  • All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder handling enclosure, to minimize inhalation risk.

  • Preclinical studies have utilized dimethyl sulfoxide (DMSO) as a solvent for this compound to create an injectable in-situ gel formulation for subcutaneous injection.[2]

  • When working with DMSO, be aware that it can facilitate the absorption of other chemicals through the skin. Therefore, meticulous care should be taken to avoid skin contact.

3. Administration in Research Models:

  • Studies in mice, rats, and dogs have involved daily subcutaneous administration of this compound.[3]

  • Standard safe injection practices for animal handling should be strictly followed, including the use of appropriate restraints and sharps disposal procedures.

4. Decontamination:

  • All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated. A standard laboratory disinfectant or a 70% ethanol solution is typically effective for cleaning benchtops and non-porous surfaces.

  • For spills of powdered this compound, carefully clean the area to avoid generating dust. Use wet absorbent materials for cleanup.

5. Disposal Plan:

  • All waste materials, including empty vials, contaminated PPE, and consumables, should be disposed of in accordance with institutional and local regulations for chemical and biomedical waste.

  • Unused this compound solutions and contaminated sharps must be disposed of in designated hazardous waste containers.

Experimental Protocol: Preparation of this compound Solution for In-Vivo Studies

The following is a generalized protocol based on methodologies described in published research.[2] Researchers should adapt this to their specific experimental needs and institutional guidelines.

Objective: To prepare a this compound solution for subcutaneous injection in a mouse model.

Materials:

  • This compound peptide powder

  • Dimethyl sulfoxide (DMSO)

  • Polylactic-co-glycolic acid (PLGA)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Perform all initial powder handling within a chemical fume hood.

  • Using an analytical balance, weigh the desired amount of this compound peptide.

  • In a separate sterile tube, prepare the vehicle solution by dissolving PLGA in DMSO. A published formulation used a 55% solvent (DMSO) and 40% PLGA mixture.[2]

  • Add the weighed this compound to the vehicle solution to achieve the desired final concentration (e.g., 50 mg/ml).[2]

  • Gently vortex the mixture until the this compound is completely dissolved, creating an in-situ gel formulation.[2]

  • The resulting solution is now ready for subcutaneous injection in the animal model.

This compound Handling Workflow

The following diagram illustrates the key stages of the this compound handling process, from initial receipt to final disposal, emphasizing the critical safety and procedural steps at each phase.

PNA5_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Receipt Receiving & Inspection Storage Secure Storage (Refrigerated/Frozen) Receipt->Storage Verify Integrity Weighing Weighing Powder (in Fume Hood) Storage->Weighing Retrieve for Use Dissolving Dissolving in Solvent (e.g., DMSO) Weighing->Dissolving Prepare Solution Administration Administration to Research Model Dissolving->Administration Proceed to Experiment Observation Post-Administration Observation Administration->Observation Waste_Segregation Waste Segregation Administration->Waste_Segregation Dispose Consumables Decontamination Decontaminate Surfaces & Equipment Observation->Decontamination End of Experiment Decontamination->Waste_Segregation Dispose Cleaning Materials Disposal Hazardous Waste Disposal Waste_Segregation->Disposal

Caption: Workflow for safe handling of this compound in a research setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PNA5
Reactant of Route 2
PNA5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.